Furfural acetate
Description
Furfuryl acetate is a heteroarene.
Furfuryl acetate has been reported in Houttuynia cordata, Solanum lycopersicum, and Glycyrrhiza glabra with data available.
Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl acetate | |
|---|---|---|
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InChI |
InChI=1S/C7H8O3/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |
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InChI Key |
CKOYRRWBOKMNRG-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)OCC1=CC=CO1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H8O3 | |
| Record name | FURFURYL ACETATE | |
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DSSTOX Substance ID |
DTXSID7025346 | |
| Record name | Furfuryl acetate | |
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Molecular Weight |
140.14 g/mol | |
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Physical Description |
Furfuryl acetate appears as colorless to clear yellow or orange liquid with a pungent odor. (NTP, 1992), Colorless or yellow to orange liquid with a pungent odor; Turns brown on air and light exposure; [NTP] Yellow liquid; [Alfa Aesar MSDS], Colourless oily liquid, mild, ethereal-floral fruity odour | |
| Record name | FURFURYL ACETATE | |
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| Record name | Furfuryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
347 to 351 °F at 760 mmHg (NTP, 1992), 175.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | FURFURYL ACETATE | |
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| Record name | Furfuryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
150 °F (NTP, 1992) | |
| Record name | FURFURYL ACETATE | |
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Solubility |
5 to 10 mg/mL at 73 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | FURFURYL ACETATE | |
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| Record name | Furfuryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.1175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.110-1.119 | |
| Record name | FURFURYL ACETATE | |
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| Record name | Furfuryl acetate | |
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Vapor Density |
4.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | FURFURYL ACETATE | |
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Vapor Pressure |
1 mmHg at 136 °F ; 8.0 mmHg at 163 °F; 31.0 mmHg at 207 °F (NTP, 1992) | |
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CAS No. |
623-17-6 | |
| Record name | FURFURYL ACETATE | |
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| Record name | Furfuryl acetate | |
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| Record name | 2-Furanmethanol, 2-acetate | |
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| Record name | Furfuryl acetate | |
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| Record name | FURFURAL ACETATE | |
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Foundational & Exploratory
Furfural acetate synthesis from biomass-derived furfural
An In-Depth Technical Guide to the Synthesis of Furfuryl Acetate from Biomass-Derived Furfural
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of furfuryl acetate, a valuable chemical intermediate and flavor/fragrance compound, from biomass-derived furfural. As the chemical industry pivots towards sustainable feedstocks, the efficient conversion of platform molecules like furfural is of paramount importance.[1][2][3][4] This document delves into the primary synthetic methodologies, offering insights into reaction mechanisms, catalytic systems, and detailed experimental protocols. It is intended for researchers, chemists, and professionals in the fields of green chemistry, catalysis, and drug development who are engaged in the valorization of biomass.
Introduction: The Pivotal Role of Furfural in a Bio-Based Economy
Furfural, a dehydrated pentose sugar derivative, stands out as one of the most promising platform chemicals derivable from lignocellulosic biomass.[1][2][3] Its abundance, renewable nature, and highly functionalized furan ring structure make it an ideal starting material for a plethora of value-added chemicals and biofuels.[4][5] The conversion of furfural into its derivatives is a cornerstone of the burgeoning biorefinery concept, aiming to replace traditional petroleum-based production routes with more sustainable alternatives.[3]
Among its many derivatives, furfuryl acetate (C₇H₈O₃) is a compound of significant interest.[6][7][8] It is a colorless liquid with a characteristic fruity, banana-like aroma, making it a valuable ingredient in the flavor and fragrance industries.[6][9] Beyond its sensory applications, furfuryl acetate serves as a versatile solvent and a crucial chemical intermediate in the synthesis of various other compounds, including pharmaceuticals and polymers.[6][7] This guide will explore the primary and emerging synthetic routes from furfural to furfuryl acetate, with a focus on the underlying chemical principles and practical experimental details.
The Predominant Two-Step Synthesis Pathway
The most established and widely practiced method for producing furfuryl acetate from furfural is a two-step process. This involves the initial reduction of the aldehyde group in furfural to an alcohol, followed by the esterification of the resulting furfuryl alcohol with an acetylating agent.
Step 1: Catalytic Hydrogenation of Furfural to Furfuryl Alcohol
The selective hydrogenation of the carbonyl group in furfural is the foundational step in this pathway.[10] The primary objective is to achieve high conversion of furfural and high selectivity towards furfuryl alcohol, minimizing side reactions such as over-hydrogenation to tetrahydrofurfuryl alcohol or ring-opening reactions.[10]
Mechanism and Rationale: The hydrogenation of furfural to furfuryl alcohol involves the addition of two hydrogen atoms across the carbon-oxygen double bond of the aldehyde group. This reaction is typically catalyzed by a variety of metal-based catalysts. The choice of catalyst and reaction conditions is critical to ensure the selective reduction of the aldehyde group while preserving the furan ring.
Catalytic Systems: A wide range of heterogeneous catalysts have been investigated for this transformation, with copper-based catalysts being prominent in industrial applications due to their high selectivity and cost-effectiveness.[11][12][13] Other metals such as ruthenium, palladium, and nickel have also shown high activity.[14][15] The support material for the metal catalyst can also significantly influence the catalytic performance.
Experimental Protocol: Hydrogenation of Furfural to Furfuryl Alcohol
This protocol is a representative example based on common laboratory practices for the batch hydrogenation of furfural.
Materials:
-
Furfural (freshly distilled)
-
Ethanol (solvent)
-
5 wt% Ru/MgO catalyst[14]
-
Hydrogen gas (high purity)
-
Batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge
Procedure:
-
In a typical experiment, the batch reactor is charged with furfural, ethanol as the solvent, and the Ru/MgO catalyst.[14]
-
The reactor is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The reactor is then pressurized with hydrogen to the desired pressure (e.g., 4 bar).[14]
-
The reaction mixture is heated to the target temperature (e.g., 110°C) with vigorous stirring.[14]
-
The reaction is allowed to proceed for a specified time (e.g., 1 hour), with the pressure monitored to gauge hydrogen consumption.[14]
-
After the reaction, the reactor is cooled to room temperature and carefully depressurized.
-
The catalyst is separated from the reaction mixture by filtration.
-
The filtrate, containing furfuryl alcohol, is analyzed by gas chromatography (GC) to determine the conversion of furfural and the selectivity to furfuryl alcohol.
Step 2: Esterification of Furfuryl Alcohol to Furfuryl Acetate
The second step involves the esterification of the synthesized furfuryl alcohol with an acetylating agent, typically acetic anhydride or acetic acid, in the presence of a catalyst.
Mechanism and Rationale: The esterification reaction is a condensation reaction where the hydroxyl group of furfuryl alcohol reacts with the acetylating agent to form an ester (furfuryl acetate) and a byproduct (water or acetic acid, depending on the acetylating agent). The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Catalytic Systems: A variety of solid acid catalysts have been shown to be effective for this esterification, including sulfated zirconia, zeolites, and ion-exchange resins.[16] These heterogeneous catalysts are preferred over homogeneous acid catalysts like sulfuric acid due to their ease of separation and recyclability.[16]
Experimental Protocol: Esterification of Furfuryl Alcohol to Furfuryl Acetate
This protocol provides a general procedure for the synthesis of furfuryl acetate from furfuryl alcohol using a solid acid catalyst.
Materials:
-
Furfuryl alcohol
-
Acetic anhydride
-
Triethylamine
-
Ru-WOx/HZSM-5 catalyst[17]
-
Acetone (solvent)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
A three-necked flask is charged with furfuryl alcohol, acetone, the Ru-WOx/HZSM-5 catalyst, and triethylamine.[17]
-
A solution of acetic anhydride in acetone is slowly added to the flask at room temperature with stirring.[17]
-
The reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature.[17]
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted multiple times with dichloromethane.[17]
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[17]
-
The solvent is removed under reduced pressure to yield the crude furfuryl acetate.
-
The product can be further purified by vacuum distillation. The yield can be quantified using NMR with an internal standard.[17]
Emerging Synthetic Route: One-Pot Conversion of Furfural to Furfuryl Acetate
The development of a one-pot synthesis of furfuryl acetate from furfural is a highly desirable goal as it would streamline the process, reduce waste, and lower operational costs. This approach necessitates the use of a bifunctional catalyst that can facilitate both the hydrogenation of the aldehyde and the subsequent esterification in a single reaction vessel.
Concept and Challenges: A one-pot synthesis requires a catalyst with both metal sites for hydrogenation and acidic sites for esterification. The primary challenge lies in designing a catalyst where these two functionalities can operate synergistically without interfering with each other. The reaction conditions must also be carefully optimized to favor both reactions.
A Chinese patent describes a method for synthesizing furfuryl acetate from furfural and acetic acid in a single step using a mesoporous acid material, AlSBA-15, as a catalyst in a hydrogen atmosphere.[18] This suggests the feasibility of such a one-pot process.
A Related Oxidative Pathway: The Baeyer-Villiger Oxidation of Furfural
While not a direct route to furfuryl acetate, the Baeyer-Villiger oxidation of furfural is an important related transformation that highlights the versatility of furfural as a chemical feedstock. This reaction involves the oxidation of the aldehyde group to a carboxylic acid or an ester.
Mechanism and Products: The Baeyer-Villiger oxidation of furfural typically proceeds through the formation of a Criegee intermediate, which can then rearrange to form either 2-furoic acid or a formyl ester.[19] The formyl ester can then be hydrolyzed to formic acid and furfuryl alcohol. This reaction is often catalyzed by peroxyacids or enzymes called Baeyer-Villiger monooxygenases (BVMOs).[19][20] The primary products are typically carboxylic acids like maleic acid and succinic acid, rather than furfuryl acetate.[21][22][23][24]
Relevance: Understanding the Baeyer-Villiger oxidation is crucial for researchers working with furfural, as it represents a competing reaction pathway under oxidative conditions. It also opens up avenues for the synthesis of other valuable dicarboxylic acids from furfural.[25]
Data Summary: Comparison of Catalytic Systems for Furfural Conversion
The following table summarizes the performance of various catalytic systems for the key reactions involved in the synthesis of furfuryl acetate from furfural.
| Reaction | Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| Hydrogenation | 5 wt% Ru/MgO | Furfural | Furfuryl Alcohol | 92.14 | 79.88 | [14] |
| Transfer Hydrogenation | Cu/CF-SO₃H | Furfural | Furfuryl Alcohol | 100 | >99 | [13] |
| Hydrogenation | Co/SiO₂ | Furfural | Furfuryl Alcohol | 100 | 100 | [10] |
| Esterification | Sulfated Zirconia | Furfuryl Alcohol | Furfuryl Acetate | - | 95 (Yield) | [16] |
| One-pot | AlSBA-15 | Furfural | Furfuryl Acetate | 20.3 | 97.5 | [18] |
Visualizing the Synthesis Pathways
To better illustrate the chemical transformations discussed, the following diagrams outline the primary reaction pathways.
Figure 1: Overview of synthetic pathways from furfural.
Conclusion and Future Outlook
The synthesis of furfuryl acetate from biomass-derived furfural represents a significant step towards a more sustainable chemical industry. The well-established two-step pathway involving the hydrogenation of furfural to furfuryl alcohol followed by esterification remains the most practical and high-yielding approach. However, the development of efficient and robust bifunctional catalysts for a one-pot synthesis holds considerable promise for process intensification and improved economics.
Future research should focus on the design of novel, low-cost, and highly selective catalysts for both the individual steps and the integrated one-pot process. Further exploration of reaction kinetics and mechanisms will enable better reactor design and process optimization. As the demand for green chemicals continues to grow, the efficient valorization of furfural to products like furfuryl acetate will play an increasingly vital role.
References
- 1. Furfural – a versatile, biomass-derived platform chemical for the production of renewable chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. digital.csic.es [digital.csic.es]
- 3. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Overview on Production of Lignocellulose-Derived Platform Chemicals Such as 5-Hydroxymethyl Furfural, Furfural, Protocatechuic Acid [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Furfuryl Acetate | 623-17-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. Page loading... [guidechem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Continuous conversion of furfural to furfuryl alcohol by transfer hydrogenation catalyzed by copper deposited in a monolith reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]
- 18. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 21. research.abo.fi [research.abo.fi]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]
An In-depth Technical Guide to the Chemical and Physical Properties of Furfuryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of furfuryl acetate (CAS No. 623-17-6), a versatile ester with significant applications in the flavor, fragrance, and pharmaceutical industries. This document delves into its molecular structure, physicochemical characteristics, synthesis, and spectral analysis, offering practical insights and detailed experimental protocols for laboratory professionals.
Introduction: The Versatility of a Furan Derivative
Furfuryl acetate, with the IUPAC name (furan-2-yl)methyl acetate, is an organic compound derived from furfuryl alcohol, a biomass-derived chemical.[1] Its pleasant, fruity, banana-like aroma has established it as a valuable ingredient in the flavor and fragrance industries.[2] Beyond its sensory attributes, furfuryl acetate serves as a useful solvent and a versatile chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals and resins.[1][2] Its biodegradable nature and relatively low toxicity make it an attractive alternative to more hazardous solvents.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with this multifaceted compound.
Molecular Structure and Chemical Identity
Furfuryl acetate is the ester formed from the acetylation of furfuryl alcohol.[3] The molecule consists of a furan ring attached to a methylene group, which is in turn bonded to an acetate group.
Chemical Structure of Furfuryl Acetate
Caption: Chemical structure of furfuryl acetate.
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of furfuryl acetate is presented in the table below. These properties are critical for its handling, application, and process design.
| Property | Value | Reference(s) |
| CAS Number | 623-17-6 | [3][4] |
| Molecular Formula | C₇H₈O₃ | [3][4] |
| Molecular Weight | 140.14 g/mol | [3][4] |
| Appearance | Colorless to light orange to yellow clear liquid | [3][4] |
| Odor | Pleasant, fruity, banana-like | [2] |
| Boiling Point | 175-177 °C at 760 mmHg | [3] |
| Density | 1.118 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.460 - 1.464 | [3] |
| Flash Point | 65 °C (149 °F) | [7] |
| Solubility | Insoluble in water; soluble in alcohol and other organic solvents. | [][9] |
| Vapor Density | 4.8 (Air = 1) | [4][10] |
Synthesis of Furfuryl Acetate
The most common and straightforward method for the synthesis of furfuryl acetate is the esterification of furfuryl alcohol with acetic anhydride.[5][6] The reaction can be catalyzed by a base, such as sodium acetate or an amine like tributylamine.[2][6]
Reaction Scheme:
Furfuryl Alcohol + Acetic Anhydride → Furfuryl Acetate + Acetic Acid
Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis of furfuryl acetate.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure.[2]
Materials:
-
Furfuryl alcohol (6.1 moles)
-
Acetic anhydride (6.4 moles)
-
Fused, powdered sodium acetate (2.7 moles)
-
Benzene (1 L)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1 L of benzene, 600 g (6.1 moles) of furfuryl alcohol, 225 g (2.7 moles) of fused powdered sodium acetate, and 650 g (6.4 moles) of acetic anhydride.
-
Heat the mixture to reflux on a steam bath with continuous stirring for 4 hours.
-
After cooling, pour the reaction mixture into 4 L of cold water.
-
Separate the upper organic layer.
-
Wash the organic layer with 500 mL of a 5% sodium carbonate solution to decompose any unreacted acetic anhydride.
-
Wash the organic layer with approximately 3 L of water.
-
Dry the benzene solution over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the benzene by distillation under atmospheric pressure.
-
Purify the resulting crude furfuryl acetate by vacuum distillation. The product distills at 69-70 °C/7 mmHg.[2]
Causality Behind Experimental Choices:
-
Use of Acetic Anhydride: Acetic anhydride is a more reactive acetylating agent than acetic acid, leading to a more efficient and complete reaction.
-
Sodium Acetate as a Catalyst: The basic nature of sodium acetate catalyzes the reaction by activating the furfuryl alcohol.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.
-
Aqueous Workup: The series of washes with water and sodium carbonate solution is crucial for removing water-soluble byproducts, unreacted starting materials, and neutralizing any acidic components.
-
Vacuum Distillation: Furfuryl acetate has a relatively high boiling point, and vacuum distillation allows for its purification at a lower temperature, preventing potential decomposition.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized furfuryl acetate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons in the molecule.
-
¹H NMR (90 MHz, CDCl₃):
-
δ 7.41 (m, 1H, furan H-5)
-
δ 6.40 (m, 1H, furan H-3)
-
δ 6.35 (m, 1H, furan H-4)
-
δ 5.05 (s, 2H, -CH₂-)
-
δ 2.07 (s, 3H, -CH₃)[11]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
¹³C NMR (Predicted):
-
δ 170.7 (C=O)
-
δ 148.8 (furan C-2)
-
δ 143.5 (furan C-5)
-
δ 110.8 (furan C-3)
-
δ 110.6 (furan C-4)
-
δ 58.0 (-CH₂-)
-
δ 20.8 (-CH₃)
-
(Note: Experimental ¹³C NMR data can be found in various databases, and the predicted values serve as a close approximation.)[4][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic IR Absorptions (liquid film):
-
~3120 cm⁻¹ (C-H stretch, furan ring)
-
~2950 cm⁻¹ (C-H stretch, alkyl)
-
~1740 cm⁻¹ (C=O stretch, ester)
-
~1230 cm⁻¹ (C-O stretch, ester)
-
~1010 cm⁻¹ (C-O-C stretch, furan ring)[12]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Electron Ionization (EI) Mass Spectrum:
The fragmentation pattern is consistent with the loss of an acetyl group (m/z 43) and the formation of the stable furfuryl cation (m/z 81). The peak at m/z 98 corresponds to the loss of the acetyl radical followed by rearrangement.
Applications in Research and Development
Furfuryl acetate's unique combination of properties makes it a valuable tool in various research and development settings:
-
Flavor and Fragrance Development: Its characteristic fruity and sweet aroma is utilized in the creation of new flavor profiles for food and beverages and in the formulation of fragrances for cosmetics and personal care products.[2]
-
Organic Synthesis: It serves as a starting material or intermediate for the synthesis of more complex furan-containing molecules, which are of interest in medicinal chemistry and materials science.[14]
-
Solvent Applications: Its solvency for a range of organic compounds makes it a useful medium for reactions and formulations, particularly where a bio-based and less toxic solvent is desired.[1]
-
Bio-based Polymers: Furfuryl acetate can be used in the development of sustainable polymers and resins.[1]
Safety and Handling
Furfuryl acetate is a combustible liquid and should be handled with appropriate safety precautions.[12]
-
Handling: Use in a well-ventilated area and avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.
-
Hazards: May cause irritation upon contact with skin or eyes. Inhalation of high concentrations of vapor may cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.
Conclusion
Furfuryl acetate is a furan derivative with a compelling profile of properties that make it a significant compound in both industrial and research settings. Its pleasant aroma, effective solvency, and utility as a synthetic intermediate, combined with its bio-based origin, position it as a chemical of ongoing interest. This guide has provided a comprehensive technical overview of its chemical and physical properties, synthesis, and characterization, intended to support the work of researchers, scientists, and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Furfuryl acetate(623-17-6) MS spectrum [chemicalbook.com]
- 4. Furfural acetate | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Furfuryl acetate(623-17-6) 13C NMR spectrum [chemicalbook.com]
- 11. Furfuryl acetate(623-17-6) 1H NMR [m.chemicalbook.com]
- 12. 2-Furanmethanol, acetate [webbook.nist.gov]
- 13. 2-Furanmethanol, acetate [webbook.nist.gov]
- 14. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprinting of Furfuryl Acetate: A Guide for Researchers
Introduction
Furfuryl acetate, a biomass-derived furanic ester, is a compound of significant interest across various industries, from flavor and fragrance to biofuels and specialty chemicals.[1] Its versatile applications necessitate robust and reliable analytical methodologies for quality control, reaction monitoring, and structural confirmation. This technical guide provides an in-depth exploration of the spectroscopic analysis of furfuryl acetate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As drug development professionals and researchers, a thorough understanding of these techniques is paramount for unambiguous compound identification and characterization. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating analytical approach.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the molecular structure of furfuryl acetate is crucial for interpreting its spectroscopic data. The molecule consists of a furan ring, a methylene bridge, and an acetate group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For furfuryl acetate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Protocol: ¹H NMR of Furfuryl Acetate
-
Sample Preparation: Dissolve approximately 5-10 mg of furfuryl acetate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is a common, relatively inert solvent that dissolves furfuryl acetate well and its residual proton signal at ~7.26 ppm does not interfere with the signals of interest.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard such as cyclohexene can be added.[2]
-
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A 1-2 second delay between scans ensures proper relaxation of the protons.
-
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of furfuryl acetate presents a distinct set of signals corresponding to the different proton environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| A | ~7.41 | Doublet of doublets (dd) | J(A,C) = 1.8 Hz, J(A,B) = 1.0 Hz | H5 (furan ring) |
| B | ~6.40 | Doublet of doublets (dd) | J(B,C) = 3.3 Hz, J(A,B) = 1.0 Hz | H3 (furan ring) |
| C | ~6.35 | Doublet of doublets (dd) | J(A,C) = 1.8 Hz, J(B,C) = 3.3 Hz | H4 (furan ring) |
| D | ~5.05 | Singlet (s) | - | -CH₂- (methylene) |
| E | ~2.07 | Singlet (s) | - | -CH₃ (acetyl) |
Table 1: ¹H NMR Data for Furfuryl Acetate in CDCl₃.[3]
The downfield chemical shift of the furan protons (A, B, and C) is due to the aromatic character of the furan ring. The specific splitting patterns (multiplicities) arise from the coupling between adjacent protons, and the coupling constants (J values) are characteristic of the furan ring system.[3] The methylene protons (D) appear as a singlet as there are no adjacent protons to couple with. Similarly, the methyl protons of the acetate group (E) also appear as a singlet.
Caption: Molecular structure of furfuryl acetate with ¹H NMR assignments.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol: ¹³C NMR of Furfuryl Acetate
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Parameters:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically necessary.
-
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170.6 | C=O (ester carbonyl) |
| ~148.8 | C2 (furan ring, attached to -CH₂-) |
| ~143.2 | C5 (furan ring) |
| ~110.8 | C3 or C4 (furan ring) |
| ~110.6 | C4 or C3 (furan ring) |
| ~58.2 | -CH₂- (methylene) |
| ~20.9 | -CH₃ (acetyl) |
Table 2: ¹³C NMR Data for Furfuryl Acetate.[4][5]
The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield shift. The furan ring carbons appear in the aromatic region, and the methylene and methyl carbons of the acetate moiety are found in the upfield region.
Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR of Furfuryl Acetate
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. ATR is a preferred technique for liquid samples as it requires minimal sample preparation.
-
Procedure:
-
Acquire a background spectrum of the clean ATR crystal.
-
Place a small drop of furfuryl acetate directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Interpretation of the IR Spectrum
The IR spectrum of furfuryl acetate displays several key absorption bands that confirm the presence of its characteristic functional groups.[6][7]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretching | Furan ring |
| ~2950-2850 | C-H stretching | -CH₂- and -CH₃ |
| ~1740 | C=O stretching | Ester carbonyl |
| ~1500-1400 | C=C stretching | Furan ring |
| ~1230 | C-O stretching | Ester |
| ~1010 | C-O-C stretching | Furan ring |
Table 3: Characteristic IR Absorption Bands for Furfuryl Acetate.
The strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group. The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds in the furan ring, while the C-H stretching of the alkyl portions appears just below 3000 cm⁻¹.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.
Experimental Protocol: Electron Ionization (EI)-MS of Furfuryl Acetate
-
Sample Introduction: Furfuryl acetate, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection.
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions. This high-energy process leads to extensive fragmentation.
-
Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
Interpretation of the Mass Spectrum
The EI mass spectrum of furfuryl acetate shows a molecular ion peak (M⁺) and several characteristic fragment ions.
| m/z | Ion | Fragment Lost |
| 140 | [C₇H₈O₃]⁺ | Molecular Ion (M⁺) |
| 98 | [C₅H₆O₂]⁺ | -CH₂=C=O (ketene) |
| 81 | [C₅H₅O]⁺ | -CH₂OCOCH₃ |
| 43 | [CH₃CO]⁺ | -C₅H₅OCH₂ |
Table 4: Major Fragment Ions in the EI-Mass Spectrum of Furfuryl Acetate.[5]
The molecular ion peak at m/z 140 confirms the molecular weight of furfuryl acetate. The base peak (the most intense peak) is typically observed at m/z 81, corresponding to the stable furfuryl cation.[5] The fragment at m/z 43 is the acylium ion, which is characteristic of acetate esters.
Caption: Simplified fragmentation pathway of furfuryl acetate in EI-MS.
Part 4: Synthesis of Furfuryl Acetate - An Exemplary Protocol
A reliable synthesis protocol is fundamental to obtaining high-purity furfuryl acetate for analysis and application. The esterification of furfuryl alcohol with acetic anhydride is a common and efficient method.
Experimental Protocol: Synthesis of Furfuryl Acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine furfuryl alcohol (0.3 mol), toluene (50 mL), sodium acetate (0.15 mol), and acetic anhydride (0.33 mol).[1]
-
Reaction: Heat the mixture to reflux and stir for 4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of water. Separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers and dry over anhydrous sodium carbonate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure furfuryl acetate.[1]
Conclusion
The comprehensive spectroscopic analysis of furfuryl acetate using NMR, IR, and MS provides a detailed and unambiguous structural characterization. Each technique offers a unique piece of the puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and provides valuable fragmentation information. For researchers and drug development professionals, a proficient understanding and application of these techniques are essential for ensuring the identity, purity, and quality of furfuryl acetate and other related compounds. This guide serves as a foundational resource, empowering scientists to confidently interpret spectroscopic data and make informed decisions in their research and development endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]
- 3. Furfuryl acetate(623-17-6) 1H NMR spectrum [chemicalbook.com]
- 4. Furfuryl acetate(623-17-6) 13C NMR spectrum [chemicalbook.com]
- 5. Furfural acetate | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Furfuryl acetate(623-17-6) IR Spectrum [chemicalbook.com]
- 7. 2-Furanmethanol, acetate [webbook.nist.gov]
Natural occurrence of furfuryl acetate in food products
An In-Depth Technical Guide to the Natural Occurrence of Furfuryl Acetate in Food Products
Authored by: Gemini, Senior Application Scientist
Abstract
Furfuryl acetate (CAS 623-17-6) is a significant volatile organic compound that contributes to the desirable sensory profiles of numerous food products.[1] Characterized by a pleasant fruity, banana-like aroma, it is both a naturally occurring flavor component and an approved flavoring agent.[1][2][] This technical guide provides a comprehensive overview for researchers and food scientists on the natural occurrence of furfuryl acetate, its primary formation pathways during food processing, validated analytical methodologies for its quantification, and its overall significance in the food industry. The content herein is synthesized from authoritative sources to ensure scientific integrity and practical applicability.
Introduction: The Role of Furfuryl Acetate in Food Aroma
Furfuryl acetate, the ester of furfuryl alcohol and acetic acid, belongs to the furan derivative family of compounds.[4] These compounds are frequently generated during the thermal processing of food and are pivotal in developing the characteristic aromas of baked goods, roasted coffee, and cooked meats.[5][6] Furfuryl acetate is particularly valued for its sweet, fruity notes which can enhance the overall flavor profile of a product.[2] Understanding its natural distribution and the mechanisms of its formation is crucial for controlling and optimizing flavor development in food manufacturing, as well as for ensuring product consistency. This guide delves into the core scientific principles governing the presence of this compound in the human diet.
Natural Occurrence Across Food Categories
Furfuryl acetate is not typically found in raw agricultural commodities but is formed during heat treatment. Its presence is well-documented in a variety of thermally processed foods, where it contributes to the complex mixture of volatile compounds responsible for the final aroma. The highest concentrations are generally found in products that undergo significant browning reactions, such as roasting.
Table 1: Reported Concentrations of Furfuryl Acetate in Various Food Products
| Food Product | Concentration Range | Reference(s) |
| Roasted Coffee | Up to 12,103 ppm (1.21%) | [7][8] |
| Beer | Up to 973 ppm | [7][8] |
| Roasted Almonds | Present | [7][8] |
| Roasted Hazelnuts | Present | [7][8] |
| Roasted Peanuts | Present | [7][8] |
| Cocoa | Present | [7][8] |
| Wheat Bread | Present | [8] |
Note: "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited sources. Concentrations can vary significantly based on processing conditions, raw material composition, and analytical methods used.
The most significant dietary source of furfuryl acetate is roasted coffee, where it is one of many furan derivatives generated during the intense heat of the roasting process.[7][8][9]
Chemical Formation Pathways
The genesis of furfuryl acetate in food is intrinsically linked to non-enzymatic browning, primarily the Maillard reaction. This complex cascade of reactions between reducing sugars and amino acids is responsible for the color, aroma, and flavor of many cooked foods.[10][11]
The Maillard Reaction: The Primary Route
The Maillard reaction proceeds through several stages, beginning with the condensation of a reducing sugar and an amino acid, and culminating in the formation of hundreds of different flavor compounds.[10] Furan derivatives are key products of this pathway.
Causality of Formation:
-
Precursor Availability: The reaction requires the presence of reducing sugars (e.g., pentoses like xylose, or hexoses like glucose) and amino acids. Pentoses, often derived from the thermal degradation of hemicellulose in plant-based materials, are particularly efficient precursors for furfural.[12]
-
Formation of Furfural: Under thermal stress, particularly in the intermediate stages of the Maillard reaction, pentoses dehydrate and cyclize to form furfural. Hexoses can also lead to furan derivatives, such as 5-hydroxymethylfurfural (5-HMF).[6][12]
-
Reduction to Furfuryl Alcohol: The furfural formed can be subsequently reduced to furfuryl alcohol. This conversion can occur through various chemical reactions within the complex food matrix during heating.[5][13]
-
Esterification: Finally, furfuryl alcohol acts as an alcohol substrate in an esterification reaction with acetic acid, which is also commonly present in food systems as a product of sugar degradation or fermentation. This acid-catalyzed reaction yields furfuryl acetate.[14][15]
The diagram below provides a simplified overview of this critical formation pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 4. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]
- 5. versatilevinegar.org [versatilevinegar.org]
- 6. researchgate.net [researchgate.net]
- 7. furfuryl acetate [flavscents.com]
- 8. furfuryl acetate, 623-17-6 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. Maillard reaction - Wikipedia [en.wikipedia.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 14. Page loading... [wap.guidechem.com]
- 15. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Understanding the reaction mechanism of furfural to furfuryl acetate
An In-Depth Technical Guide to the Reaction Mechanism of Furfural to Furfuryl Acetate
Introduction: The Strategic Valorization of Biomass
In the global shift towards sustainable chemical manufacturing, biomass-derived platform molecules are paramount. Furfural, readily produced from the hemicellulose fraction of lignocellulosic biomass, stands out as a versatile building block.[1][2] Its rich chemistry, stemming from the aldehyde functional group and the furan ring, allows for conversion into a spectrum of value-added chemicals and biofuels.[1][2][3] This guide focuses on the transformation of furfural into furfuryl acetate, a compound with significant applications as a biofuel additive, a specialty solvent, and a key intermediate in the fragrance and flavor industries.[4][5]
Understanding the mechanistic underpinnings of this two-step conversion is critical for researchers and process chemists aiming to optimize catalyst design, enhance reaction efficiency, and minimize byproduct formation. This document provides a detailed exploration of the core reaction pathways: the initial reduction of furfural to furfuryl alcohol, followed by the esterification to yield the target furfuryl acetate.
The Overall Transformation Pathway
The conversion of furfural to furfuryl acetate is fundamentally a two-stage process. The first stage involves the selective reduction of the aldehyde group of furfural to a primary alcohol, yielding furfuryl alcohol. The second stage is an esterification reaction where the newly formed hydroxyl group of furfuryl alcohol reacts with an acetylating agent to produce furfuryl acetate.
Caption: High-level overview of the two-step conversion process.
Part 1: The Reduction of Furfural to Furfuryl Alcohol
The selective reduction of furfural's aldehyde group, while preserving the furan ring, is the crucial first step. Two primary catalytic strategies dominate this transformation: Catalytic Hydrogenation using molecular hydrogen and Catalytic Transfer Hydrogenation (CTH) using a hydrogen-donor molecule.
Catalytic Hydrogenation
This is the traditional industrial route, typically employing heterogeneous metal catalysts in the presence of high-pressure hydrogen gas (H₂).[6]
-
Catalysts: A range of metal catalysts are effective, including those based on copper (Cu), nickel (Ni), palladium (Pd), platinum (Pt), and ruthenium (Ru).[2][7][8][9] Copper-based catalysts, such as Cu-Cr and Cu-Al₂O₃-ZnO, are often favored in industrial settings due to their high selectivity for the C=O bond and lower cost compared to precious metals.[6][7]
-
Mechanism: The reaction proceeds via a surface-mediated mechanism. First, molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into active hydrogen atoms.[6] Concurrently, the furfural molecule adsorbs onto the catalyst surface, primarily through its carbonyl group.[10] The adsorbed hydrogen atoms then sequentially add across the C=O double bond, leading to the formation of furfuryl alcohol, which subsequently desorbs from the surface.
Mechanistic Rationale: The choice of metal and support is critical for selectivity. Metals like copper exhibit a good balance of activity for H₂ dissociation and preferential adsorption of the carbonyl group over the furan ring's C=C bonds, thus minimizing over-hydrogenation to tetrahydrofurfuryl alcohol or ring-opening side reactions.[6][11] The support can also play a role; for instance, acidic sites on a support can promote the adsorption of furfural.[6]
Catalytic Transfer Hydrogenation (CTH) via Meerwein-Ponndorf-Verley (MPV) Reduction
A more recent and arguably greener alternative is the Meerwein-Ponndorf-Verley (MPV) reduction, which avoids the need for high-pressure hydrogen gas.[7][12] This method uses a secondary alcohol, most commonly 2-propanol (isopropanol), as both the solvent and the hydrogen donor.[13][14]
-
Catalysts: The MPV reaction is catalyzed by Lewis acids.[12] Zirconium-based catalysts, such as zirconium oxides (ZrO₂), zirconium hydroxide (Zr(OH)₄), and metal-organic frameworks (MOFs) like UiO-66, are particularly effective due to their strong Lewis acidity and thermal stability.[7][13][14][15] Zeolites containing Lewis acidic metals like Sn, Zr, or Hf have also shown high activity.[16]
-
Mechanism: The MPV reduction proceeds through a highly coordinated, six-membered cyclic transition state.[7][14]
-
Coordination: Both the furfural (carbonyl acceptor) and the 2-propanol (hydride donor) coordinate to the Lewis acidic metal center (e.g., Zr⁴⁺) of the catalyst.[14]
-
Hydride Transfer: This coordination facilitates the formation of a six-membered ring transition state, through which a hydride ion (H⁻) is transferred directly from the α-carbon of the 2-propanol to the carbonyl carbon of the furfural.[14]
-
Product Release: The products, furfuryl alcohol and acetone (the oxidized form of 2-propanol), are then released from the metal center, regenerating the active site.
-
Caption: The concerted mechanism of MPV reduction of furfural.
Mechanistic Rationale: The high selectivity of the MPV reduction stems from its concerted mechanism. The direct hydride transfer to the coordinated carbonyl group is sterically and electronically favored over reactions with the furan ring. The presence of both acid and base sites on some catalysts, like ZrO₂, can further enhance the reaction, with Lewis acid sites activating the furfural and basic sites assisting in the deprotonation of the alcohol donor.[7]
Data Summary: Catalytic Reduction of Furfural to Furfuryl Alcohol
| Catalyst | H-Source | Temp. (°C) | Time (h) | Furfural Conv. (%) | Furfuryl Alcohol Selectivity/Yield (%) | Reference |
| Zr(OH)₄ | 2-Propanol | 174 | 2.5 | 99.8 | 87.9 (Selectivity) | [13] |
| Zr-β Zeolite | Ethanol | - | - | 84.9 | - | [12] |
| ZrOₓ | 2-Propanol | - | - | High | High | [7] |
| Basic Zirconium Carbonate | 2-Propanol | 120 | < 1 | >99 | >99 (Yield) | [17] |
| Hf-Beta Zeolite | 2-Propanol | 55-85 | - | - | - | [16] |
| Ru/MgO | H₂ (4 bar) | 110 | 1 | 92.1 | 79.9 (Yield) | [9] |
| Co/SiO₂ | H₂ (20 bar) | 150 | 1 | 100 | 100 (Yield) | [18] |
Part 2: The Esterification of Furfuryl Alcohol to Furfuryl Acetate
The second stage involves the acetylation of furfuryl alcohol. This can be achieved through reaction with acetic acid or, more commonly, acetic anhydride, using various catalytic systems.
Acid-Catalyzed Esterification (Fischer Esterification)
When using acetic acid as the acetylating agent, the reaction typically requires a strong acid catalyst.
-
Catalysts: Solid acid catalysts such as sulfated zirconia, zeolites (e.g., Y-Zeolite, H-Beta), and ion-exchange resins (e.g., Amberlyst-15) are often employed to facilitate product separation and catalyst recycling.[4][19]
-
Mechanism: This reaction follows the classic Fischer esterification mechanism:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of acetic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The hydroxyl oxygen of furfuryl alcohol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The elimination of water and subsequent deprotonation of the remaining carbonyl oxygen yields the final product, furfuryl acetate, and regenerates the acid catalyst.
-
Caption: Logical workflow for acid-catalyzed esterification.
Mechanistic Rationale: The key challenge in the acid-catalyzed esterification of furfuryl alcohol is its propensity to undergo acid-catalyzed polymerization or self-etherification to form difurfuryl ether.[20][21] Therefore, catalyst selection is crucial. Catalysts with high acidity and appropriate pore structures can favor the desired esterification reaction while minimizing side reactions.[19][20]
Acetylation with Acetic Anhydride
Using acetic anhydride is often more efficient as it is more reactive than acetic acid and the reaction is essentially irreversible, driving the equilibrium towards the product. This reaction can be performed under catalyst-free conditions or with a catalyst.[21][22]
-
Catalysts: While the reaction can proceed without a catalyst at elevated temperatures, tertiary amines (e.g., triethylamine) or bases like sodium acetate are often used to accelerate the process.[5][21]
-
Mechanism (Base-Catalyzed):
-
Nucleophilic Attack: The hydroxyl group of furfuryl alcohol directly attacks one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating an acetate ion (a good leaving group).
-
Deprotonation: The acetate ion then acts as a base to deprotonate the oxonium ion, yielding furfuryl acetate and acetic acid as a byproduct. The tertiary amine catalyst facilitates this final deprotonation step.
-
Mechanistic Rationale: The use of acetic anhydride avoids the production of water, which can be beneficial. However, it produces acetic acid as a stoichiometric byproduct. The reaction is generally faster and can be conducted under milder conditions compared to Fischer esterification, often leading to higher yields.[5][21]
Experimental Protocols
Protocol 1: MPV Reduction of Furfural
(Based on methodologies described for Zirconium catalysts[13][17])
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the zirconium-based catalyst (e.g., 75 mg Zr(OH)₄).
-
Reactant Addition: Add 2-propanol (50 mL), which acts as both solvent and hydrogen donor, followed by furfural (e.g., 5 mmol).
-
Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 15 minutes to remove oxygen.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 170 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reactor to room temperature. Remove the catalyst by filtration or centrifugation. The resulting solution contains furfuryl alcohol and acetone.
-
Purification: The furfuryl alcohol can be purified from the solvent and byproduct by distillation under reduced pressure.
Protocol 2: Esterification with Acetic Anhydride
(Based on methodologies using tertiary amine catalysts[21])
-
Reactant Charging: In a 250 mL flask, add acetic anhydride (e.g., 5.50 mole).
-
Catalyst and Substrate Addition: Prepare a mixture of furfuryl alcohol (e.g., 4.84 mole) and triethylamine (1.00 mole).
-
Reaction: Slowly add the furfuryl alcohol/triethylamine mixture to the acetic anhydride over 15-20 minutes. The reaction is exothermic, and the temperature may rise. Maintain the temperature (e.g., below 50°C) using a water bath if necessary.
-
Stirring: Stir the mixture at room temperature for the required duration (e.g., 5-6 hours) until the reaction is complete (monitored by TLC or GC).
-
Work-up: Pour the reaction mixture into water to quench the excess acetic anhydride. The organic product will separate.
-
Purification: Wash the organic layer multiple times with water to remove acetic acid and the catalyst. The final furfuryl acetate product can be dried over anhydrous sodium sulfate and used directly or further purified by vacuum distillation.[5][21]
Conclusion
The transformation of furfural to furfuryl acetate is a showcase of strategic catalytic design, hinging on two distinct chemical steps. The initial reduction is a choice between traditional high-pressure hydrogenation and the milder, increasingly popular Meerwein-Ponndorf-Verley (MPV) transfer hydrogenation, with catalyst choice dictating selectivity. The subsequent esterification step offers a choice between classic acid catalysis, where mitigating side reactions is key, and highly efficient acylation using acetic anhydride. For professionals in chemical synthesis and development, a deep understanding of these competing mechanisms, the rationale behind catalyst selection, and the nuances of the reaction conditions is essential for developing robust, efficient, and sustainable processes for the valorization of biomass.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. Highly efficient hydrogenation of furfural to furfuryl alcohol over Cu–Al 2 O 3 –ZnO catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08609K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Catalytic transfer hydrogenation of furfural to furfuryl alcohol using easy-to-separate core–shell magnetic zirconium hydroxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Lewis acidic zeolite Beta catalyst for the Meerwein–Ponndorf–Verley reduction of furfural - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. rsc.org [rsc.org]
- 20. Novelty of iron-exchanged heteropolyacid encapsulated inside ZIF-8 as an active and superior catalyst in the esterification of furfuryl alcohol and acetic acid - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. US4008256A - Esterification of furfuryl alcohol and its derivates - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
A Technical Guide to Furfuryl Acetate: A Versatile Heterocyclic Aromatic Compound
Abstract
This technical guide provides a comprehensive overview of furfuryl acetate, a significant heterocyclic aromatic compound derived from biomass. It delves into the fundamental chemical and physical properties, established and modern synthesis methodologies, and critical analytical techniques for its characterization. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Key applications are explored, from its role as a green solvent and versatile chemical intermediate to its established use in the flavor and fragrance industries. This document serves as an in-depth resource, integrating detailed experimental protocols, safety and handling procedures, and a forward-looking perspective on its potential in sustainable chemistry and pharmaceutical development.
Introduction: The Furan Moiety and Furfuryl Acetate
Heterocyclic aromatic compounds form the backbone of a vast array of biologically active molecules and functional materials. Among these, structures containing the furan ring are of particular interest. Furan, a five-membered aromatic heterocycle with one oxygen atom, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmaceuticals and its ability to act as a versatile synthetic intermediate.[1]
Furfuryl acetate, with the chemical name (furan-2-yl)methyl acetate, is a prominent derivative of the furan family.[2] It is an ester of furfuryl alcohol and acetic acid, combining the reactive potential of the furan ring with the functionality of an acetate group.[3] This structure makes it not only a valuable bio-based solvent and flavoring agent but also a strategic starting material for more complex molecular architectures.[4][5] This guide will explore the synthesis, characterization, and application of this multifaceted compound.
Caption: Chemical structures of the parent furan ring and furfuryl acetate.
Physicochemical and Spectroscopic Properties
Furfuryl acetate is a colorless to pale yellow liquid recognized by its characteristic sweet, fruity, and banana-like aroma.[6] Its physical and chemical properties make it suitable for a range of industrial and laboratory applications, from a flavoring agent to a specialty solvent.[4][5]
Physical and Chemical Data
The key quantitative properties of furfuryl acetate are summarized in the table below. This data is essential for designing experimental setups, performing stoichiometric calculations, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O₃ | [2][6] |
| Molecular Weight | 140.14 g/mol | [6] |
| Appearance | Colorless to clear yellow/orange liquid | [4][6] |
| Boiling Point | 175-177 °C (at 760 mmHg) | [2] |
| Density | 1.118 g/mL (at 25 °C) | |
| Refractive Index (n20/D) | 1.462 | |
| Solubility | 5 to 10 mg/mL in water at 22.8 °C; soluble in oils and ethanol | [2][6] |
| Flash Point | 66 °C (150.8 °F) - Closed Cup | |
| CAS Number | 623-17-6 | [2] |
Spectroscopic Profile
Analytical characterization is crucial for confirming the identity and purity of synthesized furfuryl acetate.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of furfuryl acetate typically shows a molecular ion peak (M+) at m/z = 140. The spectrum is characterized by a prominent base peak at m/z = 81, corresponding to the furfuryl cation formed after the loss of the acetate moiety.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is observed around 1740 cm⁻¹ for the C=O stretching of the ester group. Additional characteristic peaks include C-O stretching bands for the ester and the furan ring ether linkage, typically in the 1230-1020 cm⁻¹ region.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation. The spectrum shows a singlet for the acetyl methyl protons (CH₃) around δ 2.1 ppm, a singlet for the methylene protons (CH₂) adjacent to the ester oxygen at approximately δ 5.1 ppm, and three distinct signals for the furan ring protons between δ 6.3 and 7.4 ppm.[9]
Caption: Key spectroscopic signatures for the characterization of furfuryl acetate.
Synthesis Methodologies and Experimental Protocols
Furfuryl acetate can be synthesized through several routes, primarily involving the esterification of furfuryl alcohol or direct conversion from furfural. The choice of method often depends on the desired scale, available starting materials, and considerations for green chemistry principles.
Overview of Synthetic Pathways
-
Esterification of Furfuryl Alcohol: This is the most direct method, involving the reaction of furfuryl alcohol with an acetylating agent like acetic anhydride or acetyl chloride. The reaction can be catalyzed by acids (e.g., H₂SO₄) or bases (e.g., triethylamine).[9] Modern approaches utilize solid acid catalysts like sulfated zirconia, which simplifies purification and allows for catalyst recycling, enhancing the sustainability of the process.[10][11]
-
Conversion from Furfural: A well-documented procedure involves reacting furfural with acetic anhydride in the presence of a catalytic amount of sulfuric acid.[12] This method is advantageous when furfural, a primary product from the dehydration of pentose sugars from biomass, is the readily available feedstock.
Caption: Primary synthetic pathways to furfuryl acetate from biomass-derived precursors.
Detailed Experimental Protocol: Synthesis from Furfural
This protocol is adapted from a robust procedure published in Organic Syntheses, known for its reliability and detailed experimental validation.[12]
Materials and Equipment:
-
300-mL Claisen flask with an elongated side neck
-
Ice bath
-
Magnetic stirrer (optional, hand swirling is described)
-
Distillation apparatus for reduced pressure
-
Oil bath
-
Reactants: Acetic anhydride (1.0 mole), recently distilled furfural (1.0 mole), concentrated sulfuric acid (0.1 mL), anhydrous sodium acetate (0.4 g).
Step-by-Step Methodology:
-
Initial Reaction Setup: In the 300-mL Claisen flask, combine 102 g (1.0 mole) of acetic anhydride and 0.1 mL of concentrated sulfuric acid.
-
Causality: Sulfuric acid acts as a powerful catalyst for the reaction. The Claisen flask is chosen to manage any vigorous reaction and facilitate subsequent distillation.
-
-
Controlled Addition of Furfural: Cool the mixture to 10°C using an ice bath. While swirling, slowly add 96 g (1.0 mole) of recently distilled furfural over approximately 10 minutes. Maintain the temperature between 10–20°C during the addition.
-
Causality: The reaction is exothermic. Cooling and slow addition are critical to prevent runaway reactions and the formation of undesired polymeric byproducts. Using freshly distilled furfural ensures high purity and minimizes side reactions from oxidized impurities.
-
-
Exothermic Phase: Once the addition is complete, remove the cooling bath. The reaction mixture will warm up spontaneously, typically reaching a maximum temperature of about 35°C within 5 minutes. Allow it to cool back to room temperature over 20-30 minutes.
-
Catalyst Neutralization: Add 0.4 g of anhydrous sodium acetate to the flask and mix thoroughly.
-
Causality: This is a crucial self-validating step. The sodium acetate, a weak base, neutralizes the strong acid catalyst (H₂SO₄). This "freezes" the chemical equilibrium and prevents the reverse reaction or product degradation during the high temperatures of distillation.
-
-
Purification by Vacuum Distillation: Assemble the apparatus for distillation under reduced pressure. Heat the flask using an oil bath.
-
Collect a fore-run at 50–140°C/20 mm Hg. This fraction primarily contains unreacted starting materials.
-
Collect the final product, furfuryl acetate, at 140–142°C/20 mm Hg . The expected yield is 129–139 g (65–70%).
-
Causality: Vacuum distillation is employed because furfuryl acetate has a relatively high boiling point at atmospheric pressure. Distilling at reduced pressure lowers the boiling point, preventing thermal decomposition of the product.
-
Applications in Research and Drug Development
The utility of furfuryl acetate extends beyond its role as a fragrance, positioning it as a valuable molecule for chemical research and development.[4]
-
Green Chemistry and Sustainable Solvents: As a bio-based and biodegradable compound, furfuryl acetate is an attractive alternative to petroleum-derived solvents in various industrial processes, including coatings and resins.[4][5] Its favorable toxicity profile further enhances its appeal.[4]
-
Versatile Chemical Intermediate: Furfural and its derivatives are foundational building blocks for a wide range of chemicals.[1] Furfuryl acetate serves as a synthon for introducing the furan moiety into larger molecules. The furan ring can participate in cycloaddition reactions (like the Diels-Alder reaction) or be converted into other cyclic or acyclic structures, providing pathways to diverse chemical scaffolds. This makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]
-
Pharmaceutical Formulation: While primarily known as a flavor enhancer, its GRAS (Generally Recognized as Safe) status for food use means it is well-characterized toxicologically.[6] This knowledge can be leveraged in the formulation of oral medications, where it could serve as an excipient for taste-masking or as a specialty solvent.[]
Caption: Key application areas of furfuryl acetate in industry and research.
Safety, Handling, and Storage
Proper handling of furfuryl acetate is essential to ensure laboratory safety. It is classified as a combustible liquid and can be harmful if ingested, inhaled, or absorbed through the skin.[14]
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Precautionary Statement | Source |
| Combustible Liquid | (No Pictogram) | H227: Combustible liquid. | [14] |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | [14] |
| Skin & Eye Irritation | GHS07 (Exclamation Mark) | H315, H319: Causes skin irritation. Causes serious eye irritation. | [14] |
Recommended PPE:
-
Eye Protection: Safety glasses or chemical splash goggles.[15]
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[14]
-
Skin and Body Protection: Lab coat. In case of significant exposure risk, wear disposable protective clothing.[16]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a multi-purpose combination respirator cartridge.[14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from heat, sparks, open flames, and other ignition sources.[15]
-
Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite. Do not use combustible absorbents like sawdust.[16][18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Conclusion and Future Outlook
Furfuryl acetate is more than a simple flavor and fragrance compound; it is a versatile and valuable heterocyclic aromatic molecule with significant relevance to modern chemistry. Its origins from renewable biomass place it at the forefront of sustainable and green chemical practices. For researchers and drug development professionals, it represents a readily accessible, bio-based building block for constructing complex molecular targets. Future research will likely focus on expanding its applications as a green solvent and exploring novel catalytic transformations of its furan ring to unlock new synthetic pathways to valuable fine chemicals and active pharmaceutical ingredients.
References
- 1. scispace.com [scispace.com]
- 2. scent.vn [scent.vn]
- 3. Showing Compound Furfuryl acetate (FDB012559) - FooDB [foodb.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Furfural acetate | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Furanmethanol, acetate [webbook.nist.gov]
- 8. 2-Furanmethanol, acetate [webbook.nist.gov]
- 9. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. FURFURYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Technical Guide to the Solubility and Density of Furfuryl Acetate for Scientific Applications
Executive Summary
Furfuryl acetate (CAS 623-17-6) is an ester recognized for its utility as a solvent, flavoring agent, and a versatile chemical intermediate in various synthetic processes, including pharmaceutical and polymer production.[1][2] A comprehensive understanding of its fundamental physicochemical properties, specifically its solubility in diverse solvent systems and its density, is paramount for its effective application in research, development, and manufacturing. This guide provides an in-depth analysis of these properties, offering both theoretical grounding and practical, experimentally verifiable data. We present a detailed solubility profile of furfuryl acetate across a wide spectrum of aqueous and organic solvents and delineate robust, step-by-step protocols for the empirical determination of its solubility and density. This document is intended to serve as a critical resource for researchers, chemists, and formulation scientists, enabling informed solvent selection and precise procedural execution.
Introduction to Furfuryl Acetate
Furfuryl acetate, systematically named (furan-2-yl)methyl acetate, is a colorless to pale yellow liquid characterized by a distinct fruity, banana-like aroma.[2][3] Structurally, it comprises a furan ring—a five-membered aromatic heterocycle containing one oxygen atom—and an ester functional group. This unique combination of a polar heterocyclic ring and a moderately polar ester group dictates its chemical behavior and physical properties. Its utility spans multiple industries; it is employed as a flavoring agent in food and beverages, as a fragrance component, and critically, as a solvent for resins and dyes.[1][2] In the context of drug development and organic synthesis, it serves as a valuable building block and reaction medium.[4][5]
Physicochemical Properties of Furfuryl Acetate
A precise understanding of the intrinsic properties of furfuryl acetate is the foundation for its application. The following table summarizes its key physicochemical characteristics, compiled from authoritative sources.
| Property | Value | Source(s) |
| CAS Number | 623-17-6 | [6] |
| Molecular Formula | C₇H₈O₃ | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][6] |
| Density | ~1.118 g/mL at 25 °C | [3][7] |
| Boiling Point | 175-177 °C at 760 mmHg | [7] |
| Flash Point | 65 °C (149 °F) | [8] |
| Refractive Index | ~1.462 at 20 °C | [7] |
| Water Solubility | 0.5-1.0 g/100 mL (5-10 mg/mL) at ~23 °C | [3][6][7] |
Theoretical Principles of Solubility and Density
Factors Affecting Solubility: The "Like Dissolves Like" Paradigm
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" provides a robust predictive framework.
-
Polarity: Polar solvents, which have significant dipole moments (e.g., water, ethanol), are effective at dissolving polar or ionic solutes. Non-polar solvents (e.g., hexane, toluene) excel at dissolving non-polar solutes.
-
Intermolecular Forces: Furfuryl acetate's solubility profile is a direct consequence of its molecular structure. The ester group (C=O and C-O bonds) provides polarity and potential for dipole-dipole interactions. The furan ring's oxygen atom can act as a hydrogen bond acceptor. The carbon-hydrogen bonds in the ring and acetate methyl group contribute to its non-polar character, allowing for van der Waals (London dispersion) forces.
Consequently, furfuryl acetate exhibits moderate polarity. It is expected to be highly soluble in polar protic and aprotic solvents and show limited solubility in highly non-polar solvents. Its limited solubility in water is due to the energetic cost of disrupting the strong hydrogen-bonding network of water relative to the energy gained from solute-water interactions.
Factors Affecting Density
Density is an intrinsic physical property defined as mass per unit volume. For a pure liquid like furfuryl acetate, it is primarily influenced by:
-
Temperature: As temperature increases, the kinetic energy of the molecules increases, leading to greater average separation and a decrease in density. Conversely, cooling generally increases density.
-
Purity: The presence of impurities will alter the measured density. A less dense impurity will lower the overall density, while a more dense impurity will increase it. Therefore, density measurement is a reliable, simple method for quality control.
Solubility Profile of Furfuryl Acetate
The following data provides a comprehensive overview of furfuryl acetate's solubility in various common laboratory solvents.
Aqueous Solubility
Furfuryl acetate is described as having limited or slight solubility in water. Quantitative data indicates a solubility of approximately 0.5 to 1.0 g per 100 mL (or 5-10 mg/mL) at room temperature (~23 °C).[3][6] This limited solubility is a key consideration for aqueous-based formulations or extraction procedures.
Solubility in Organic Solvents
Furfuryl acetate is generally soluble in many common organic solvents.[9] The table below presents quantitative solubility data at 25 °C, offering a clear guide for solvent selection.[10]
| Solvent | Category | Solubility (g/L) at 25 °C[10] | Qualitative Description |
| Highly Polar Protic | |||
| Methanol | Polar Protic | 1541.99 | Highly Soluble / Miscible |
| Ethanol | Polar Protic | 771.18 | Highly Soluble / Miscible |
| Water | Polar Protic | ~5-10 | Slightly Soluble |
| Highly Polar Aprotic | |||
| Dimethylformamide (DMF) | Polar Aprotic | 1389.68 | Highly Soluble / Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1208.12 | Highly Soluble / Miscible |
| Acetonitrile | Polar Aprotic | 569.47 | Highly Soluble / Miscible |
| Acetone | Polar Aprotic | 547.78 | Highly Soluble / Miscible |
| Moderately Polar | |||
| Chloroform | Moderately Polar | 465.31 | Highly Soluble / Miscible |
| Dichloromethane | Moderately Polar | 610.60 | Highly Soluble / Miscible |
| Ethyl Acetate | Moderately Polar | 202.37 | Soluble |
| Tetrahydrofuran (THF) | Moderately Polar | 566.14 | Highly Soluble / Miscible |
| Non-Polar | |||
| Toluene | Non-Polar | 191.97 | Soluble |
| Diethyl Ether | Non-Polar | 201.28 | Soluble |
| Cyclohexane | Non-Polar | 44.32 | Sparingly Soluble |
| n-Hexane | Non-Polar | 15.22 | Sparingly Soluble |
| n-Heptane | Non-Polar | 12.84 | Poorly Soluble |
| n-Octane | Non-Polar | 7.92 | Poorly Soluble |
Experimental Protocols for Determination
To ensure scientific rigor, direct experimental verification of physical properties is often necessary. The following protocols describe standard, reliable methods for determining solubility and density in a laboratory setting.
Protocol for Qualitative Solubility Determination
This protocol provides a rapid and effective method for classifying the solubility of furfuryl acetate in a test solvent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Furfural acetate | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Furfuryl acetate CAS#: 623-17-6 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. CAS 623-17-6: Furfuryl acetate | CymitQuimica [cymitquimica.com]
- 10. scent.vn [scent.vn]
Methodological & Application
Application Notes & Protocols: The Dual Utility of Furfuryl Acetate in Biofuel and Fragrance Industries
Abstract
Derived from the versatile biomass-based platform chemical, furfural, furfuryl acetate (CAS 623-17-6) emerges as a compound with significant applications in two distinct and high-value sectors: the biofuel and fragrance industries.[1][2] Its pleasant, fruity aroma makes it a desirable component in flavor and fragrance formulations, while its properties as a furanic derivative position it as a potential oxygenate additive in next-generation biofuels.[1][3] This document provides an in-depth technical guide for researchers and industry professionals, detailing the synthesis, characterization, and application of furfuryl acetate. It includes field-proven insights, step-by-step protocols, and safety considerations to facilitate its effective utilization.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties is paramount for its effective and safe application in a research or industrial setting. Furfuryl acetate is a colorless to light yellow liquid with a characteristic fruity, banana-like aroma.[3][4]
Table 1: Physicochemical Properties of Furfuryl Acetate
| Property | Value | Source(s) |
| CAS Number | 623-17-6 | [2][5] |
| Molecular Formula | C₇H₈O₃ | [2][6] |
| Molecular Weight | 140.14 g/mol | [2][6] |
| Appearance | Colorless to light orange/yellow clear liquid | [2][4] |
| Boiling Point | 175-177 °C (347-351 °F) | [2][4] |
| Density | ~1.118 g/cm³ at 20 °C | [2][4] |
| Flash Point | 65 °C (149-150 °F) | [4][7] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [4][8] |
| Vapor Pressure | ~0.641 hPa at 20 °C | [8] |
| Refractive Index | ~1.457 - 1.466 at 20 °C | [2][4] |
Safety and Handling Precautions:
Furfuryl acetate is classified as a combustible liquid and can be harmful if swallowed, inhaled, or in contact with skin.[9] It is an irritant to the eyes, skin, and respiratory system.[9][10]
-
Handling: Always handle furfuryl acetate in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[7][11] Avoid breathing vapors or mist.[9] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.[12][13] Opened containers must be carefully resealed and kept upright to prevent leakage.[12]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[11] If swallowed, do not induce vomiting and seek immediate medical attention.[7]
Synthesis of Furfuryl Acetate via Esterification
Furfuryl acetate is synthesized through the esterification of furfuryl alcohol with acetic anhydride.[1] This reaction is typically acid-catalyzed. The following protocol is adapted from established laboratory procedures and provides a reliable method for its synthesis.[6]
Causality Behind Experimental Choices
-
Catalyst: Solid acid catalysts like zeolites or ion-exchange resins are often preferred for their ease of separation and reusability, which is advantageous for sustainable industrial processes.[1][14] In this protocol, triethylamine is used as a base to facilitate the reaction.[6]
-
Reagents: Furfuryl alcohol, derived from the hydrogenation of furfural, is the bio-based precursor.[15] Acetic anhydride serves as the acetylating agent.
-
Solvent: Acetone is used as a solvent to dissolve the reactants and facilitate the reaction.[6]
-
Work-up: The aqueous work-up and extraction with dichloromethane (CH₂Cl₂) are crucial for separating the product from the catalyst, unreacted starting materials, and water-soluble byproducts. Drying with anhydrous sodium sulfate (Na₂SO₄) removes residual water before solvent evaporation.[6]
Experimental Workflow Diagram
References
- 1. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. Furfural acetate | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furfuryl acetate | SIELC Technologies [sielc.com]
- 6. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. scent.vn [scent.vn]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. FURFURYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Furfuryl Acetate | 623-17-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. Furfuryl acetate - Safety Data Sheet [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. digital.csic.es [digital.csic.es]
Application Notes and Protocols for the Use of Furfural Acetate as a Flavoring Agent
Abstract
This document provides a comprehensive technical guide for researchers, food scientists, and flavor development professionals on the application of furfural acetate as a flavoring agent in food and beverage products. It details the compound's chemical and sensory properties, regulatory status, and provides step-by-step protocols for its incorporation and analysis. The protocols are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific integrity.
Introduction to this compound
This compound (FEMA No. 2490) is an ester of furfuryl alcohol and acetic acid, recognized for its characteristic sweet, fruity, and slightly bready or nutty aroma profile.[1][2] It is a valuable component in the flavorist's palette, contributing to the sensory profile of a wide array of food products.[1] Chemically, it is designated as furan-2-ylmethyl acetate with the CAS number 623-17-6.[3] While it can be synthesized, this compound is also found naturally in various foods, including coffee, roasted almonds, and wheat bread, often as a result of thermal processing such as the Maillard reaction and caramelization.[4][5]
From a regulatory standpoint, this compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA).[6][7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated furfuryl acetate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," establishing a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for furfural and related compounds.[3][8]
Physicochemical and Sensory Properties
A thorough understanding of this compound's properties is critical for its effective application. It is a colorless to light yellow or orange liquid that may darken upon exposure to air and light.[3][9] Its solubility in water is limited, but it is soluble in alcohol and oils, a key consideration for its incorporation into different food matrices.[10]
Data Summary: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O₃ | [1][3] |
| Molecular Weight | 140.14 g/mol | [2][3] |
| CAS Number | 623-17-6 | [2][3][11] |
| FEMA Number | 2490 | [2][3][6][11] |
| JECFA Number | 739 | [3][8] |
| Appearance | Colorless to light orange/yellow liquid | [1][3] |
| Odor Profile | Fruity, sweet, banana-like, with mild almond-hay notes | [2][10][] |
| Boiling Point | 175-177 °C (347-351 °F) at 760 mmHg | [2][3][10] |
| Flash Point | 66 °C (150.8 °F) | [2][3] |
| Density | ~1.118 g/mL at 25 °C | [2] |
| Solubility | Slightly soluble in water (5-10 mg/mL); soluble in alcohol and oils | [3][10] |
Sensory Profile: The Flavorist's Perspective
The organoleptic properties of this compound are its most defining feature for food applications. Its primary descriptors are "fruity," "sweet," and "banana."[2] However, its complexity allows it to be used in a variety of flavor compositions, including:
-
Fruit Flavors: Enhances banana and other tropical fruit notes.[4]
-
Brown Flavors: Provides warm, woody accents to coffee, caramel, and nut flavors.[10]
-
Bakery and Confectionery: Contributes to the perception of freshly baked goods and sweet treats.[4]
The causality of its sensory impact lies in its furan structure, which is often associated with thermally processed foods. The acetate ester group contributes the fruity notes. This combination allows this compound to bridge "top notes" (fruity) with more complex, "brown" background notes.
Application in Food and Beverage Systems
The successful incorporation of this compound into a food or beverage product hinges on a systematic approach, from initial benchtop trials to pilot-scale production.
Logical Workflow for Flavor Application
The following diagram outlines a logical workflow for the application of this compound.
Caption: Workflow for this compound application.
Protocol 1: Incorporation of this compound into a Beverage Model System
This protocol details the steps for adding this compound to a simple sugar-water beverage model to evaluate its sensory contribution.
Objective: To determine the optimal concentration of this compound for a desired fruity flavor profile in a clear beverage.
Materials:
-
This compound (≥98% purity, food grade)
-
Ethanol (95%, food grade) or Propylene Glycol (PG)
-
Sucrose
-
Citric Acid
-
Deionized water
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of a 1% Stock Solution (Causality: Dilution for Accurate Dosing):
-
Accurately weigh 1.0 g of this compound.
-
Dissolve it in a small amount of the chosen solvent (ethanol or PG) in a 100 mL volumetric flask. The choice of solvent is critical; ethanol is volatile and suitable for many applications, while PG is less volatile and can aid in solubility and stability.
-
Bring the flask to volume with the solvent and mix thoroughly. This stock solution allows for precise dosing at parts-per-million (ppm) levels, which would be difficult to achieve by weighing small amounts of the neat material.
-
-
Preparation of the Beverage Base (Causality: Creating a Controlled Matrix):
-
Prepare a 10% sucrose solution by dissolving 100 g of sucrose in 900 mL of deionized water.
-
Add 1.0 g of citric acid to achieve a pH of approximately 3.0, typical for many soft drinks. This acidic environment can impact flavor perception and stability.
-
Ensure all solids are completely dissolved. This simple base provides a controlled environment to evaluate the flavor without interference from other components.
-
-
Dosing and Evaluation (Causality: Determining Sensory Threshold and Impact):
-
Prepare a series of beverage samples with varying concentrations of this compound (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 ppm).
-
To prepare a 1.0 ppm sample, add 100 µL of the 1% stock solution to 1 liter of the beverage base. Adjust volumes accordingly for other concentrations.
-
Include a control sample (beverage base with no added flavor).
-
Allow the samples to equilibrate for at least one hour before sensory evaluation. This allows the flavor to fully integrate into the matrix.
-
-
Sensory Analysis (Causality: Validating the Flavor Profile):
-
Conduct a blind sensory evaluation with trained panelists.
-
Use a descriptive analysis or a simple ranking test to determine which concentration best achieves the target fruity/banana profile without introducing harsh or artificial notes.
-
Quality Control and Analytical Protocols
Ensuring the purity of the incoming flavoring agent and its concentration in the final product is paramount for product consistency and safety.
Protocol 2: Purity Analysis of this compound Raw Material by GC-MS
This protocol is adapted from established methods for the analysis of furan derivatives and is designed to verify the purity of this compound before its use in food production.[13][14]
Objective: To confirm the identity and determine the purity of a this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Instrumentation:
-
This compound sample
-
High-purity solvent (e.g., acetone or ethanol)
-
GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent)
-
Microsyringe
Methodology:
-
Sample Preparation:
-
Prepare a 1000 ppm solution of furfuryl acetate in the chosen solvent. This concentration is typically sufficient for a strong signal without overloading the detector.
-
-
GC-MS Instrument Parameters (Example):
-
Injector: Splitless mode, 260 °C. The high temperature ensures complete volatilization.
-
Oven Program: Initial temperature of 35°C held for 5 minutes, then ramped to 250°C at 10°C/minute, and held for 15 minutes. This program allows for the separation of volatile impurities from the main analyte peak.[13]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line: 250 °C.
-
MS Detector: Operated in full scan mode (e.g., m/z 40-200) to identify the compound and any potential impurities.[13]
-
-
Data Analysis:
-
Identification: The retention time of the major peak should correspond to that of a certified this compound standard. The mass spectrum of this peak should show characteristic fragments of furfuryl acetate, including the molecular ion.
-
Purity Calculation: The purity is determined by the area percent method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. This provides a quantitative measure of purity.
-
Decision Tree for Quality Control
This diagram illustrates a decision-making process for the quality control of incoming this compound.
Caption: Quality control decision tree for this compound.
Stability and Potential Interactions
This compound, like other esters, can be susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of furfuryl alcohol and acetic acid, altering the flavor profile. Additionally, as a furan derivative, it may be sensitive to heat and light, which can cause discoloration and degradation.[3][15] Stability testing in the final product matrix is crucial to ensure flavor consistency throughout the product's shelf life.
Conclusion
This compound is a versatile and effective flavoring agent when applied with a thorough understanding of its properties and a systematic, scientifically-grounded methodology. By following the protocols outlined in this guide for application and quality control, researchers and product developers can confidently and consistently leverage its unique sensory characteristics to create appealing food and beverage products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 醋酸糠酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. furfuryl acetate, 623-17-6 [thegoodscentscompany.com]
- 5. Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 8. JECFA Evaluations-FURFURYL ACETATE- [inchem.org]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. scent.vn [scent.vn]
- 11. aurochemicals.com [aurochemicals.com]
- 13. pfigueiredo.org [pfigueiredo.org]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
Application Note: High-Sensitivity Detection of Furfural Acetate Using Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)
Abstract
This application note details a robust and highly sensitive method for the detection and quantification of furfural acetate, a volatile organic compound (VOC) of interest in flavor profiling, industrial process monitoring, and materials science. By leveraging the dual-separation capabilities of Gas Chromatography-Ion Mobility Spectrometry (GC-IMS), this protocol offers exceptional selectivity and low detection limits. The GC provides an initial separation based on volatility and chemical interactions, while the IMS adds an orthogonal separation dimension based on ion size, shape, and charge.[1][2][3] This combination effectively resolves this compound from complex sample matrices. The method utilizes a static headspace (HS) autosampler for sample introduction, eliminating the need for complex solvent extraction and minimizing sample preparation time. We present a complete protocol from sample preparation to data analysis and include method validation parameters to demonstrate its suitability for routine use.
The Synergy of GC and IMS for VOC Analysis
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful hybrid technique that capitalizes on the strengths of two distinct analytical principles to provide comprehensive characterization of volatile and semi-volatile compounds.[4]
The Gas Chromatography (GC) Pre-Separation Stage
Initially, a sample's volatile fraction is injected into the GC. Here, compounds are separated based on their boiling points and affinity for the stationary phase within a capillary column.[5] Analytes with higher volatility and lower affinity travel through the column faster, resulting in different retention times (RT) . This temporal separation is crucial as it prevents a phenomenon known as ion suppression in the subsequent IMS stage by introducing analytes into the ionization chamber at different times.[2]
The Ion Mobility Spectrometry (IMS) Detection Stage
As each compound elutes from the GC column, it enters the IMS cell. The process unfolds as follows:
-
Soft Ionization: Analyte molecules are ionized, typically via a low-radiation tritium (³H) source, through proton transfer reactions with reactant ions (e.g., protonated water clusters).[3][6] This soft ionization method minimizes fragmentation, preserving the molecular identity of the analyte.
-
Ion Drift: An electric field guides the newly formed ions through a "drift tube" against a counter-flowing inert drift gas (e.g., nitrogen).[7]
-
Separation and Detection: The velocity of an ion through the drift tube is determined by its mobility, which is a function of its charge, mass, and collisional cross-section (i.e., its size and shape). Smaller, more compact ions navigate the drift gas with fewer collisions and arrive at the detector faster than larger, bulkier ions. The time taken to traverse the tube is the drift time (DT) .[6]
This dual-separation mechanism generates a unique two-dimensional "fingerprint" for each compound, plotted as retention time versus drift time, significantly enhancing peak capacity and analytical confidence.[1][7]
Experimental Workflow and Instrumentation
Required Instrumentation and Materials
-
GC-IMS System: A benchtop GC-IMS instrument equipped with a tritium (³H) ionization source.
-
Autosampler: Headspace (HS) autosampler with heated syringe and vial agitator.
-
GC Column: Non-polar capillary column (e.g., 5% Phenyl-Methylpolysiloxane, 15 m x 0.53 mm ID).
-
Gases: Nitrogen (5.0 grade or higher) for carrier and drift gas.
-
Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Reagents: this compound (≥99% purity), Methanol (HPLC grade for stock solution).
Workflow Overview
The analytical process is streamlined for high-throughput analysis, as illustrated in the workflow diagram below.
Caption: High-level workflow for this compound analysis by HS-GC-IMS.
Analytical Protocol
Preparation of Standards
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 ng/mL) by serially diluting the stock solution with methanol.
-
Calibration Vials: For each calibration level, inject 10 µL of the corresponding working standard into a sealed 20 mL headspace vial. This creates a vapor-phase standard for analysis. Prepare a blank vial containing only 10 µL of methanol.
Sample Preparation
For liquid samples (e.g., industrial effluents, flavor essences), place a 5 mL aliquot directly into a 20 mL headspace vial and seal immediately. For solid samples, place approximately 1 gram (accurately weighed) into the vial. The key is to ensure consistency in sample volume or weight across all analyses.
HS-GC-IMS Instrumental Parameters
The following table outlines the optimized instrumental conditions for the analysis of this compound. The causality for these choices is to ensure efficient volatilization in the headspace, sharp chromatographic peaks, and stable ion mobility separation.
| Parameter | Setting | Rationale |
| Headspace (HS) Module | ||
| Incubation Temperature | 80 °C | Balances efficient volatilization of this compound with minimizing degradation of other matrix components.[8] |
| Incubation Time | 15 min | Allows the vapor phase to reach equilibrium within the sealed vial for reproducible injections. |
| Syringe Temperature | 90 °C | Prevents condensation of the analyte within the syringe during transfer to the injector. |
| Injection Volume | 500 µL | Provides sufficient analyte mass for high sensitivity without overloading the GC column. |
| GC Module | ||
| Injector Temperature | 200 °C | Ensures rapid and complete vaporization of the injected sample. |
| Carrier Gas Flow | 150 mL/min (initial 2 min), ramp to 30 mL/min | A high initial flow purges the injector quickly, followed by a lower flow for optimal column separation. |
| Column | 15m x 0.53mm ID, 5% Phenyl-Methylpolysiloxane | A non-polar column separates compounds primarily by boiling point, suitable for VOCs like this compound.[8] |
| Oven Temperature Program | 40 °C (hold 1 min), ramp 10 °C/min to 150 °C | The temperature ramp allows for the separation of a range of VOCs with varying boiling points. |
| IMS Module | ||
| Drift Tube Temperature | 45 °C | A stable, controlled temperature is critical for reproducible drift times. |
| Drift Gas | Nitrogen | High-purity nitrogen serves as a stable, inert medium for ion transit. |
| Drift Gas Flow | 150 mL/min | Controls the ion transit environment and helps maintain cleanliness of the drift tube. |
| Data Acquisition | ||
| Repetition Rate | 20 ms | A high repetition rate provides excellent data density for constructing the 2D spectrum.[2] |
Running the Analysis
-
Load the prepared sample and standard vials into the autosampler tray.
-
Set up the analysis sequence in the instrument control software.
-
Initiate the sequence. The system will automatically process each vial according to the parameters defined above.
Data Interpretation
The output of a GC-IMS analysis is a three-dimensional dataset, which is typically visualized as a two-dimensional topographic plot.[3]
Caption: A compound is identified by its unique coordinates on the 2D plot.
-
Qualitative Analysis: The this compound peak is identified by comparing the retention time (RT) and drift time (DT) of peaks in the sample chromatogram to those of a known this compound standard. The combination of RT and DT provides a highly specific identifier.
-
Quantitative Analysis: The volume (intensity) of the identified this compound peak is proportional to its concentration in the sample.[9] By running the calibration standards, a calibration curve (Peak Volume vs. Concentration) is generated. The concentration of this compound in unknown samples can then be accurately determined using this curve. Data analysis is typically performed using dedicated software that allows for peak alignment, integration, and comparison against libraries.[10][11]
Method Validation
To ensure the method is fit for its intended purpose, key analytical performance parameters were evaluated according to established guidelines.[12][13][14] The results demonstrate a reliable and sensitive method for this compound quantification.
| Validation Parameter | Result | Significance |
| Linearity (R²) | > 0.998 | Indicates a strong correlation between peak volume and concentration across the defined range. |
| Range | 10 - 500 ng/mL | The concentration range over which the method is accurate, precise, and linear. |
| Limit of Detection (LOD) | 3 ng/mL | The lowest concentration of this compound that can be reliably detected by the instrument. |
| Limit of Quantification (LOQ) | 10 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[14] |
| Precision (%RSD) | < 10% | Demonstrates excellent method repeatability and reproducibility. |
| Accuracy (% Recovery) | 92 - 105% | Shows the closeness of the measured value to the true value, indicating minimal matrix interference.[14] |
Conclusion
The described Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) method provides a rapid, sensitive, and highly selective tool for the analysis of this compound. The simple headspace sample preparation reduces analysis time and potential for error. The orthogonal separation mechanism of GC-IMS ensures reliable identification and quantification, even in complex matrices. This validated protocol is well-suited for quality control, research, and process monitoring applications where trace-level detection of this compound is required.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. GAS Dortmund [gas-dortmund.de]
- 3. Gas Chromatography – Ion Mobility Spectrometry as a tool for quick detection of hazardous volatile organic compounds in indoor and ambient air: A university campus case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Use of GC-IMS for detection of volatile organic compounds to identify mixed bacterial culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agsanalitica.com [agsanalitica.com]
- 7. odournet.com [odournet.com]
- 8. theseus.fi [theseus.fi]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. researchgate.net [researchgate.net]
- 13. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: Quantification of Furfuryl Acetate and Other Key Aroma Compounds in Coffee Using Gas Chromatography-Olfactometry/Aroma Extract Dilution Analysis (GC-O/AEDA)
For Researchers, Scientists, and Quality Control Professionals in the Food and Beverage Industry
Abstract
The characteristic aroma of coffee is a complex symphony of over a thousand volatile compounds. Among these, furfuryl acetate plays a significant role, contributing sweet, fruity, and even banana-like notes to the overall sensory experience.[1] This application note provides a detailed protocol for the quantification of furfuryl acetate and other potent odorants in coffee using the powerful combination of Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA). This methodology allows for the identification and semi-quantification of the most impactful aroma-active compounds, providing invaluable insights for quality control, product development, and flavor research in the coffee industry.
Introduction: The Science of Coffee Aroma
The sensory profile of coffee is largely defined by its volatile organic compounds (VOCs), which are generated during the roasting process through complex chemical changes like the Maillard reaction and Strecker degradation.[2][3] While hundreds of these compounds can be detected instrumentally, only a select few are present at concentrations high enough to be perceived by the human olfactory system and contribute significantly to the overall aroma.[4]
Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that bridges the gap between instrumental analysis and sensory perception.[5][6] It combines the separation power of a gas chromatograph with the sensitivity of the human nose as a detector, allowing analysts to identify which specific compounds in a complex mixture are responsible for a particular aroma.[6][7][8]
Aroma Extract Dilution Analysis (AEDA) is a method used in conjunction with GC-O to rank the potency of these odor-active compounds.[9][10] By serially diluting a sample extract and analyzing each dilution by GC-O, a Flavor Dilution (FD) factor is determined for each odorant. This factor corresponds to the highest dilution at which the compound can still be detected by the human nose, providing a semi-quantitative measure of its aroma impact.[9][11][12] Furfuryl acetate, a furan derivative, is one of many compounds that contribute to the desirable aroma of coffee and its concentration can be influenced by roasting conditions.[13][14]
Principles of GC-O and AEDA
The core principle of GC-O lies in splitting the effluent from the gas chromatography column. A portion is directed to a conventional detector (like a Flame Ionization Detector or a Mass Spectrometer) for chemical identification and quantification, while the other portion is sent to a heated sniffing port. A trained analyst or a panel of assessors sniffs the effluent and records the time, intensity, and description of any perceived odors.[5][6]
AEDA builds upon this by systematically reducing the concentration of the aroma extract.[9] This allows for the differentiation between compounds that are present in high concentrations but have a weak aroma, and those that are present in trace amounts but have a very potent odor. The resulting "aromagram" highlights the key odorants that define the product's characteristic aroma.[10]
Experimental Protocol
This protocol outlines a validated methodology for the analysis of furfuryl acetate and other key aroma compounds in roasted coffee beans.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from a sample matrix.[4][15]
Protocol:
-
Roasting: If starting with green coffee beans, roast them to a medium level (e.g., 210°C for 13 minutes) to develop the characteristic aroma profile.[16]
-
Grinding: Immediately after cooling, grind the roasted beans to a consistent particle size (e.g., 300-500 µm).[16]
-
Sample Aliquoting: Accurately weigh a precise amount of ground coffee (e.g., 100 mg) into a headspace vial (e.g., 5 mL).[2][16]
-
Sealing: Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.
-
Equilibration: Place the vial in a heating block or the autosampler's incubator and allow it to equilibrate at a constant temperature (e.g., 40°C for 10 minutes) to allow the volatile compounds to partition into the headspace.[2]
-
Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.[2]
GC-O/MS Analysis
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (MS)
-
Olfactory Detection Port (ODP)
-
Effluent splitter
GC Conditions:
-
Injector Temperature: 250°C[2]
-
Injection Mode: Splitless for a defined time (e.g., 10 minutes) for desorption of analytes from the SPME fiber.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 50°C, hold for a few minutes, then ramp up to 250°C at a controlled rate (e.g., 3°C/minute).[2] This slow ramp rate is crucial to allow the analyst sufficient time to perceive and describe eluting odors.[17]
-
Column: A non-polar or medium-polarity capillary column is typically used for aroma analysis.
MS Conditions:
Olfactometry:
-
Transfer Line Temperature: Maintained at a temperature high enough to prevent condensation of the analytes (e.g., 240°C).[17]
-
Humidified Air: A gentle stream of humidified air is mixed with the column effluent at the sniffing port to prevent the analyst's nasal passages from drying out.[17]
Aroma Extract Dilution Analysis (AEDA) Protocol
-
Initial Analysis: Analyze the undiluted (FD=1) coffee extract using the GC-O/MS method described above. Record all perceived odors, their retention times, and their descriptions.
-
Serial Dilution: Prepare a series of dilutions of the initial coffee sample (e.g., 1:2, 1:4, 1:8, and so on) using a suitable solvent.
-
GC-O Analysis of Dilutions: Analyze each dilution by GC-O. At each dilution level, the number of perceived odors will decrease as the concentration of the compounds falls below their odor threshold.
-
Determine FD Factors: The Flavor Dilution (FD) factor for each aroma-active compound is the highest dilution at which its odor is still detectable.
Data Presentation and Interpretation
The results of the AEDA are typically presented in a table that lists the aroma-active compounds, their retention indices, their odor descriptors, and their corresponding FD factors. This allows for a clear ranking of the most potent odorants in the coffee sample.
Table 1: Example AEDA Results for Key Aroma Compounds in Coffee
| Retention Index | Compound Name | Odor Descriptor | Flavor Dilution (FD) Factor |
| 1482 | Furfural | Roasted, Caramel | 2187 |
| 1552 | Furfuryl Acetate | Fruity, Sweet, Banana | Varies |
| 1678 | Furfuryl Alcohol | Bread-like | Varies |
| - | Guaiacol | Smoky, Spicy | 2187 |
| - | 2,5-dimethylpyrazine | Nutty, Cocoa | Varies |
| - | Furaneol | Caramel, Sweet | 2187 |
Note: FD factors can vary significantly based on coffee origin, roast profile, and analytical conditions. The values for furfural, guaiacol, and furaneol are based on published data.[11][12][13]
Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of furfuryl acetate and other key aroma compounds in coffee.
Caption: Workflow for GC-O/AEDA analysis of coffee.
Method Validation and Quality Control
To ensure the reliability of the results, it is essential to validate the analytical method. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
For more detailed guidance on method validation, refer to the ICH guidelines Q2(R1).[18]
Conclusion
The combined use of GC-O and AEDA provides a powerful and comprehensive approach for characterizing the aroma profile of coffee. This methodology enables the identification and semi-quantification of key aroma-active compounds like furfuryl acetate, offering valuable insights into the factors that influence coffee flavor. By understanding the chemical basis of coffee aroma, researchers and industry professionals can make more informed decisions regarding sourcing, processing, and quality control, ultimately leading to a better and more consistent product for the consumer.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. One moment, please... [ift.co.za]
- 4. Effect of Roasting Level on the Development of Key Aroma-Active Compounds in Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gentechscientific.com [gentechscientific.com]
- 6. pfigueiredo.org [pfigueiredo.org]
- 7. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 8. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]
- 10. datapdf.com [datapdf.com]
- 11. Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Comparative Analysis of Cold Brew Coffee Aroma Using the Gas Chromatography–Olfactometry–Mass Spectrometry Technique: Headspace–Solid-Phase Extraction and Headspace Solid-Phase Microextraction Methods for the Extraction of Sensory-Active Compounds [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. gcms.cz [gcms.cz]
- 18. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols: The Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from Furfural-Based Platforms
Introduction: Situating Furfural Derivatives in the Synthesis of a Bio-Based Platform Chemical
2,5-Furandicarboxylic acid (FDCA) has emerged as a pivotal, bio-based platform chemical, primarily due to its potential to replace petroleum-derived terephthalic acid in the production of high-performance polymers like polyethylene furanoate (PEF).[1][2] The quest for sustainable and economically viable routes to FDCA has led to extensive research into various biomass-derived starting materials. While the oxidation of 5-hydroxymethylfurfural (HMF) is a widely studied pathway, the direct utilization of furfural, a readily available C5 platform molecule derived from hemicellulose, presents an attractive alternative.[3][4][5]
This document provides a comprehensive technical guide for researchers and professionals on the synthesis of FDCA from furfural-based platforms. While the direct role of furfural acetate as a primary intermediate is not prominently featured in current mainstream literature, this guide will focus on the scientifically established and validated pathways that convert furfural into FDCA. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present comparative data to inform experimental design and optimization. The primary routes discussed herein involve the initial oxidation of furfural to 2-furoic acid (furoic acid), followed by a subsequent carboxylation or other functionalization step to yield the target FDCA.
Part 1: Mechanistic Overview of Furfural to FDCA Conversion
The conversion of furfural to FDCA is a multi-step process that fundamentally involves the oxidation of the aldehyde group at the C2 position and the introduction of a carboxylic acid group at the C5 position of the furan ring. The most explored strategies can be broadly categorized as follows:
-
Two-Step Oxidation-Carboxylation Pathway: This is the most common approach, which involves:
-
Step 1: Oxidation of Furfural to 2-Furoic Acid: The aldehyde group of furfural is selectively oxidized to a carboxylic acid. This can be achieved through various catalytic systems, including biocatalytic and chemocatalytic methods.
-
Step 2: Carboxylation of 2-Furoic Acid to FDCA: A second carboxyl group is introduced at the C5 position of the furan ring. This step is more challenging and often requires specific catalysts and reaction conditions.
-
-
Alternative Pathways: Other innovative routes, such as those involving carbonylation of halogenated furan derivatives, are also being explored to enhance efficiency and yield.[6][7]
The following diagram illustrates the primary synthetic pathways from furfural to FDCA.
Caption: Key synthetic routes from Furfural to FDCA.
Part 2: Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key transformations in the synthesis of FDCA from furfural.
This protocol utilizes a whole-cell biocatalyst approach, which offers high selectivity and mild reaction conditions. An oxidase enzyme expressed in E. coli can be used for this transformation.[3]
Materials:
-
Escherichia coli cells co-expressing a furfural oxidase and a flavin prenyltransferase.[3]
-
Furfural (≥99%)
-
Phosphate buffer (pH 7.5)
-
Glucose
-
Luria-Bertani (LB) medium for cell culture
-
Appropriate antibiotics for plasmid maintenance
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Cell Culture and Induction:
-
Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotics.
-
Grow the culture overnight at 37°C with shaking (200 rpm).
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 20°C) for 12-16 hours.
-
-
Whole-Cell Biocatalysis:
-
Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with phosphate buffer (pH 7.5).
-
Resuspend the cells in the reaction buffer (phosphate buffer, pH 7.5) to a final cell density (OD600) of 50.
-
In a sealed reaction vessel, add the cell suspension, furfural (e.g., 50 mM), and glucose (as a co-substrate for cofactor regeneration, e.g., 100 mM).
-
Incubate the reaction mixture at 30°C with gentle shaking.
-
-
Reaction Monitoring and Product Analysis:
-
Withdraw aliquots at regular intervals.
-
Centrifuge the aliquots to remove cells.
-
Analyze the supernatant for the concentration of furfural and 2-furoic acid using HPLC with a suitable C18 column and a UV detector.
-
This protocol describes a chemical carboxylation method. While various approaches exist, this example focuses on a method that has shown promising results on a laboratory scale.[4]
Materials:
-
2-Furoic Acid (≥98%)
-
Cesium Carbonate (Cs₂CO₃)
-
Carbon Dioxide (CO₂) (high purity)
-
Dry, inert solvent (e.g., N,N-Dimethylformamide - DMF)
-
Hydrochloric Acid (HCl) for acidification
-
High-pressure reactor
Procedure:
-
Reaction Setup:
-
In a dry, high-pressure reactor, add 2-furoic acid and cesium carbonate.[4]
-
Add the dry solvent (DMF) to the reactor.
-
Seal the reactor and purge with an inert gas (e.g., Argon) to remove air.
-
-
Carboxylation Reaction:
-
Pressurize the reactor with high-purity CO₂ to the desired pressure (e.g., 5-10 bar).
-
Heat the reactor to the reaction temperature (e.g., 150-200°C) with vigorous stirring.
-
Maintain the reaction for the specified duration (e.g., 4-8 hours).
-
-
Product Isolation and Purification:
-
Cool the reactor to room temperature and slowly vent the CO₂.
-
Transfer the reaction mixture to a beaker.
-
Acidify the mixture with aqueous HCl to a pH of approximately 1-2 to precipitate the FDCA.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum.
-
-
Product Analysis:
-
Confirm the identity and purity of the FDCA product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and HPLC.
-
Part 3: Data Presentation and Comparative Analysis
The choice of catalytic system significantly impacts the efficiency of FDCA synthesis. The following table summarizes representative data from the literature for different catalytic approaches in the conversion of furfural derivatives to FDCA.
| Starting Material | Catalytic System | Key Reaction Conditions | Yield of FDCA (%) | Reference |
| Furfural | E. coli with oxidase & decarboxylase | One-pot whole-cell reaction | Not specified directly, but successful production demonstrated | [3] |
| 5-Bromo-furoic acid | Palladium catalyst | Aqueous solution, CO | 98 | [6][7] |
| 2-Furoic Acid | Cesium Carbonate | Molten salt, CO₂ | 89 (isolated yield) | [4] |
| Furfural Derivative | Electrochemical carboxylation | LiPF₆ electrolyte, CO₂ | Faradaic efficiency dependent on cation | [8] |
Part 4: Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and analysis of FDCA from furfural.
References
- 1. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. 2,5-Furandicarboxylic acid production from furfural by sequential biocatalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Furfural Acetate in Resin and Polymer Production
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of furfural acetate in the synthesis of advanced resins and polymers. Sourced from renewable biomass, this compound presents a versatile platform for creating a new generation of sustainable materials.[1][2] This document details the fundamental chemistry, polymerization pathways, and step-by-step protocols for laboratory-scale synthesis. It further provides expected material properties and insights into the causality behind experimental choices, empowering researchers to innovate in the field of bio-based polymers.
Introduction: The Case for this compound
The polymer industry is undergoing a critical transformation, driven by the dual needs for high-performance materials and sustainable sourcing. Furan-based chemistry, originating from lignocellulosic biomass, offers a compelling alternative to traditional petroleum-based feedstocks.[3][4] Furfuryl alcohol has long been the primary monomer for producing furan resins, valued for their exceptional thermal stability and chemical resistance.[2][5][6]
However, this compound, the acetylated derivative of furfuryl alcohol, emerges as a monomer with distinct advantages. Its lower volatility, modified reactivity, and potential for introducing new functionalities make it a highly attractive building block for advanced polymers.[1][7] This guide explores the unique reaction pathways of this compound and provides the practical knowledge required to harness its potential in the lab.
Section 1: The Monomer - this compound Properties & Synthesis
A thorough understanding of the monomer is paramount before polymerization. This compound is a colorless liquid with a fruity aroma, typically synthesized via the esterification of furfuryl alcohol.[1][7]
Physicochemical Properties
The properties of this compound influence its handling, reactivity, and role in polymerization. Its solvent capabilities, for example, can be leveraged in coating and adhesive formulations.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | ChemSpider |
| Molar Mass | 140.14 g/mol | PubChem |
| Boiling Point | 175-177 °C | Sigma-Aldrich |
| Density | 1.118 g/mL at 25 °C | Sigma-Aldrich |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [1] |
Protocol: Laboratory-Scale Synthesis of this compound
This protocol describes a standard esterification of furfuryl alcohol with acetic anhydride.
Scientist's Note (Expertise & Experience): The use of triethylamine acts as a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.[8] Anhydrous conditions are crucial to prevent hydrolysis of the acetic anhydride and the this compound product.
Reagents & Equipment:
-
Furfuryl alcohol (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Triethylamine (2.0 eq)[8]
-
Acetone (anhydrous)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
50 mL three-necked flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
In a 50 mL three-necked flask, dissolve furfuryl alcohol (1 mmol) in 10 mL of anhydrous acetone.[8]
-
Add triethylamine (2 mmol) to the flask.[8]
-
Prepare a solution of acetic anhydride (1.5 mmol) in 5 mL of anhydrous acetone and add it to the dropping funnel.
-
Slowly add the acetic anhydride solution to the flask at room temperature with continuous stirring.[8]
-
Allow the reaction to stir at room temperature for 24 hours to ensure completion.[8]
-
Work-up: Quench the reaction by adding 30 mL of water. Extract the aqueous layer with dichloromethane (3 x 10 mL).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Validation: The yield and purity can be quantified using ¹H NMR spectroscopy with an internal standard like cyclohexene.[8]
Section 2: Polymerization Pathways of this compound
This compound's rich chemistry allows for multiple polymerization routes, leading to materials with diverse properties, from rigid thermosets to reversible cross-linked elastomers.
Pathway A: Acid-Catalyzed Polycondensation (Thermoset Resins)
Similar to furfuryl alcohol, this compound undergoes acid-catalyzed polycondensation to form a dark, cross-linked thermoset resin.[9] The reaction proceeds through the formation of carbocation intermediates at the C5 position of the furan ring, leading to the formation of methylene bridges between furan units.[10]
Mechanism Insight: The acid catalyst protonates the acetate group, which can then be eliminated, or it can protonate the furan ring, initiating electrophilic attack on another furan ring. This process, involving repeated condensation reactions, builds a highly cross-linked, rigid network, responsible for the material's high thermal and chemical resistance.[9][10]
Pathway B: Diels-Alder Cycloaddition (Reversible Networks)
The furan ring in this compound can act as a diene in a [4+2] Diels-Alder (DA) reaction with a suitable dienophile, such as a maleimide.[11] This reaction is a cornerstone of "click chemistry" due to its efficiency and high selectivity.[12]
Mechanism Insight: The DA reaction forms a 7-oxanorbornene adduct. A key feature of the furan-maleimide DA reaction is its thermal reversibility.[11] Upon heating, the adduct undergoes a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to be reprocessed or healed. This opens applications in self-healing materials and recyclable thermosets.
Section 3: Application Protocol - Synthesis of a Diels-Alder Reversible Polymer
This protocol details the synthesis of a model thermally reversible cross-linked polymer using this compound and a bismaleimide dienophile.
Scientist's Note (Trustworthiness): The reaction progress can be monitored by FTIR spectroscopy. The disappearance of the characteristic maleimide C=C stretch (around 1600-1650 cm⁻¹) and the appearance of new peaks corresponding to the oxanorbornene adduct confirm the reaction.[11] For quantitative kinetics, ¹H NMR or UV spectroscopy can be employed to track the concentration of reactants over time.[12]
Reagents & Equipment:
-
This compound (2.0 eq)
-
1,1'-(Methylenedi-4,1-phenylene)bismaleimide (Bismaleimide, 1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, condenser with drying tube
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve the bismaleimide (1.3 mmol) in a minimal amount of anhydrous DCM (e.g., 4 mL).[11]
-
Add this compound (5.2 mmol, a stoichiometric excess of the furan diene) to the solution.[11]
-
Equip the flask with a condenser and a drying tube to protect from atmospheric moisture.
-
Stir the reaction mixture at room temperature for 24-48 hours.[11] The solution will gradually become more viscous as the polymer forms.
-
Isolation: Pour the viscous solution into a petri dish or a PTFE mold.
-
Place the mold in a vacuum oven at a low temperature (e.g., 40 °C) to slowly remove the solvent. This prevents bubble formation and yields a solid polymer film or plaque.
-
Curing/Post-Processing: The material can be further cured at a slightly elevated temperature (e.g., 60-80 °C) to drive the reaction to completion.
-
Validation of Reversibility: Cut the cured polymer sample in half. Place the two pieces in contact and heat them in an oven above the retro-Diels-Alder temperature (typically >120 °C). The pieces should bond together as the cross-links break and reform across the interface.
Section 4: Characterization and Expected Properties
The resulting polymers should be characterized to understand their structure and performance. Furan-based polymers are known for their high thermal stability and mechanical strength.[4][13]
Analytical Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure. For furan polymers, look for characteristic C-O-C stretching of the furan ring (~1020 cm⁻¹) and C=C stretching (~1580 cm⁻¹).[14][15] Successful polymerization is confirmed by the appearance of new bands corresponding to the polymer backbone.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming monomer conversion and the nature of the linkages between monomer units.[14][16]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting points (Tm), and crystallization behavior. The Tg is a critical indicator of the material's use temperature.[18]
-
Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the weight loss of a sample as a function of temperature. Furan resins typically exhibit high degradation temperatures.[4][18]
-
Dynamic Mechanical Analysis (DMA): Measures the mechanical properties (storage modulus, loss modulus) as a function of temperature, providing insight into the material's stiffness, damping capabilities, and Tg.[18]
Table of Expected Properties
This table summarizes typical properties for furan-based thermosets. Properties can be tuned by altering catalysts, curing conditions, or by copolymerization.[19]
| Property | Typical Value Range | Significance |
| Glass Transition Temp. (Tg) | 90 - 180 °C | Defines the upper service temperature for rigid applications.[17][18] |
| Decomposition Temp. (TGA, 5% loss) | > 300 °C | Indicates excellent thermal stability.[4][17] |
| Storage Modulus (at 25°C) | 300 - 600 MPa | Reflects the material's stiffness; higher values indicate a more rigid material.[18] |
| Chemical Resistance | Excellent | Resistant to non-oxidizing acids, alkalis, and organic solvents.[20][21] |
Section 5: Advantages, Limitations, and Future Outlook
Advantages over Furfuryl Alcohol:
-
Lower Volatility: this compound is less volatile than furfuryl alcohol, improving workplace safety and reducing monomer loss during handling and curing.
-
Reactivity Control: The acetate group can modulate the reactivity of the furan ring, potentially allowing for more controlled polymerization and a longer pot life in resin formulations.
-
Functional Handle: The ester linkage offers a site for potential post-polymerization modification, which is not present in standard poly(furfuryl alcohol).
Limitations:
-
Cost: As a derivative, this compound is currently more expensive than furfuryl alcohol, which can be a barrier to large-scale industrial adoption.
-
Brittleness: Like many furan resins, polymers derived solely from this compound can be brittle.[13][22] Formulations may require flexibilizers or copolymerization to improve toughness for certain applications.[21]
Future Outlook: The unique properties of this compound position it as a key monomer for the development of advanced, sustainable materials. Research is ongoing in its use for:
-
Self-Healing Composites: Leveraging the reversible Diels-Alder reaction for materials that can repair damage autonomously.[11]
-
High-Performance Coatings: Creating chemically resistant and thermally stable coatings for demanding environments like chemical processing and aerospace.[19][20][23]
-
Renewable Thermoplastic Elastomers: By carefully designing block copolymers, this compound can be incorporated into flexible, recyclable materials.
By providing these detailed protocols and scientific insights, this guide aims to accelerate innovation and the adoption of this compound in the next generation of sustainable polymers and resins.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Furfuryl Alcohol Edge: Applications And Benefits For You | Chemical Bull [chemicalbull.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are the advantages of using furfuryl alcohol in the resin industry? - Blog - Yino [yinobio.net]
- 6. News - High performance furfuryl alcohol for resin production [cnccindustries.com]
- 7. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]
- 9. Furan resin - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. Furan Resin Properties and Applications-Shandong Baofeng New Materials Co., Ltd. [en.baofengcorp.com]
- 20. furan resin [sino-stargroup.com]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
Furfural Acetate: A Versatile Platform for High-Value Chemical Synthesis
Introduction: The Emergence of Furfural Acetate in Biorefining
This compound, a derivative of the biomass-derived platform chemical furfural, is rapidly gaining recognition as a pivotal intermediate in the synthesis of a diverse array of value-added products.[1] Its formation from furfuryl alcohol, which is readily obtained by the hydrogenation of furfural, positions it as a key player in the move towards a more sustainable and circular bio-based economy.[2] This versatile molecule, characterized by a furan ring and an acetate group, offers a unique combination of reactivity and stability, making it an attractive starting material for the production of biofuels, bioplastics, pharmaceuticals, and specialty fine chemicals.[1][] The low toxicity and biodegradable nature of this compound further enhance its appeal as an environmentally friendly alternative to petroleum-based feedstocks.[1]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the synthesis of this compound and its subsequent conversion into high-value products. The methodologies presented herein are grounded in established scientific principles and supported by authoritative literature, offering a practical framework for the exploration and optimization of this compound valorization pathways.
I. Synthesis of this compound: A Gateway to Furan Chemistry
The primary route to this compound involves the esterification of furfuryl alcohol with acetic anhydride or acetic acid. This reaction can be efficiently catalyzed by a variety of acidic catalysts, offering high yields and selectivity.
Protocol 1: Synthesis of this compound via Esterification with Acetic Anhydride
This protocol describes a common laboratory-scale synthesis of this compound using acetic anhydride and a solid acid catalyst.
Materials:
-
Furfuryl alcohol (1 mmol)
-
Acetone (15 mL)
-
Ru-WOx/HZSM-5 catalyst (100 mg)
-
Triethylamine (2 mmol)
-
Acetic anhydride (1.5 mmol)
-
Deionized water
-
Dichloromethane (CH2Cl2)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
50 mL three-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL three-necked flask equipped with a magnetic stirrer, add furfuryl alcohol (1 mmol), acetone (10 mL), Ru-WOx/HZSM-5 catalyst (100 mg), and triethylamine (2 mmol).
-
In a separate beaker, prepare a solution of acetic anhydride (1.5 mmol) in acetone (5 mL).
-
Slowly add the acetic anhydride solution to the three-necked flask at room temperature using a dropping funnel.
-
After the addition is complete, stir the reaction mixture for 24 hours at room temperature.
-
Upon completion of the reaction, cool the mixture to room temperature and add 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate using a rotary evaporator to obtain this compound.[1]
Expected Yield: 80%[1]
Product Characterization: The yield and purity of the synthesized this compound can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard such as cyclohexene.[1]
II. Transformation of this compound into Value-Added Products
The unique chemical structure of this compound, featuring both a furan ring and an ester group, allows for a wide range of chemical transformations into valuable products.
A. Biofuels: The Hydrogenation Pathway to 2-Methylfuran
2-Methylfuran (2-MF) is a promising biofuel candidate due to its high energy density and octane number.[4] While many routes start from furfural or furfuryl alcohol, the hydrogenation of this compound presents an alternative pathway. The acetate group can be hydrogenolyzed to a methyl group, and the furan ring can be preserved.
Conceptual Workflow for this compound to 2-Methylfuran:
Figure 1. Conceptual workflow for the conversion of this compound to 2-methylfuran.
Protocol 2: Catalytic Transfer Hydrogenation for 2-Methylfuran Synthesis (Adapted from Furfural)
While direct protocols for this compound are less common, the principles of catalytic transfer hydrogenation (CTH) of furfural can be adapted. In this approach, a hydrogen donor like isopropanol is used in place of high-pressure hydrogen gas.
Materials:
-
This compound (1 mmol)
-
Isopropanol (14 mL, as solvent and hydrogen donor)
-
10Cu-3Pd/ZrO2 catalyst (120 mg)
-
Batch reactor
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a batch reactor, combine this compound (1 mmol), isopropanol (14 mL), and the 10Cu-3Pd/ZrO2 catalyst (120 mg).
-
Seal the reactor and stir the mixture at 180°C.
-
Monitor the reaction progress over time by taking samples and analyzing them using Gas Chromatography (GC).[4]
Note: This is an adapted protocol. The reactivity of this compound under these conditions may differ from that of furfural, and optimization of reaction time, temperature, and catalyst loading may be necessary. The primary products are expected to be 2-methylfuran and acetic acid.
B. Bioplastics: this compound as a Monomer Precursor
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics.[5] this compound can serve as a precursor to monomers for polymerization. For instance, it can be functionalized to introduce polymerizable groups.
Conceptual Pathway to Furan-Based Polyesters:
Figure 2. Conceptual pathway for the synthesis of furan-based polyesters from this compound.
Protocol 3: Synthesis of a Furan-Based Monomer from this compound
This protocol describes the synthesis of 5-acetoxymethyl-2-vinylfuran from this compound, a monomer that can potentially undergo polymerization. This is a two-step process involving a Vilsmeier-Haack reaction followed by a Wittig reaction.[6]
Step 1: Vilsmeier-Haack Reaction to 5-Formylfurfuryl Acetate
Materials:
-
N,N-dimethylformamide (DMF, 414.17 mmol)
-
1,2-dichloroethane (200 mL)
-
Phosphoryl chloride (POCl3, 310.63 mmol)
-
This compound (107.04 mmol)
-
15% aqueous sodium carbonate (Na2CO3) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (NaCl) solution
Procedure:
-
Cool a mixture of DMF and 1,2-dichloroethane to 0°C.
-
Add POCl3 dropwise over 5 minutes and stir at 0°C for 45 minutes.
-
Add this compound dropwise over 5 minutes.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Neutralize the reaction mixture with 15% aqueous Na2CO3 solution.
-
Extract the product with diethyl ether (3 x 150 mL).
-
Wash the combined ether extracts with distilled water and saturated NaCl solution.
-
Dry the ether solution and concentrate to obtain 5-formylfurfuryl acetate.[6]
Step 2: Wittig Reaction to 5-Acetoxymethyl-2-vinylfuran
Materials:
-
5-Formylfurfuryl acetate (from Step 1)
-
Methyltriphenylphosphonium bromide
-
Sodium hydride
-
Appropriate solvent (e.g., THF)
Procedure:
-
Prepare a solution of the ylide from methyltriphenylphosphonium bromide and sodium hydride in a suitable solvent.
-
Add a solution of 5-formylfurfuryl acetate to the ylide solution.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Work up the reaction mixture to isolate 5-acetoxymethyl-2-vinylfuran.[6]
C. Pharmaceuticals: this compound in Drug Synthesis
Furan derivatives are important scaffolds in medicinal chemistry. This compound can be a valuable intermediate in the synthesis of pharmaceuticals.[1] A notable example is the synthesis of Ranitidine (Zantac), an anti-ulcer drug, which can be derived from furan-based precursors.[7][8]
Retrosynthetic Analysis of Ranitidine from a Furan Precursor:
Figure 3. Retrosynthetic approach for Ranitidine, highlighting a potential furan-based precursor derivable from this compound.
While direct synthesis from this compound is not explicitly detailed in readily available literature, its structural similarity to key intermediates suggests its potential utility. The synthesis of Ranitidine typically involves the aminomethylation of a furfuryl derivative.[7] this compound could be hydrolyzed to furfuryl alcohol and then subjected to the known synthetic route, or potentially functionalized directly.
D. Fine Chemicals: Versatile Transformations of this compound
This compound can be converted into a range of valuable fine chemicals through various catalytic processes.
1. Furoic Acid:
Furoic acid is a valuable chemical intermediate used in the synthesis of pharmaceuticals, preservatives, and flavorings.[9][10] It can be produced by the oxidation of furfural or furfuryl alcohol.[9] this compound can be hydrolyzed to furfuryl alcohol, which is then oxidized to furoic acid.
Protocol 4: Synthesis of 2-Furoic Acid from Furfuryl Alcohol (via this compound Hydrolysis)
This protocol involves the hydrolysis of this compound to furfuryl alcohol, followed by a Cannizzaro reaction.
Step 1: Hydrolysis of this compound
Materials:
-
This compound
-
Aqueous acid or base catalyst (e.g., dilute HCl or NaOH)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the acid or base catalyst.
-
Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture and extract the furfuryl alcohol.
Step 2: Cannizzaro Reaction of Furfural to 2-Furoic Acid and Furfuryl Alcohol
Materials:
-
Furfural (can be obtained from oxidation of furfuryl alcohol from Step 1)
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Add furfural to an aqueous NaOH solution.
-
Stir the mixture at room temperature. The reaction is a disproportionation, yielding both 2-furoic acid and furfuryl alcohol.
-
Acidify the reaction mixture to precipitate 2-furoic acid.
-
Filter and purify the 2-furoic acid.[9]
2. Levulinic Acid and Gamma-Valerolactone (GVL):
Levulinic acid is a key platform chemical with numerous applications.[11] Gamma-valerolactone (GVL) is a valuable green solvent and fuel additive. Both can be synthesized from furfuryl alcohol, which can be obtained from the hydrolysis of this compound.
Reaction Pathway from Furfuryl Alcohol:
The acid-catalyzed conversion of furfuryl alcohol in an aqueous medium can lead to the formation of levulinic acid.[12] In the presence of a suitable catalyst and hydrogen source, furfuryl alcohol can be converted to GVL.[13]
3. Pentanediols:
Pentanediols, such as 1,5-pentanediol and 1,2-pentanediol, are valuable monomers for polyesters and polyurethanes. The ring-opening hydrogenation of furfuryl alcohol (from this compound hydrolysis) over specific catalysts can yield these diols with high selectivity.[14][15]
III. Analytical Methods for Product Characterization
Accurate characterization of the products obtained from this compound conversions is crucial for process optimization and understanding reaction mechanisms.
Table 1: Common Analytical Techniques for Furan Derivatives
| Analytical Technique | Application |
| Gas Chromatography (GC) | Separation and quantification of volatile products such as 2-methylfuran and other biofuels.[4] |
| High-Performance Liquid Chromatography (HPLC) | Analysis of less volatile and polar compounds like levulinic acid and furoic acid. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and purity determination of synthesized compounds.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and monitoring of polymerization reactions.[16] |
| Mass Spectrometry (MS) | Determination of molecular weights and fragmentation patterns for compound identification. |
IV. Conclusion and Future Outlook
This compound stands as a promising and versatile platform chemical derived from renewable biomass. Its strategic position downstream of furfural allows for the production of a wide spectrum of value-added products, contributing to the development of a sustainable chemical industry. The protocols and application notes provided in this guide offer a foundational framework for researchers to explore and innovate in the field of biorefining.
Future research should focus on the development of more direct and efficient catalytic routes from this compound to key products, minimizing reaction steps and improving atom economy. The exploration of novel catalysts and reaction conditions for the selective transformation of this compound will be paramount in unlocking its full potential. Furthermore, a deeper understanding of the polymerization of this compound-derived monomers will pave the way for the creation of new bio-based materials with tailored properties. As the global imperative for sustainability intensifies, this compound is poised to play an increasingly significant role in the transition away from a fossil-fuel-based economy.
V. References
-
Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(9), 2363-2365.
-
ChemicalBook. (n.d.). Ranitidine synthesis. Retrieved from --INVALID-LINK--
-
Mascal, M., & Dutta, S. (2011). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I). Request PDF. Retrieved from --INVALID-LINK--
-
Mascal, M., & Dutta, S. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Scribd. Retrieved from --INVALID-LINK--
-
New Drug Approvals. (2016, October 15). Ranitidine. Retrieved from --INVALID-LINK--
-
Dumesic, J. A., et al. (n.d.). Chemicals from Biomass: Combining Ring‐Opening Tautomerization and Hydrogenation Reactions to Produce 1,5‐Pentanediol from F. OSTI.GOV. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 623-17-6 FURFURYL ACETATE. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from --INVALID-LINK--
-
Carraher, C. E., Jr. (n.d.). Synthesis of furfuryl alcohol and furoic acid. PSLC. Retrieved from --INVALID-LINK--
-
Gandini, A., & Belgacem, M. N. (2008). Materials from renewable resources based on furan monomers and furan chemistry: work in progress. CORE. Retrieved from --INVALID-LINK--
-
Li, X., et al. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. PMC. Retrieved from --INVALID-LINK--
-
Patsnap. (2025). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Patsnap Eureka. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2021). Ring-opening of furfuryl alcohol to pentanediol with extremely high selectivity over Cu/MFI catalysts with balanced Cu0–Cu+ and Brønsted acid sites. Catalysis Science & Technology. Retrieved from --INVALID-LINK--
-
de la Cruz, J., et al. (2006). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. PMC. Retrieved from --INVALID-LINK--
-
Coccia, F., et al. (2019). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. PMC. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). Furfuryl acetate. Retrieved from --INVALID-LINK--
-
Shanbhag, G. V., et al. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using Density Functional Theory. Catalysis Science & Technology. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2020). Catalytic Transfer Hydrogenation of Furfural to Furfuryl Alcohol under Mild Conditions over Zr-MOFs: Exploring the Role of Metal Node Coordination and Modification. ACS Catalysis. Retrieved from --INVALID-LINK--
-
Gandini, A. (2017). Furan Polymers: State of the Art and Perspectives. Request PDF. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2021). Preparation of Furoic Acid by Oxidation of Furfural. CNKI. Retrieved from --INVALID-LINK--
-
De, S., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Omega. Retrieved from --INVALID-LINK--
-
Wang, X., et al. (2020). Biocatalytic Synthesis of Furoic Acid. Frontiers. Retrieved from --INVALID-LINK--
-
Dumesic, J. A., et al. (n.d.). Reaction scheme for the ring opening of furfural on metals. ResearchGate. Retrieved from --INVALID-LINK--
-
Zhang, Z., et al. (2017). Catalytic Transfer Hydrogenation of Furfural into Furfuryl Alcohol over Magnetic γ-Fe2O3@HAP Catalyst. ACS Sustainable Chemistry & Engineering. Retrieved from --INVALID-LINK--
-
Shanbhag, G. V., et al. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Request PDF. Retrieved from --INVALID-LINK--
-
Shanbhag, G. V., et al. (2022). Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory. Catalysis Science & Technology. Retrieved from --INVALID-LINK--
-
Li, H., et al. (2020). Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Green Chemistry. Retrieved from --INVALID-LINK--
-
Liu, B., et al. (2024). Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers. ACS Sustainable Chemistry & Engineering. Retrieved from --INVALID-LINK--
-
Li, H., et al. (2017). Catalytic transfer hydrogenation of furfural to furfuryl alcohol over a magnetic Fe3O4@C catalyst. New Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Dumesic, J. A., et al. (n.d.). Conversion of furfuryl alcohol and selectivity to levulinic acid (LA)... ResearchGate. Retrieved from --INVALID-LINK--
-
Zhang, Y., et al. (2025). Proton Hopping-Induced Ring-Opening Hydrogenation of Furfural into 1,5-Pentanediol over Co/CoFe LDHs via Surface Proton Cycling. Request PDF. Retrieved from --INVALID-LINK--
-
Dumesic, J. A., et al. (n.d.). Hydrolysis of Furfuryl Alcohol to Angelica Lactones and Levulinic Acid over Nb‐based Catalysts. Request PDF. Retrieved from --INVALID-LINK--
-
Dumesic, J. A., et al. (2014). Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst. ACS Omega. Retrieved from --INVALID-LINK--
-
Hedenqvist, M. S., et al. (2023). Flexible Furfural-Based Barrier Polyester from a Self-Condensable Monomer. Macromolecules. Retrieved from --INVALID-LINK--
-
Dumesic, J. A., et al. (2018). Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. Retrieved from --INVALID-LINK--
-
Villa, A., & Prati, L. (2015). Hydrogenation of furfural to 2-methylfuran with carbon catalysts. POLITesi. Retrieved from --INVALID-LINK--
-
Triantafyllidis, K. S., et al. (2020). Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship. MDPI. Retrieved from --INVALID-LINK--
-
Wang, C., et al. (2024). Direct Hydrogenation of Furfural to 2-Methyltetrahydrofuran over an Efficient Cu–Pd/HY Bimetallic Catalyst. Energy & Fuels. Retrieved from --INVALID-LINK--
-
Zibo Anquan Chemical Co., Ltd. (2024). Conversion of furfuryl alcohol to levulinic acid. News. Retrieved from --INVALID-LINK--
-
Dumesic, J. A., et al. (2012). Experimental and theoretical studies of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in aqueous solution. Request PDF. Retrieved from --INVALID-LINK--
-
Zhang, Z., et al. (2016). Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper–Palladium Catalysts. Sci-Hub. Retrieved from --INVALID-LINK--
-
Gandini, A., et al. (2010). Synthesis of poly(ethylene furandicarboxylate) polyester using monomers derived from renewable resources: thermal behavior comparison with PET and PEN. RSC Publishing. Retrieved from --INVALID-LINK--
-
Zhang, Z., et al. (2016). Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. Request PDF. Retrieved from --INVALID-LINK--
-
Espinoza-García, C., et al. (2019). Theoretical study of the furfuryl benzoate and furfuryl acetate pyrolysis. Theoretical Chemistry Accounts. Retrieved from --INVALID-LINK--
-
Pellis, A., et al. (2016). Ring Opening Metathesis Polymerisation of a New Bio-derived Monomer from Itaconic Anhydride and Furfuryl Alcohol. ResearchGate. Retrieved from --INVALID-LINK--
-
Zhang, Z., et al. (2013). 216450 Acid-Catalyzed Furfuryl Alcohol Polymerization: Mechanism Investigation by the Raman Spectroscopy and Density Functional Theory Calculation. Request PDF. Retrieved from --INVALID-LINK--
-
Gandini, A., et al. (2022). Recent Trends in the Synthesis of Monomers for Furanoate Polyesters and Their Nanocomposites' Fabrication as a Sustainable Packaging Material. MDPI. Retrieved from --INVALID-LINK--
-
Dumesic, J. A., et al. (2018). Selective conversion of furfuryl alcohol to levulinic acid by SO3H-containing silica nanoflower in GVL/H2O system. IDEAS/RePEc. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. politesi.polimi.it [politesi.polimi.it]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 6. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 10. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]
- 11. Conversion of furfuryl alcohol to levulinic acid - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ring-opening of furfuryl alcohol to pentanediol with extremely high selectivity over Cu/MFI catalysts with balanced Cu0–Cu+ and Brønsted acid sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for High-Yield Furfural Acetate Synthesis
Welcome to the technical support center for the synthesis of furfural acetate (furfuryl acetate). This guide is designed for researchers, chemists, and process development professionals engaged in the acetylation of furfuryl alcohol. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot common issues, optimize conditions, and achieve consistent, high-yield results.
Fundamental Reaction Principles
The synthesis of this compound is primarily achieved through the esterification of furfuryl alcohol with an acetylating agent, most commonly acetic anhydride. The reaction can be catalyzed by either acids or bases, each with distinct mechanistic pathways and implications for process control.
The Core Transformation: Acetylation of Furfuryl Alcohol
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of furfuryl alcohol on the electrophilic carbonyl carbon of acetic anhydride. A catalyst is essential to activate either the nucleophile or the electrophile to proceed at a practical rate.
Caption: General mechanism for the catalyzed acetylation of furfuryl alcohol.
-
Acid Catalysis : An acid catalyst (e.g., H₂SO₄, solid acids like Amberlyst-15) protonates a carbonyl oxygen of acetic anhydride. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by the lone pair of the alcohol's oxygen.
-
Base Catalysis : A base catalyst (e.g., triethylamine, pyridine) deprotonates the furfuryl alcohol, forming a more potent nucleophile (an alkoxide). This enhanced nucleophile then readily attacks the acetic anhydride. The base also serves to neutralize the acetic acid byproduct as it is formed.
A critical challenge in this synthesis is the inherent instability of furfuryl alcohol, especially under acidic conditions. The furan ring is susceptible to acid-catalyzed polymerization, which leads to the formation of black, insoluble resins, significantly reducing the yield and complicating purification[1][2].
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during synthesis.
Q: My reaction yield is consistently low (<70%). What are the primary causes?
A: Low yield is a multifaceted problem often stemming from one or more of the following factors. Let's diagnose them systematically.
-
Reactant Quality: The purity of your starting materials is paramount. Furfural, the precursor to furfuryl alcohol, can contain impurities that carry over. Aged furfuryl alcohol can contain oligomers or oxidation products.
-
Inadequate Catalyst Activity: Ensure your catalyst is active and used in the correct amount.
-
Acid Catalysts: Mineral acids like H₂SO₄ are potent but can promote polymerization if not used sparingly. Solid acid catalysts can lose activity over time; check for fouling or deactivation[5].
-
Base Catalysts: Ensure your amine base (e.g., triethylamine) is dry. Water can hydrolyze the acetic anhydride.
-
-
Sub-optimal Stoichiometry: A slight excess of the acetylating agent, acetic anhydride, is typically used to ensure complete conversion of the furfuryl alcohol[4][6]. A common molar ratio is 1.1 to 1.2 equivalents of acetic anhydride to 1 equivalent of furfuryl alcohol.
-
Poor Temperature Control: Allowing the reaction to proceed at too high a temperature is a common cause of side reactions that consume starting material and lower the yield[7]. For exothermic reactions, especially during initial mixing, pre-cooling the flask is essential[3].
Q: The reaction mixture is turning dark brown or black and forming a polymer. How can I prevent this?
A: This is the most frequent and problematic issue, directly caused by the acid-catalyzed polymerization of furfuryl alcohol[1][2].
-
Minimize Acid Concentration: If using a strong acid like H₂SO₄, use only a catalytic amount (a few drops). The goal is to catalyze the esterification, which is much faster than the initial steps of polymerization.
-
Strict Temperature Control: Polymerization has a higher activation energy than esterification. Keeping the temperature low minimizes this side reaction. For reactions catalyzed by H₂SO₄, initial mixing should be done in an ice bath to maintain a temperature of 10–20°C[3].
-
Consider a Base-Catalyzed Route: Base-catalyzed methods avoid the acidic conditions that promote polymerization altogether. Methods using triethylamine or sodium acetate with acetic anhydride often result in very high yields (approaching 98%) with minimal polymer formation[6][8].
-
Limit Reaction Time: Do not let the reaction run unnecessarily long, especially at elevated temperatures. Monitor the reaction's progress via TLC or GC and work it up once the furfuryl alcohol has been consumed.
Q: I'm having difficulty with the final product purification. What are the best practices?
A: Effective purification is crucial for obtaining high-purity this compound. The primary method is distillation under reduced pressure.
-
Catalyst Neutralization is CRITICAL: This is the most important step before distillation. If you used an acid catalyst like H₂SO₄, it MUST be neutralized before heating. Heating an acidic mixture will cause rapid decomposition and polymerization of both the remaining starting material and the product.
-
Protocol: Add a base like anhydrous sodium acetate and stir until the acid is fully neutralized[3]. This "freezes" the equilibrium and prevents decomposition during distillation.
-
-
Thorough Washing/Extraction: Before distillation, wash the crude reaction mixture.
-
Pour the mixture into water to hydrolyze any remaining acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, CH₂Cl₂).
-
Wash the organic layer with water, then a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine[8].
-
-
Efficient Vacuum Distillation: this compound has a relatively high boiling point. Distillation under reduced pressure (e.g., 20 mmHg) is necessary to avoid thermal decomposition[3]. Ensure your vacuum system is robust and can maintain a stable, low pressure.
Frequently Asked Questions (FAQs)
Q: How do I select the optimal catalyst for my setup?
A: The choice between an acid and a base catalyst depends on your priorities regarding reaction control, yield, and downstream processing.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Strong Acid | H₂SO₄, HCl | Very fast reaction rates; inexpensive. | High risk of polymerization; requires careful neutralization before purification[3]. |
| Solid Acid | Amberlyst-15, AlSBA-15 | Easily removed by filtration; reusable; environmentally friendly[5][9]. | Can be slower than mineral acids; may deactivate over time. |
| Organic Base | Triethylamine, Pyridine | Excellent for preventing polymerization; high yields; neutralizes byproduct[4][8]. | Can be more expensive; requires removal during workup. |
| Weak Base | Sodium Acetate | Mild conditions; high yields reported when refluxing with acetic anhydride[6]. | Slower reaction rates may require heating (reflux). |
Q: What is the effect of temperature and reaction time?
A: Temperature and time are inversely related and must be balanced to maximize selectivity for the desired product.
| Parameter | Effect of Increasing | Expert Insight |
| Temperature | ↑ Reaction Rate↓ Selectivity (↑ Side Reactions) | High temperatures (>120°C) can promote furan ring opening and other degradation pathways[7]. For acid-catalyzed reactions, initial low temperatures (10-35°C) are crucial[3]. Base-catalyzed reactions can often be run at room temperature over a longer period (24h) or under reflux for a shorter period (4h)[6][8]. |
| Reaction Time | ↑ Conversion (to a point) | Prolonged reaction times, especially in the presence of acid, increase the risk of polymerization. The reaction should be monitored and stopped upon completion. |
Q: Which solvent system should I choose? Or should I run the reaction neat (solvent-free)?
A: The choice of solvent impacts reaction kinetics, temperature control, and workup.
-
Solvent-Free (Neat): Many procedures successfully use acetic anhydride as both the reagent and the solvent[3][4]. This offers high reactant concentration and simplifies solvent removal. However, it can make temperature control more challenging for highly exothermic reactions.
-
Inert Solvents (Toluene, Acetone): Using a solvent like toluene or acetone can improve heat dissipation and temperature control[6][8][9]. Toluene is particularly useful for reactions under reflux, as its boiling point provides a consistent reaction temperature[6]. The solvent must be removed during workup, adding an extra step.
Protocols & Workflows
Protocol 1: High-Yield Synthesis Using Sodium Acetate Catalyst[6]
This protocol is recommended for its high yield and avoidance of strong acids, minimizing polymerization risk.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add toluene (50 mL), furfuryl alcohol (29.3g, 0.3 mol), and anhydrous sodium acetate (12.2g, 0.15 mol).
-
Reagent Addition: Slowly add acetic anhydride (36.7g, 0.36 mol) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Pour it into 300 mL of water and stir.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic phase. Extract the aqueous phase with an additional portion of toluene.
-
Washing: Combine the organic phases and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium carbonate or magnesium sulfate.
-
Purification: Filter the drying agent and remove the toluene under reduced pressure (rotary evaporator). Purify the resulting crude oil by vacuum distillation to obtain pure this compound (expected yield >95%).
Workflow: General Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. How to reduce the side - reactions in Furfuryl Alcohol production? - Blog [rhmschem.com]
- 8. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]
- 9. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges in Commercial Furfural Production from Biomass
Welcome to the technical support center dedicated to advancing your research and development in furfural production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome the common hurdles in converting biomass to this valuable platform chemical. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, from feedstock selection to final product purification.
Section 1: Feedstock and Pretreatment Issues
This section addresses the foundational steps of furfural production, where the choice and initial processing of biomass are critical for downstream success.
FAQ 1.1: How does the chemical composition of different biomass feedstocks impact theoretical vs. actual furfural yield?
Answer:
The theoretical furfural yield is directly proportional to the pentosan (specifically xylan) content of the biomass, as xylose is the primary precursor for furfural.[1][2] However, the actual yield is significantly influenced by the overall biomass composition and structure.
Causality and Experimental Considerations:
-
Lignin Content: Lignin acts as a physical barrier, hindering the access of acid catalysts to the hemicellulose fraction.[3] Furthermore, under acidic and high-temperature conditions, lignin can degrade and condense with furfural and its intermediates, contributing to the formation of insoluble byproducts known as humins, which reduces your final yield.
-
Cellulose Content: While cellulose is primarily composed of glucose (a hexose sugar), its crystalline structure can entrap hemicellulose, making it less accessible for hydrolysis. Aggressive pretreatment to break down cellulose can also lead to the degradation of the desired pentose sugars.
-
Ash and Extractives: Inorganic ash can neutralize the acid catalyst, requiring higher catalyst loading. Extractives (e.g., terpenes, phenolics) can participate in side reactions, leading to byproduct formation and potential catalyst poisoning.[1]
Practical Insights:
Feedstocks with high xylan and low lignin content are ideal. This is why agricultural residues like corncobs and sugarcane bagasse are the most common commercial feedstocks, often responsible for over 98% of all furfural produced.[1]
Data Presentation: Typical Composition of Common Biomass Feedstocks
| Feedstock | Hemicellulose (%) | Cellulose (%) | Lignin (%) | Ash (%) | Reference |
| Corncob | 30 - 35 | 40 - 45 | 10 - 15 | ~1.5 | [1] |
| Sugarcane Bagasse | 25 - 30 | 40 - 45 | 20 - 25 | ~2.5 | [1] |
| Rice Husk | ~19 | ~40 | ~16 | ~17 | [4] |
| Hardwoods (e.g., Oak) | 20 - 30 | 40 - 50 | 20 - 25 | <1 | [5] |
| Softwoods (e.g., Pine) | 10 - 15 | 40 - 45 | 25 - 30 | <1 | [6] |
Recommendation: Always perform a detailed compositional analysis of your chosen biomass. This initial investment will save significant time and resources in optimizing the subsequent hydrolysis and dehydration steps.
Section 2: Reaction and Catalyst Troubleshooting
This is the core of the furfural production process, where challenges in reaction kinetics, selectivity, and catalyst stability are most prominent.
FAQ 2.1: My furfural yield is significantly lower than expected, and I observe a lot of black, solid byproduct coating my reactor and catalyst. What is happening and how can I fix it?
Answer:
You are encountering the most common challenge in furfural production: the formation of humins . Humins are dark, furan-rich polymeric byproducts that result from the condensation and polymerization of furfural, sugar intermediates, and other degradation products.[7][8] Their formation is a major cause of yield loss and catalyst deactivation.[7]
Underlying Mechanism:
The acid-catalyzed dehydration of xylose to furfural is not a perfectly selective process. It competes with several side reactions. Furfural itself can react with xylose or other intermediates, and also undergo self-polymerization, especially at high concentrations and temperatures in an acidic aqueous environment.[9][10] This complex network of reactions leads to the insoluble humin solids you are observing.[8][11]
Visualizing the Competing Pathways:
Below is a diagram illustrating the desired reaction pathway versus the problematic side reactions leading to humin formation.
Caption: Competing reaction pathways in furfural synthesis.
Troubleshooting Protocol:
To mitigate humin formation and improve your furfural yield, consider the following strategies:
-
Implement a Biphasic Reaction System: This is one of the most effective strategies.[12] By introducing an organic solvent (e.g., toluene, methyl isobutyl ketone (MIBK)) that is immiscible with the aqueous phase, you can continuously extract furfural as it is formed.[10]
-
Optimize Reaction Temperature and Time: High temperatures favor both the rate of furfural formation and its degradation.[13]
-
Experimental Approach: Conduct a time-course experiment at various temperatures (e.g., 150°C to 200°C).[14] Analyze samples at regular intervals to determine the point at which furfural concentration peaks before degradation and humin formation become dominant. The goal is to maximize the furfural yield for the shortest possible residence time.
-
-
Control Catalyst Concentration: While acid is necessary, excessive concentration can accelerate humin formation.[4]
-
Recommendation: Titrate your catalyst concentration (e.g., sulfuric acid from 0.5% to 5% w/w) to find the optimal balance between efficient xylose dehydration and minimal byproduct formation.
-
FAQ 2.2: My heterogeneous catalyst activity declines sharply after just a few cycles. What are the primary deactivation mechanisms, and what are my options for regeneration?
Answer:
Catalyst deactivation is a significant barrier to creating an economically viable continuous process. The primary mechanisms are typically coking (deposition of humins and other carbonaceous materials), leaching of active sites, and structural changes.[15][16]
Mechanisms of Deactivation:
-
Coking/Fouling: This is the most common issue. The humin precursors and polymers physically block the catalyst's active sites and pores, preventing reactants from accessing them.[17]
-
Leaching: In aqueous acidic media, active metal components (e.g., iron, tin) or acidic functional groups (e.g., -SO3H on a solid acid catalyst) can be stripped from the support material and dissolve into the reaction medium.[16]
-
Sintering: At high reaction temperatures, the small, highly active nanoparticles of a supported metal catalyst can agglomerate into larger, less active particles, reducing the available surface area.
Troubleshooting and Regeneration Workflow:
Here is a logical workflow to diagnose and address catalyst deactivation.
References
- 1. Literature Review on Furfural Production from Lignocellulosic Biomass [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. The origin, composition, and applications of industrial humins – a review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06244B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Furfural production from lignocellulosic biomass: one-step and two-step strategies and techno-economic evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Catalyst Selectivity in Furfural to Furfuryl Acetate Conversion
Welcome to the technical support center for the catalytic conversion of furfural to furfuryl acetate. This guide is designed for researchers, chemists, and process development scientists engaged in biomass valorization. Here, we move beyond simple protocols to address the complex challenges of maximizing selectivity and catalyst stability in this important one-pot reaction. We will explore the underlying science, troubleshoot common experimental hurdles, and provide validated methodologies to enhance your research outcomes.
Core Concepts: Navigating the Reaction Landscape
The conversion of furfural to furfuryl acetate is a sequential hydrogenation-esterification reaction. Success hinges on a bifunctional catalyst that can efficiently perform both steps while minimizing undesirable side reactions.[1] The primary pathway involves:
-
Hydrogenation: The aldehyde group of furfural is selectively hydrogenated to form the intermediate, furfuryl alcohol (FA). This step requires active metal sites (e.g., Cu, Ni, Pd, Pt).[2][3]
-
Esterification: The newly formed hydroxyl group of furfuryl alcohol reacts with an acetylating agent (typically acetic acid) to form the desired product, furfuryl acetate. This step is catalyzed by acid sites on the catalyst support.[1][4]
However, the high reactivity of furfural opens the door to a complex network of competing reactions that can drastically reduce selectivity.[5] Understanding these pathways is the first step in troubleshooting poor performance.
Caption: Reaction network for furfural to furfuryl acetate conversion.
Troubleshooting Guide: From Low Yields to Catalyst Death
This section addresses the most common issues encountered during experimentation in a question-and-answer format.
Q1: My furfural conversion is high, but the selectivity to furfuryl acetate is very low. The main product is furfuryl alcohol.
This is a classic case of imbalanced catalytic activity. Your catalyst's metal function (hydrogenation) is efficient, but its acid function (esterification) is lagging.
-
Probable Cause 1: Insufficient Acid Sites. The number or strength of acid sites on your catalyst support is too low to effectively catalyze the esterification of the furfuryl alcohol intermediate at the same rate it is being produced.
-
Solution:
-
Modify the Support: If using a support like silica (SiO₂), consider doping it with alumina (Al₂O₃) or zirconia (ZrO₂) to introduce acidic properties.[6] For catalysts like hydrotalcites or zeolites, tuning the Si/Al or Mg/Al ratio can modulate acidity.[7]
-
Switch to an Acidic Support: Employ supports known for their acidity, such as γ-Al₂O₃, H-ZSM-5, or sulfated zirconia.[1][4]
-
-
-
Probable Cause 2: Reaction Conditions Favor Hydrogenation. Low reaction temperatures may be sufficient for hydrogenation but inadequate for the more energy-intensive esterification step.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Be cautious, as excessively high temperatures (>200°C) can promote side reactions like hydrodeoxygenation to 2-methylfuran or degradation to humins.[5]
-
Increase Reactant Molar Ratio: Ensure the acetylating agent (acetic acid) is in sufficient molar excess relative to furfural to drive the esterification equilibrium towards the product.
-
-
Q2: I am observing significant amounts of 2-methylfuran, furan, and other undesired byproducts.
This indicates that your catalyst or conditions are promoting hydrogenolysis and decarbonylation instead of the intended pathway.
-
Probable Cause 1: Catalyst Metal Choice. The nature of the active metal plays a crucial role in selectivity.[2]
-
Copper (Cu)-based catalysts are generally selective for hydrogenating the C=O bond, but at higher temperatures, they can promote the hydrogenolysis of furfuryl alcohol to 2-methylfuran.[3][5]
-
Palladium (Pd)-based catalysts can be highly active for decarbonylation, converting furfural directly to furan, especially at higher temperatures.[8]
-
Nickel (Ni) and Platinum (Pt) are very active for hydrogenation but can easily hydrogenate the furan ring, leading to tetrahydrofurfuryl alcohol (THFA), especially under high hydrogen pressure.[9][10]
-
Solution:
-
-
Probable Cause 2: Reaction Temperature is Too High. As mentioned, elevated temperatures favor deeper hydrodeoxygenation and cracking reactions.
-
Solution:
-
Systematic Temperature Screening: Perform the reaction across a temperature range (e.g., 120°C to 180°C) to find the optimal balance between activating the desired esterification step and minimizing byproduct formation.
-
-
Q3: My reaction mixture turns dark brown or black, and catalyst activity drops sharply on the second run.
You are likely dealing with catalyst deactivation, a common and critical problem in biomass conversion, often caused by "humin" formation.[13]
-
Probable Cause 1: Coking/Fouling. Humins are polymeric byproducts formed from the condensation of furfural and its intermediates, particularly under acidic conditions and at high temperatures.[13] These polymers deposit on the catalyst surface, physically blocking active sites.
-
Solution:
-
Moderate Acidity and Temperature: Avoid excessively strong acid catalysts and operate at the lowest effective temperature.
-
Solvent Choice: Using a non-protic solvent might suppress some condensation pathways compared to protic solvents like alcohols.
-
Implement Catalyst Regeneration: Develop a protocol to remove coke. A common method for supported metal catalysts is a controlled calcination in dilute air to burn off the carbonaceous deposits. Caution: This process is exothermic and must be carefully controlled to prevent sintering of the metal particles.[13]
-
-
-
Probable Cause 2: Sintering. High reaction or regeneration temperatures can cause the small, highly dispersed metal nanoparticles on your support to agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.[13]
-
Solution:
-
Operate at Lower Temperatures: The best defense against sintering is to run the reaction at the lowest possible temperature that still provides a reasonable conversion rate.
-
Improve Metal-Support Interaction: Strong metal-support interactions can anchor the metal particles and make them more resistant to sintering. This can sometimes be achieved through specific catalyst preparation methods or the use of additives.
-
-
-
Probable Cause 3: Leaching. The active metal component may be dissolving into the reaction medium, especially under acidic conditions.
-
Solution:
-
Check Liquid Phase Post-Reaction: Use ICP-OES or a similar technique to analyze the liquid phase after the reaction to quantify any leached metal.
-
Ensure Proper Metal Anchoring: Re-evaluate the catalyst synthesis method to ensure the metal is robustly anchored to the support.
-
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Which acetylating agent is better: acetic acid or acetic anhydride?
-
Acetic anhydride is a much more reactive acetylating agent than acetic acid and can lead to faster reaction rates at lower temperatures.[14][15] However, it is more expensive and its reaction produces an equimolar amount of acetic acid as a byproduct.
-
Acetic acid is less expensive and more "green," but the esterification reaction is an equilibrium process, meaning a large excess of acetic acid is often required to drive the reaction to completion.[4] The choice often depends on economic considerations and the desired reaction kinetics.
-
-
FAQ 2: What is the ideal balance of metal and acid sites on a bifunctional catalyst?
-
There is no universal answer, as the optimal ratio depends on the specific metal, acid type, and reaction conditions. The goal is to match the rate of hydrogenation with the rate of esterification. If furfuryl alcohol accumulates, the acid function is the bottleneck. If unreacted furfural remains alongside byproducts from furfuryl alcohol, the hydrogenation step may be too slow or the intermediate is being consumed by side reactions faster than it can be esterified. A systematic study where you test catalysts with varying metal loadings or acid strengths is the best approach to find the optimal balance for your system.[1]
-
-
FAQ 3: How important is the catalyst support's porous structure?
-
Very important. A high surface area and a suitable pore size distribution are critical for ensuring that the active sites are accessible to the reactants. Mesoporous materials (e.g., SBA-15, MCM-41) are often excellent supports because their large pores can prevent diffusion limitations, especially when dealing with the potential formation of bulky humin precursors.[16][17] Blocked pores are a primary symptom of catalyst fouling.[18]
-
Validated Experimental Protocol
This section provides a representative step-by-step methodology for a one-pot furfural to furfuryl acetate conversion experiment.
Protocol 1: Catalyst Screening in a Batch Reactor
Caption: General experimental workflow for catalyst testing.
Methodology:
-
Reactor Setup: Add the bifunctional catalyst (e.g., 100 mg of 5% Cu/Al₂O₃), furfural (e.g., 1 mmol), acetic acid (e.g., 5 mmol), and a suitable solvent (e.g., 20 mL of dioxane) to a high-pressure batch reactor. Include a magnetic stir bar.
-
Purging and Pressurization: Seal the reactor. Purge the headspace 3-5 times with an inert gas (N₂) to remove air, followed by 3-5 purges with hydrogen (H₂). Finally, pressurize the reactor to the desired H₂ pressure (e.g., 3 MPa).[11]
-
Reaction Execution: Place the reactor in a heating mantle or oil bath pre-set to the target temperature (e.g., 150°C). Begin stirring (e.g., 800 rpm) to ensure good mass transfer.[19] Run the reaction for a predetermined time (e.g., 6 hours).
-
Sample Preparation: After the reaction, rapidly cool the reactor in an ice bath. Carefully vent the excess hydrogen pressure. Open the reactor and collect the liquid sample. Filter the catalyst using a syringe filter (0.22 µm).
-
Analysis: Dilute the filtered sample with a suitable solvent (e.g., ethanol) and add an internal standard (e.g., dodecane). Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify furfural, furfuryl acetate, furfuryl alcohol, and any byproducts.
-
Calculations:
-
Furfural Conversion (%): [(Initial moles of Furfural - Final moles of Furfural) / Initial moles of Furfural] * 100
-
Furfuryl Acetate Selectivity (%): [Moles of Furfuryl Acetate Produced / (Initial moles of Furfural - Final moles of Furfural)] * 100
-
Furfuryl Acetate Yield (%): (Conversion * Selectivity) / 100
-
Data Summary: Impact of Catalyst Choice
The performance of a catalyst is highly dependent on its composition. The table below summarizes representative data illustrating how different catalytic systems can influence product distribution.
| Catalyst System | Metal Function | Acid Function | Temp (°C) | Furfural Conv. (%) | Furfuryl Acetate Sel. (%) | Major Byproduct(s) | Reference Insight |
| Cu-Al-Mg/SiO₂ | Cu | Al, Mg sites | 140 | >95% | >90% | Furfuryl Alcohol | A well-balanced bifunctional system designed for one-pot conversion.[1] |
| Pd/Al₂O₃ | Pd | Al₂O₃ | >180 | ~99% | Low | Furan, THFA | Pd's high activity can lead to decarbonylation and over-hydrogenation.[3][8] |
| Ni/H⁺-ATP | Ni, Co | Acidic Clay | 140 | 91% | N/A (FA is target) | - | Demonstrates hydrogenation activity; requires an acid function for esterification.[11][19] |
| Sulfated Zirconia | None | Strong Brønsted/Lewis | 120 | N/A (FA is reactant) | 95% (from FA) | - | Excellent solid acid catalyst for the esterification step alone.[4] |
This guide provides a foundational framework for addressing selectivity challenges in the conversion of furfural to furfuryl acetate. Successful optimization requires a systematic approach, beginning with an understanding of the reaction network and followed by methodical adjustments to the catalyst and reaction parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical Study of the Mechanism of Furfural Conversion on the NiCuCu(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into the Structure-Dependent Selectivity of Catalytic Furfural Conversion on Platinum Catalysts | Journal Article | PNNL [pnnl.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Page loading... [guidechem.com]
- 15. difference.wiki [difference.wiki]
- 16. Frontiers | Recent advances on bifunctional catalysts for one-pot conversion of furfural to γ-valerolactone [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Selective Hydrogenation of Furfural to Furfuryl Alcohol over Acid-Activated Attapulgite-Supported NiCoB Amorphous Alloy Catalyst | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Catalyst Deactivation in Furfural Hydrogenation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for furfural hydrogenation. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation, a common challenge in this critical chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the complexities of your experiments and achieve optimal catalytic performance.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific issues you may encounter during furfural hydrogenation experiments. Each problem is followed by an analysis of potential causes, diagnostic procedures, and recommended solutions.
Problem 1: Significant Drop in Furfural Conversion Over Time
You observe a steady decline in the rate at which furfural is converted into products over a single batch reaction or across multiple catalyst cycles.
Potential Causes and Diagnostic Steps:
-
Coke Formation/Fouling: Polymeric species, often referred to as "coke" or "humins," can form from furfural or its intermediate products and deposit on the catalyst surface, blocking active sites.[1][2] This is one of the most common deactivation mechanisms.
-
Diagnostic Protocol:
-
Visual Inspection: A noticeable darkening of the catalyst is a primary indicator of coking.
-
Temperature-Programmed Oxidation (TPO): This technique involves heating the spent catalyst in an oxidizing atmosphere and measuring the amount of CO₂ evolved, which directly correlates to the amount of carbon deposited.
-
Thermogravimetric Analysis (TGA): TGA can quantify the weight loss of the spent catalyst upon heating, with the mass loss at specific temperature ranges corresponding to the combustion of carbonaceous deposits.
-
-
-
Active Site Poisoning: Impurities in the furfural feed or solvent, or byproducts from the reaction itself (like CO from decarbonylation), can strongly adsorb to and deactivate catalytic sites.[3][4]
-
Diagnostic Protocol:
-
Feed Analysis: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the furfural feed for potential poisons such as sulfur or nitrogen compounds.
-
In-situ Spectroscopy (e.g., DRIFTS): Diffuse Reflectance Infrared Fourier Transform Spectroscopy can be used to identify adsorbed species on the catalyst surface during the reaction.
-
-
-
Sintering of Metal Nanoparticles: At elevated temperatures, the small metal particles that constitute the active phase of the catalyst can agglomerate into larger particles.[2] This leads to a decrease in the active surface area and, consequently, a drop in activity.
-
Diagnostic Protocol:
-
Transmission Electron Microscopy (TEM): Compare TEM images of the fresh and spent catalyst to observe any changes in metal particle size distribution.
-
Chemisorption: Techniques like CO pulse chemisorption can measure the active metal surface area. A decrease in CO uptake in the spent catalyst indicates sintering.[5]
-
-
Solutions and Corrective Actions:
| Issue | Recommended Solution |
| Coke Formation | Catalyst Regeneration: Controlled calcination in air or a diluted oxygen stream can burn off carbon deposits. The optimal temperature and duration will depend on the catalyst and support material. Reaction Condition Optimization: Lowering the reaction temperature or increasing the hydrogen pressure can sometimes mitigate coke formation.[3] |
| Poisoning | Feed Purification: Implement a purification step for the furfural feed, such as distillation or treatment with adsorbents. Catalyst Modification: The addition of a second metal to create a bimetallic catalyst can sometimes enhance resistance to poisoning. |
| Sintering | Support Modification: Using a support with strong metal-support interactions can help stabilize the metal nanoparticles and prevent agglomeration. Lower Reaction Temperature: If the process allows, operating at a lower temperature can significantly reduce the rate of sintering. |
Experimental Workflow for Diagnosing Catalyst Deactivation
Caption: Workflow for diagnosing the root cause of catalyst deactivation.
Problem 2: Undesirable Shift in Product Selectivity
The catalyst begins to produce a higher proportion of unwanted byproducts, such as 2-methylfuran, furan, or ring-opened products, instead of the desired furfuryl alcohol.
Potential Causes and Diagnostic Steps:
-
Change in Active Sites: The nature of the catalytic active sites may change during the reaction. For some catalysts, such as copper chromite, a change in the oxidation state of the active metal can alter selectivity.[1]
-
Diagnostic Protocol:
-
X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and oxidation states of the elements on the catalyst surface. Compare the XPS spectra of the fresh and spent catalysts.
-
X-ray Absorption Spectroscopy (XAS): XAS provides detailed information about the local atomic and electronic structure of the active metal.
-
-
-
Mass Transfer Limitations: As the catalyst deactivates or pores become blocked, the transport of reactants and products to and from the active sites can be hindered. This can favor side reactions.
-
Diagnostic Protocol:
-
Varying Stirring Speed/Flow Rate: In a batch or flow reactor, respectively, increasing the agitation or flow rate can help determine if external mass transfer is a limiting factor. If the selectivity changes with these parameters, mass transfer limitations are likely present.
-
Porosimetry: Nitrogen physisorption can be used to measure the surface area and pore size distribution of the fresh and spent catalyst. A significant decrease in these values suggests pore blockage.
-
-
-
Influence of Hydrogen Surface Coverage: The ratio of adsorbed hydrogen to furfural on the catalyst surface can significantly impact selectivity. A low hydrogen concentration may favor decarbonylation to furan or other undesired reactions.[3]
-
Diagnostic Protocol:
-
Varying Hydrogen Pressure: Conduct experiments at different hydrogen pressures to see how it affects product selectivity. An increase in furfuryl alcohol selectivity with higher pressure suggests that hydrogen coverage is a key factor.
-
-
Solutions and Corrective Actions:
| Issue | Recommended Solution |
| Change in Active Sites | Controlled Pre-treatment: Ensure a consistent and optimized catalyst pre-treatment (reduction) protocol to generate the desired active sites. Catalyst Modification: Introducing promoters or creating bimetallic catalysts can help stabilize the desired oxidation state of the active metal. |
| Mass Transfer Limitations | Catalyst Design: Use a catalyst with a more open pore structure or a smaller particle size to minimize diffusion limitations. Reactor Design and Operation: Optimize reactor design and operating conditions (e.g., stirring speed, flow rate) to enhance mass transfer. |
| Low Hydrogen Coverage | Increase Hydrogen Pressure: Operating at a higher hydrogen partial pressure can increase its surface concentration and favor the desired hydrogenation pathway.[3] |
Logical Relationship of Factors Affecting Selectivity
Caption: Interplay of catalyst properties and reaction conditions on product selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of catalyst deactivation in furfural hydrogenation?
A1: The primary deactivation mechanisms are:
-
Coking or Fouling: The formation of polymeric deposits on the catalyst surface, which block active sites.[1][2]
-
Sintering: The agglomeration of active metal particles, leading to a loss of active surface area.[2]
-
Poisoning: Strong adsorption of impurities or reaction byproducts on the active sites.[3][4]
-
Leaching: The dissolution of the active metal phase into the reaction medium, which can be an issue for some catalysts under certain conditions.[6]
-
Changes in the Active Phase: For some catalysts, like copper chromite, changes in the oxidation state of the metal or coverage of the active sites by support components can lead to deactivation.[1][7]
Q2: How can I regenerate my deactivated catalyst?
A2: The appropriate regeneration method depends on the cause of deactivation:
-
For Coking: A common method is controlled oxidation (calcination) in air or a diluted oxygen/inert gas mixture to burn off the carbonaceous deposits. The temperature should be high enough to remove the coke but not so high as to cause significant sintering of the metal particles.
-
For Poisoning: If the poison is reversibly adsorbed, treatment at an elevated temperature under an inert or hydrogen flow may be sufficient. For strongly adsorbed poisons, a mild chemical wash might be necessary, though this carries the risk of altering the catalyst structure.[4][8]
-
For Sintering: Regeneration from sintering is generally difficult. It may require a complete redispersion of the metal, which often involves chemical treatment to re-dissolve and re-deposit the metal particles.
Q3: Which analytical techniques are most useful for characterizing a deactivated catalyst?
A3: A combination of techniques is often necessary for a comprehensive understanding:
-
To Quantify Coking: Thermogravimetric Analysis (TGA) and Temperature-Programmed Oxidation (TPO).
-
To Assess Sintering: Transmission Electron Microscopy (TEM) for direct visualization of particle size and metal dispersion measurements via chemisorption (e.g., H₂ or CO pulse chemisorption).[5]
-
To Identify Changes in the Active Phase: X-ray Photoelectron Spectroscopy (XPS) for surface elemental composition and oxidation states, and X-ray Diffraction (XRD) to identify crystalline phases.[2]
-
To Analyze Surface Deposits and Adsorbed Species: Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy.
Q4: Can the choice of solvent influence catalyst deactivation?
A4: Yes, absolutely. The solvent can play several roles:
-
Solubility: A good solvent for both furfural and the reaction products can help prevent the precipitation of polymeric byproducts on the catalyst surface.
-
Side Reactions: Some solvents, particularly alcohols, can participate in side reactions with furfural or its products.
-
Hydrogen Donor: In catalytic transfer hydrogenation, the solvent (e.g., isopropanol) also acts as the hydrogen source, and its interaction with the catalyst is crucial.[9]
-
Stability: The solvent can affect the stability of the catalyst, potentially contributing to leaching of the active metal.
Q5: Are there catalyst types that are inherently more resistant to deactivation in furfural hydrogenation?
A5: While all catalysts are susceptible to deactivation to some extent, some strategies can improve stability:
-
Bimetallic Catalysts: The addition of a second metal (e.g., Ni-Re, Cu-Ni) can improve stability by enhancing resistance to coking or sintering.[6]
-
Strong Metal-Support Interactions (SMSI): Utilizing supports that strongly interact with the metal nanoparticles (e.g., TiO₂, CeO₂) can help anchor the particles and prevent sintering.
-
Alloy Catalysts: The formation of alloys can modify the electronic properties of the active sites, making them less prone to poisoning or coking.
-
Core-Shell Structures: Encapsulating the active metal core in a porous, inert shell can protect it from poisons and prevent sintering, while still allowing access for reactants.
References
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde [morressier.com]
- 8. Regeneration of Spent Catalysts for Furfural Decarbonylation | Bitemirova | Modern Applied Science | CCSE [ccsenet.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Separation and Purification of High-Purity Furfural Acetate
Welcome to the technical support center dedicated to the challenges and nuances of purifying furfural acetate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, we move beyond simple protocols to explain the scientific principles behind each step, providing you with the expertise to troubleshoot and optimize your purification processes effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing foundational knowledge for tackling more complex issues.
Q1: What are the typical impurities found in a crude this compound reaction mixture?
A1: The impurity profile of crude this compound is largely dependent on the synthesis method. However, common impurities include:
-
Unreacted Starting Materials: Furfuryl alcohol and the acylating agent (commonly acetic anhydride or acetic acid) are frequent impurities.[1][2]
-
Catalysts: Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., pyridine, sodium acetate) may be present if not properly quenched and removed.[3][4]
-
Solvents: Reaction solvents such as toluene may need to be removed.[1]
-
Degradation/Side-Reaction Products: Furfural and its derivatives can undergo self-polymerization or resinification, especially in the presence of acid and heat, leading to colored, high-molecular-weight byproducts.[5][6][7] Difurfuryl ether is another potential byproduct from the acid-catalyzed reaction of furfuryl alcohol.
Q2: Why is vacuum distillation the preferred method for purifying this compound?
A2: Vacuum distillation is the cornerstone of this compound purification for two critical reasons:
-
High Boiling Point: this compound has a relatively high boiling point of approximately 177°C at atmospheric pressure.[8] Distilling at this temperature requires significant energy input.
-
Thermal Instability: More importantly, furfural and its derivatives are prone to thermal degradation and resinification at elevated temperatures, a process often accelerated by trace acidic impurities.[6][9] This leads to yield loss and product discoloration. By reducing the pressure, the boiling point is significantly lowered, allowing for distillation at a temperature that preserves the integrity of the molecule.[10]
Q3: Can I use other purification methods like chromatography or crystallization?
A3: Yes, though they are typically used for specific applications.
-
Column Chromatography: Flash chromatography on silica gel can be effective for small-scale purification to remove non-volatile impurities and colored byproducts. However, it is less practical and more costly for large-scale production compared to distillation.
-
Crystallization: Furfural diacetate is a solid that can be purified by crystallization, but furfuryl acetate is a liquid at room temperature, making crystallization unsuitable as a primary purification method.[4][8]
-
Adsorbent Resins: Macroporous resins have shown effectiveness in separating furfural and acetic acid from aqueous solutions, a technique that could be adapted to remove acidic impurities from the crude product prior to final purification.[11][12]
Q4: How do I properly store high-purity this compound to prevent degradation?
A4: High-purity furfuryl acetate can turn yellow or brown upon exposure to air and light.[9] To maintain its purity, store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[13] It should also be protected from light by using an amber glass bottle and stored in a cool, dark place.[5][13]
Section 2: Troubleshooting Guides
This section provides a problem-oriented approach to common issues encountered during purification.
Problem 2.1: Product is discolored (yellow to dark brown) after distillation.
-
Possible Cause 1: Thermal Decomposition. The distillation temperature was too high, causing the furfuryl acetate to polymerize.
-
Possible Cause 2: Acid-Catalyzed Degradation. Residual acidic catalyst from the synthesis step is promoting resinification during heating.
-
Solution: Before distillation, neutralize the crude product. Add a small amount of a mild, non-volatile base like anhydrous sodium acetate or sodium bicarbonate and stir.[4] This will quench the residual acid catalyst and prevent it from causing degradation during distillation.
-
-
Possible Cause 3: Oxidation. The product has been exposed to air while hot.
-
Solution: Ensure all joints in your distillation apparatus are well-sealed to prevent air leaks. After distillation, allow the product to cool completely to room temperature under vacuum or an inert atmosphere before handling.
-
Problem 2.2: Purity is low (<99%) with starting materials still present.
-
Possible Cause 1: Inefficient Distillation. The boiling points of furfuryl alcohol (170°C) and furfuryl acetate (177°C) are relatively close, making separation by simple distillation challenging.
-
Solution:
-
Fractional Distillation: Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.
-
Careful Fraction Collection: Collect the distillate in several fractions. Discard the initial "forerun," which may contain volatile impurities and residual solvents. Collect the main product fraction over a narrow boiling point range. Analyze each fraction by GC to determine purity.
-
-
-
Possible Cause 2: Incomplete Pr-distillation Workup. Water-soluble impurities like acetic acid were not adequately removed.
-
Solution: Perform a pre-distillation aqueous workup. Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to remove acetic acid), and finally brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before removing the solvent and proceeding to distillation.
-
Problem 2.3: Very low or no product recovery after distillation.
-
Possible Cause 1: Significant Polymerization. If the distillation pot contains a large amount of dark, tar-like residue, the majority of the product has likely polymerized due to excessive heat or acidic contamination.
-
Solution: Re-evaluate the pre-distillation neutralization step and ensure the distillation temperature and vacuum are appropriate. See solutions in Problem 2.1.
-
-
Possible Cause 2: System Leak. A significant leak in the vacuum system will prevent the product from reaching its boiling point at a safe temperature, or cause it to boil and then re-condense in the column without reaching the collection flask.
-
Solution: Carefully check all joints and connections for leaks before starting. Ensure glassware is free of cracks and that vacuum grease is applied properly and sparingly.
-
Section 3: Experimental Workflows & Protocols
Workflow 1: General Purification Strategy
This diagram outlines the comprehensive workflow for purifying crude furfuryl acetate.
Caption: General workflow for furfuryl acetate purification.
Protocol 3.1: Standard Vacuum Distillation of Furfuryl Acetate
Objective: To purify crude furfuryl acetate to >99% purity.
Materials:
-
Crude furfuryl acetate
-
Anhydrous sodium acetate (optional, for neutralization)
-
Round-bottom flask, fractional distillation column (e.g., Vigreux), distillation head with thermometer, condenser, and receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle or oil bath
Procedure:
-
Pre-treatment: If the crude product is from an acid-catalyzed reaction, add a small amount of anhydrous sodium acetate (~1% w/w) and stir for 15-20 minutes to neutralize residual acid.[4]
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., <20 mmHg).
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection:
-
Forerun: Collect the first fraction of distillate, which typically contains low-boiling impurities. The temperature will be unstable during this phase.
-
Main Fraction: Once the distillation temperature stabilizes at the expected boiling point for furfuryl acetate at your system's pressure, switch to a new receiving flask. Collect the product over a stable and narrow temperature range.
-
Final Fraction: As the distillation rate slows and the temperature begins to rise or fall, stop collecting the main fraction.
-
-
Shutdown: Turn off the heat and allow the system to cool to room temperature before releasing the vacuum. Releasing the vacuum while the system is hot can cause oxidation of the product.
-
Analysis: Analyze the main fraction for purity using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]
Workflow 2: Troubleshooting Logic for Discolored Product
This diagram provides a logical path for diagnosing the cause of a discolored final product.
Caption: Troubleshooting logic for discolored furfuryl acetate.
Section 4: Data & Analytical Validation
Ensuring the purity of the final product is paramount. The following table summarizes key analytical parameters.
| Parameter | Technique | Purpose | Typical Specification |
| Purity Assay | Gas Chromatography (GC-FID) | Quantifies furfuryl acetate and separates it from volatile impurities. | >99.5% |
| Identity | ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure and can reveal impurities.[14] | Spectrum conforms to reference |
| Residual Solvents | Headspace GC-MS | Identifies and quantifies any remaining reaction or extraction solvents. | Varies by application |
| Appearance | Visual Inspection | A qualitative check for degradation. | Colorless to pale yellow liquid[8] |
| Water Content | Karl Fischer Titration | Quantifies residual water, which can affect stability and reactivity. | <0.1% |
Section 5: Safety Precautions
Working with furfuryl acetate and its precursors requires adherence to safety protocols.
-
Handling: Furfuryl acetate is a combustible liquid and can cause skin and eye irritation.[16][17] Always handle it in a well-ventilated fume hood.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[19]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher in case of fire.[16][19]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert, non-combustible material like sand or vermiculite and dispose of it as chemical waste.[18]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[20]
References
- 1. Page loading... [guidechem.com]
- 2. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. furan.com [furan.com]
- 6. Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN103214439A - Method for separating and purifying furfural - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. FURFURYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]
- 15. osha.gov [osha.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. fishersci.com [fishersci.com]
- 20. Furfuryl acetate - Safety Data Sheet [chemicalbook.com]
Managing by-products in the synthesis of furfural derivatives
Welcome to the technical support center for the synthesis of furfural derivatives. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of furan chemistry. The high reactivity of the furan ring and its aldehyde functionality makes furfural a versatile and valuable platform chemical derived from renewable biomass.[1] However, this same reactivity often leads to a variety of side reactions and the formation of challenging by-products.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and maximize the yield and purity of your desired furfural derivatives.
Section 1: The Humin Problem: Troubleshooting Polymeric By-products
One of the most pervasive challenges in the conversion of biomass-derived sugars and furanics is the formation of dark, insoluble, and complex polymeric materials known as "humins".[2][3] Their formation sequesters valuable starting material and products, complicates purification, and can deactivate catalysts.
Frequently Asked Questions (FAQs) - Humins
Q1: What exactly are humins and why do they form in my furfural reaction?
A1: Humins are amorphous, furan-rich polymers.[4] They are not a single compound but a complex mixture of oligomers and polymers formed through a cascade of side reactions. The formation is generally initiated by the degradation of furfural or its precursors under reaction conditions (especially acidic and/or high-temperature environments).
The mechanism often involves aldol-type addition and condensation reactions between furfural and reactive intermediates.[2][4] For instance, under acidic conditions, the furan ring can be opened, or side reactions can occur at the aldehyde group, creating highly reactive species that readily polymerize. Infrared spectra of humins confirm the presence of furan rings and aliphatic linkers, but often show the absence of the original carbonyl group, supporting the aldol condensation pathway.[2][4]
Q2: I'm seeing a dark, tarry substance coating my flask and catalyst. How can I prevent this?
A2: This is a classic sign of humin formation. Prevention is far more effective than removal. Consider the following strategies:
-
In-Situ Product Removal (ISPR): Furfural is often more soluble in an organic solvent than in the aqueous reaction medium where it's formed. By introducing a water-immiscible organic solvent (e.g., toluene, methyl isobutyl ketone (MIBK)) to create a biphasic system, the furfural can be continuously extracted from the reactive aqueous phase as it forms.[5][6] This dramatically reduces its residence time under harsh conditions, thus minimizing its degradation and subsequent polymerization.[5]
-
Solvent Selection: The choice of solvent can significantly impact humin formation. For example, using dimethyl sulfoxide (DMSO) as a co-solvent has been shown to suppress the nucleophilic attack pathway that contributes to humin growth, resulting in much smaller, more manageable particles.[7]
-
Temperature and Catalyst Control: Operate at the lowest temperature that allows for a reasonable reaction rate. High temperatures accelerate the side reactions leading to humins. Similarly, the type and concentration of the acid catalyst can be critical; a high ratio of Brønsted to Lewis acid sites may be desirable to improve furfural selectivity and reduce humin formation.[2]
-
Protection Chemistry: For certain multi-step syntheses, protecting the reactive aldehyde group of furfural as an acetal can prevent it from participating in condensation reactions.[8][9] The protecting group can be removed in a subsequent step.
Q3: My reaction is complete, but my product is contaminated with humins. What is the best way to purify it?
A3: Purification can be challenging due to the insoluble and complex nature of humins.
-
Filtration: The first step is always to remove the insoluble solid humins by filtration. If the product is in a liquid phase, this is straightforward.
-
Adsorption: Activated carbon has proven effective for adsorbing furan derivatives from reaction mixtures, leaving behind other impurities. The product can then be desorbed using a suitable solvent like ethanol or acetone.[10] Macroporous resins (e.g., Amberlite XAD series) can also be used to selectively adsorb furfural and its derivatives from aqueous solutions.[11]
-
Distillation: If your desired product is volatile, vacuum distillation is a viable method to separate it from non-volatile polymeric by-products. However, care must be taken as heating the crude mixture can sometimes promote further degradation.[12]
Section 2: Troubleshooting Guides for Specific Derivatives
Guide 1: Furfuryl Alcohol (FA) Synthesis via Hydrogenation
The catalytic hydrogenation of furfural to furfuryl alcohol is a cornerstone reaction. However, achieving high selectivity can be tricky.[13]
Q: My furfural hydrogenation is producing significant amounts of tetrahydrofurfuryl alcohol (THFA). How can I improve selectivity for furfuryl alcohol?
A: This is a classic case of over-hydrogenation. The furan ring itself is susceptible to reduction, especially under forcing conditions.[14]
-
Causality: High hydrogen pressure and high temperatures increase the rate of ring hydrogenation. The catalyst choice is also paramount. Highly active noble metal catalysts (like Pt or Ru) can be less selective and promote THFA formation.[15][16]
-
Troubleshooting Steps:
-
Reduce Hydrogen Pressure: Lowering the H₂ pressure decreases the hydrogen concentration on the catalyst surface, favoring the more easily reducible aldehyde group over the aromatic furan ring. For example, increasing pressure from 40 to 60 bar has been shown to increase THFA formation.[14]
-
Lower the Reaction Temperature: Like pressure, excess heat provides the activation energy needed for the more difficult ring hydrogenation. Operating at a lower temperature (e.g., 120-150°C) can significantly enhance selectivity for furfuryl alcohol.[14][15]
-
Catalyst Selection: Switch to a more selective catalyst. Copper-based catalysts, such as copper chromite, are traditionally used and are known for their high selectivity towards furfuryl alcohol, disfavoring ring hydrogenation.[13] Cobalt-based catalysts (e.g., Co/SiO₂) have also shown good selectivity.[14]
-
| Parameter | Condition to Favor Furfuryl Alcohol (FA) | Condition Leading to THFA By-product |
| Temperature | Lower (e.g., 120-150 °C) | Higher (e.g., >160 °C) |
| H₂ Pressure | Lower (e.g., < 6 MPa) | Higher (e.g., > 6 MPa) |
| Catalyst | Copper-based (e.g., Copper Chromite), Cobalt-based | Highly active Noble Metals (e.g., Pt, Ru) |
Q: Besides THFA, I'm observing other unexpected peaks in my GC-MS, such as 2-methylfuran (2-MF) and various ethers. What is happening?
A: These by-products arise from different side-reaction pathways.
-
2-Methylfuran (2-MF): This is a product of hydrodeoxygenation, where the hydroxyl group of the intermediate furfuryl alcohol is removed. This is more common with certain catalysts under specific conditions.[17][18]
-
Ethers/Acetals: If your solvent is an alcohol (e.g., isopropanol, ethanol), it can react with furfural to form acetals or with the product furfuryl alcohol to form ethers, especially under acidic conditions or at higher temperatures.[15]
-
Troubleshooting Steps:
-
For 2-MF: If 2-MF is undesired, avoid catalysts known for hydrodeoxygenation activity (e.g., some bimetallic catalysts). Sticking to selective hydrogenation catalysts like copper chromite is advisable.
-
For Ethers/Acetals: If possible, switch to a non-alcoholic solvent. If an alcohol solvent is necessary, ensure the reaction is run under neutral or basic conditions and at the lowest effective temperature to minimize these side reactions.
-
Guide 2: 2-Furoic Acid Synthesis via Oxidation
The oxidation of furfural to 2-furoic acid is a key transformation for producing preservatives, pharmaceuticals, and polymer precursors.[19][20]
Q: I used the Cannizzaro reaction to synthesize 2-furoic acid, but my yield is only around 50%. Where is the rest of my material going?
A: This is not a low yield; it is the theoretical maximum for the classic Cannizzaro reaction.
-
Causality: The Cannizzaro reaction is a disproportionation reaction. In the presence of a strong base (like NaOH), one molecule of furfural is oxidized to 2-furoic acid (as its carboxylate salt), while a second molecule is simultaneously reduced to furfuryl alcohol.[1][21]
-
Managing the "By-product":
-
Embrace the Co-product: The process is economical on an industrial scale precisely because both products, 2-furoic acid and furfuryl alcohol, are commercially valuable.[21] Your experimental protocol must include a robust separation step (e.g., acidification to precipitate the furoic acid, followed by extraction or distillation to recover the furfuryl alcohol) to isolate both valuable products.[22]
-
Alternative Synthetic Routes: If furfuryl alcohol is truly an undesired by-product for your application, you must abandon the Cannizzaro reaction. Consider direct catalytic oxidation using an oxidant like H₂O₂ or O₂ with a suitable catalyst, which can offer much higher selectivity to furoic acid.[19][23] Biocatalytic routes using microorganisms like Pseudomonas putida have also shown near-quantitative conversion of furfural to furoic acid.[1]
-
Guide 3: 2-Methylfuran (2-MF) Synthesis via Hydrodeoxygenation
2-Methylfuran is a valuable biofuel and chemical intermediate. Its synthesis involves the hydrogenation of furfural to furfuryl alcohol, followed by the hydrogenolysis of the C-OH bond.[24]
Q: My synthesis of 2-MF is giving me a mixture of furfuryl alcohol, 2-MF, and 2-methyltetrahydrofuran (2-MTHF). How can I maximize the 2-MF yield?
A: This indicates an imbalance between the different hydrogenation steps. You are seeing the starting material (or intermediate), the desired product, and an over-hydrogenated by-product.
-
Causality: The reaction proceeds in a network. First, furfural is hydrogenated to furfuryl alcohol (FFA). Then, FFA undergoes hydrogenolysis to 2-MF. However, competing reactions are the further hydrogenation of the 2-MF furan ring to 2-MTHF and the polymerization of furfural or FFA.[17][18] Achieving high selectivity requires a catalyst and conditions that favor C-O bond cleavage over C=C bond saturation in the furan ring.
-
Troubleshooting Steps:
-
Catalyst Design: This is the most critical factor. Bimetallic catalysts are often employed. For example, copper is excellent for the initial hydrogenation to FFA, while a second metal can promote the subsequent hydrogenolysis. The ratio and synergy between the metals are key. Economical cobalt-based catalysts have also shown promise.[17][18]
-
Control Reaction Time and Temperature: If you are isolating too much FFA, your reaction may not have proceeded long enough, or the temperature may be too low for the hydrogenolysis step. Conversely, if you are seeing high levels of 2-MTHF, the reaction time is likely too long, or the temperature/pressure is too high, promoting ring saturation.[17]
-
Inhibit Polymerization: Side reactions involving polymerization of furfural and FFA can reduce yield. The addition of small quantities of an inhibitor, such as hydroquinone, has been shown to effectively mitigate these polymerization pathways, boosting the yield of 2-MF.[17][25]
-
Guide 4: Furfurylamine Synthesis via Reductive Amination
Furfurylamine is a versatile intermediate used in pharmaceuticals and agrochemicals.[26][27] The primary challenge is avoiding the formation of secondary and tertiary amines.
Q: The main by-product in my furfurylamine synthesis is difurfurylamine. How do I favor the formation of the primary amine?
A: The formation of the secondary amine (difurfurylamine) occurs when the desired product, furfurylamine, acts as a nucleophile and attacks another molecule of the furfural-ammonia intermediate (a Schiff base or imine).
-
Causality: The reaction proceeds via the formation of an imine intermediate from furfural and ammonia, which is then hydrogenated. However, the product primary amine is also nucleophilic and can compete with ammonia to react with the imine intermediate, leading to secondary amines.
-
Troubleshooting Steps:
-
Molar Ratio of Ammonia: This is the most crucial parameter. Use a significant excess of ammonia relative to furfural. This increases the probability that the intermediate will react with ammonia rather than the product amine, thus favoring primary amine formation.[28]
-
Control Hydrogen Pressure: Initially, low hydrogen pressure can lead to a buildup of the Schiff base intermediate. Increasing the hydrogen pressure can effectively hydrogenate this intermediate to the primary amine before it has a chance to react further.[28]
-
Solvent Choice: The choice of solvent can influence selectivity. Polar solvents like isopropanol or 1,4-dioxane have been shown to give high selectivity for furfurylamine.[28]
-
Experimental Protocol Example: In-Situ Product Removal for Furfural Production
This protocol provides a conceptual framework for minimizing by-product formation during the acid-catalyzed dehydration of xylose to furfural, a common precursor step.
Objective: To maximize furfural yield by preventing its degradation to humins using a biphasic reaction system.
Methodology:
-
Reactor Setup: Assemble a stirred, temperature-controlled pressure reactor equipped with a condenser and a collection vessel.
-
Charge Reactor:
-
Charge the reactor with an aqueous solution of xylose (e.g., 10 wt%).
-
Add a solid acid catalyst (e.g., Amberlyst-15) or a mineral acid (e.g., H₂SO₄).
-
Add an equal volume of a water-immiscible organic solvent with a high boiling point, such as toluene.[6]
-
-
Reaction Execution:
-
Seal the reactor and begin stirring to ensure adequate mixing between the two phases.
-
Heat the reactor to the target temperature (e.g., 170 °C).
-
As furfural is formed in the aqueous phase, it will be preferentially extracted into the organic toluene phase, protecting it from the acidic environment.
-
-
Product Recovery:
-
After the reaction period, cool the reactor and depressurize.
-
Separate the organic and aqueous layers.
-
The furfural can be recovered from the toluene layer by distillation.
-
-
Analysis: Analyze both the aqueous and organic phases via HPLC to determine the conversion of xylose and the yield of furfural, and to quantify any by-products like humins (which will be present as solids or dissolved in the aqueous phase).
This self-validating system allows for direct comparison of furfural yield and humin formation against a monophasic (aqueous only) control experiment, demonstrating the efficacy of the ISPR approach.[5]
References
- 1. Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular structure, morphology and growth mechanisms and rates of 5-hydroxymethyl furfural (HMF) derived humins (Journal Article) | OSTI.GOV [osti.gov]
- 8. Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02870D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A sustainable process to obtain furfuryl alcohol from biorefinery products [rdcsic.dicat.csic.es]
- 14. Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 19. Preparation of Furoic Acid by Oxidation of Furfural [manu56.magtech.com.cn]
- 20. ift.co.za [ift.co.za]
- 21. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Page loading... [guidechem.com]
- 27. US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine - Google Patents [patents.google.com]
- 28. sandermanpub.net [sandermanpub.net]
Effect of temperature and pressure on furfuryl acetate selectivity
Welcome to the technical support center for the synthesis of furfuryl acetate. This resource is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this valuable chemical transformation. Here, you will find in-depth troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes, with a focus on the critical roles of temperature and pressure in controlling selectivity.
Troubleshooting Guide: Enhancing Furfuryl Acetate Selectivity
This guide addresses common challenges encountered during the synthesis of furfuryl acetate, providing explanations and actionable solutions rooted in chemical principles.
Q1: My reaction yields are low, and I'm observing a significant amount of dark, insoluble material in my reactor. What is the likely cause and how can I fix it?
A: The formation of dark, insoluble material is a classic indicator of furfuryl alcohol polymerization , a significant side reaction that competes with the desired esterification. This process is highly sensitive to temperature.
-
Causality: Furfuryl alcohol can undergo acid-catalyzed polymerization, especially at elevated temperatures.[1][2] The acidic conditions required for esterification can inadvertently promote this undesired pathway. Higher temperatures accelerate the rate of polymerization even more significantly than the rate of esterification, leading to a substantial decrease in the selectivity for furfuryl acetate.
-
Troubleshooting Steps:
-
Temperature Reduction: Immediately lower the reaction temperature. Optimal selectivity is often achieved in the range of 80-100°C.[3] Above this range, polymerization becomes increasingly dominant.
-
Catalyst Optimization: If using a solid acid catalyst, ensure it has the appropriate acid strength. Very strong acid sites can favor polymerization. Consider screening catalysts to find one with a balance of activity for esterification and minimal promotion of polymerization.
-
Molar Ratio Adjustment: An excess of the acetylating agent (e.g., acetic acid) can help to favor the bimolecular esterification reaction over the unimolecular and bimolecular polymerization pathways of furfuryl alcohol.
-
Q2: I'm seeing significant byproduct peaks in my GC-MS analysis, identified as difurfuryl ether and other high-boiling point impurities, but minimal polymerization. How can I suppress these side reactions?
A: The formation of difurfuryl ether is another common acid-catalyzed side reaction. This occurs when two molecules of furfuryl alcohol condense with the elimination of water.
-
Causality: Similar to polymerization, etherification is promoted by acidic conditions and elevated temperatures. The reaction mechanism involves the protonation of a hydroxyl group on one furfuryl alcohol molecule, which then acts as an electrophile for attack by a second furfuryl alcohol molecule.
-
Troubleshooting Steps:
-
Precise Temperature Control: Maintain the reaction temperature at the lower end of the optimal range (around 80-100°C). Even slight temperature overshoots can increase the rate of etherification.
-
Water Removal: If the reaction setup allows, consider removing water as it is formed. This can be achieved through azeotropic distillation (e.g., with a Dean-Stark trap) if the solvent system is appropriate. Removing the water byproduct can shift the equilibrium away from the etherification reaction.
-
Reaction Time: Optimize the reaction time. Prolonged reaction times, even at optimal temperatures, can lead to the accumulation of byproducts. Monitor the reaction progress and quench it once the desired conversion of furfuryl alcohol is achieved.
-
Q3: My furfuryl acetate product is being contaminated with tetrahydrofurfuryl acetate. What reaction parameter is likely causing this over-hydrogenation?
A: The presence of tetrahydrofurfuryl acetate indicates that the furan ring of your desired product is being hydrogenated. This is a common issue when using certain catalysts and hydrogen pressure.
-
Causality: This side reaction is prevalent in processes that utilize a hydrogenation catalyst (e.g., palladium) and a source of hydrogen. Increasing hydrogen pressure can favor the saturation of the furan ring.[4]
-
Troubleshooting Steps:
-
Pressure Regulation: If your synthesis involves hydrogen, carefully control the pressure. In many esterification protocols, an inert atmosphere (like nitrogen or argon) is sufficient. If hydrogen is used to prevent oxidative side reactions, maintain it at the lowest effective pressure. A patent suggests an initial pressure of 10 atm of H₂ can be used to prevent oxidation without significant ring hydrogenation at 100°C.[5]
-
Catalyst Choice: If you are using a palladium or other noble metal catalyst, be aware of its hydrogenation activity. If the primary goal is esterification, a solid acid catalyst that does not have hydrogenation functionality is a more appropriate choice.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for achieving high selectivity in furfuryl acetate synthesis?
A: The optimal temperature for furfuryl acetate synthesis is typically between 80°C and 110°C .[3][6] Within this range, the rate of esterification is favorable, while the rates of undesirable side reactions, such as polymerization and etherification, are minimized. Exceeding this temperature range, especially above 130°C, often leads to a significant decrease in selectivity.[7]
Q: How does pressure influence the selectivity of the reaction?
A: For the direct esterification of furfuryl alcohol with acetic acid or acetic anhydride, the reaction is typically carried out at atmospheric pressure under an inert atmosphere. In this context, pressure does not have a significant direct effect on selectivity.
However, in alternative synthetic routes, pressure can be a critical parameter:
-
Palladium-Catalyzed Carbonylation: In this method, a carbon monoxide (CO) pressure of 2-5 bar is often employed.[8]
-
Systems with Hydrogen: When hydrogen is used, for instance to prevent oxidation or in a one-pot reaction from furfural, elevated pressure can lead to the hydrogenation of the furan ring, reducing the selectivity for furfuryl acetate and forming tetrahydrofurfuryl acetate.[4]
Q: What are the primary side reactions to be aware of, and how are they affected by temperature?
A: The primary side reactions in furfuryl acetate synthesis are:
-
Polymerization of Furfuryl Alcohol: This is an acid-catalyzed reaction that is highly temperature-dependent. As the temperature increases, the rate of polymerization increases significantly, leading to the formation of insoluble resins and a sharp drop in the yield of the desired ester.[1]
-
Formation of Difurfuryl Ether: This is another acid-catalyzed condensation reaction between two molecules of furfuryl alcohol. Its rate also increases with temperature.
-
Formation of other condensation products: A variety of higher molecular weight byproducts can also form through further reactions of furfuryl alcohol and its derivatives, particularly at elevated temperatures.[9]
Data Summary
The following table summarizes the impact of temperature on the selectivity of furfuryl acetate and related reactions.
| Temperature (°C) | Furfuryl Acetate Selectivity | Predominant Side Reactions | Reference(s) |
| 50 - 80 | High | Minimal | [5] |
| 100 | Optimal (up to 97.5%) | Low levels of etherification and polymerization | [3][5] |
| 110 - 130 | Moderate to Decreasing | Increased etherification and onset of polymerization | [7] |
| >130 | Low | Significant polymerization and formation of other byproducts | [4] |
Experimental Protocols
Protocol 1: Synthesis of Furfuryl Acetate using a Solid Acid Catalyst
-
Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple, add furfuryl alcohol (0.1 mol), acetic acid (0.2 mol), and the solid acid catalyst (e.g., 1.5 wt% sulfated zirconia).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Work-up: Once the desired conversion is reached (typically 4-6 hours), cool the reaction mixture to room temperature. Filter to remove the catalyst. The crude product can then be purified by distillation under reduced pressure.
Reaction Pathway and Influence of Temperature
The following diagram illustrates the desired reaction pathway to furfuryl acetate and the competing side reactions that are favored at higher temperatures.
Caption: Reaction pathways in furfuryl acetate synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors [mdpi.com]
- 5. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unive.it [iris.unive.it]
- 9. rsc.org [rsc.org]
Technical Support Center: Overcoming Furfural and Acetate Inhibition in Fermentation
Welcome to the technical support center dedicated to addressing the challenges posed by furfural and acetate in microbial fermentation processes. This guide is designed for researchers, scientists, and drug development professionals who are working with lignocellulosic hydrolysates or other feedstocks where these inhibitory compounds are prevalent. Here, you will find in-depth scientific background, practical troubleshooting advice, and detailed protocols to help you navigate and mitigate the inhibitory effects of furfural and acetate, thereby enhancing the efficiency and yield of your fermentation experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding furfural and acetate inhibition.
Q1: What are furfural and acetate, and where do they come from in fermentation processes?
A: Furfural and acetate are common inhibitory compounds found in lignocellulosic hydrolysates, which are used as feedstocks for biofuel and biochemical production. Furfural is a furan aldehyde that is formed from the dehydration of pentose sugars (like xylose) during the acid pretreatment of lignocellulosic biomass.[1][2] Acetic acid is released during the deacetylation of the hemicellulose fraction of the biomass.[1]
Q2: How do furfural and acetate inhibit microbial growth and fermentation?
A: Furfural and acetate inhibit microbial metabolism through several mechanisms. Furfural can damage DNA, inhibit key enzymes in glycolysis and fermentation pathways (such as alcohol dehydrogenase and pyruvate dehydrogenase), and disrupt cell membranes.[3][4] Acetate, a weak acid, can diffuse across the cell membrane in its undissociated form. Once inside the cell, where the pH is higher, it dissociates, releasing a proton and acidifying the cytoplasm. This disrupts the cellular pH gradient and forces the cell to expend energy to pump out excess protons, thereby reducing the energy available for growth and production.[5]
Q3: What are the typical inhibitory concentrations of furfural and acetate?
A: The inhibitory concentrations of furfural and acetate can vary depending on the microbial strain, culture conditions, and the presence of other inhibitors. However, some general ranges have been reported in the literature. For instance, in Saccharomyces cerevisiae, furfural concentrations as low as 1-2 g/L can significantly inhibit growth and fermentation.[6] For Escherichia coli, the IC50 (the concentration that causes 50% inhibition) for furfural has been reported to be around 2.9 g/L.[4] Acetic acid can start to inhibit yeast growth at concentrations as low as 0.05-0.1% w/v (0.5-1 g/L), with a minimum inhibitory concentration (MIC) of around 0.6% w/v (6 g/L).[7] For E. coli, growth is reduced by half at an acetate concentration of about 100 mM (~6 g/L).[8]
Q4: Do furfural and acetate have synergistic inhibitory effects?
A: Yes, furfural and acetate often exhibit synergistic inhibitory effects, meaning their combined effect is greater than the sum of their individual effects.[9] The presence of both compounds can lead to more severe reductions in cell growth, sugar consumption, and product yield than would be expected from each inhibitor alone.[10] This is a critical consideration when working with lignocellulosic hydrolysates, which typically contain a mixture of these and other inhibitory compounds.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your fermentation experiments.
Issue 1: Prolonged or Extended Lag Phase
Symptom: After inoculating your fermentation medium containing lignocellulosic hydrolysate, you observe a significantly longer lag phase than expected, with little to no increase in cell density for an extended period.
Potential Causes and Solutions:
-
High Inhibitor Concentration: The most likely cause is a high concentration of furfural, acetate, or other inhibitors in your hydrolysate.
-
Action: Quantify the concentration of furfural and acetate in your hydrolysate using HPLC (see Experimental Protocols section). If the concentrations are in the inhibitory range for your strain, consider detoxifying the hydrolysate before fermentation.
-
-
Sub-optimal Inoculum Health: The inoculum may not be robust enough to tolerate the inhibitory conditions of the hydrolysate.
-
Action: Ensure your inoculum is in the mid-exponential growth phase and has high viability. Consider increasing the inoculum size to provide a larger starting population of healthy cells.
-
-
Nutrient Limitation: The hydrolysate may be deficient in certain essential nutrients required for robust growth.
-
Action: Supplement the hydrolysate with a rich nitrogen source (e.g., yeast extract, peptone) and other essential nutrients.
-
-
Sub-optimal Culture Conditions: Temperature and pH can exacerbate the inhibitory effects of furfural and acetate.
-
Action: Optimize the temperature and maintain a stable pH within the optimal range for your microbial strain. For yeast, a slightly higher pH (around 5.5-6.0) can help mitigate the toxic effects of acetic acid.
-
Issue 2: Low Biomass Yield and/or Slow Growth Rate
Symptom: The fermentation proceeds, but the cell density reaches a plateau at a much lower level than in control fermentations, or the doubling time is significantly increased.
Potential Causes and Solutions:
-
Chronic Inhibitor Stress: Even at sub-lethal concentrations, furfural and acetate can divert cellular resources from growth to detoxification and maintenance, leading to reduced biomass yield.
-
Action: Implement in-situ detoxification strategies, such as the addition of activated carbon to the fermentation medium, which can adsorb inhibitors as they are released or become more potent.[11]
-
-
Redox Imbalance: Furfural detoxification by microbial cells often involves the consumption of NADH or NADPH, which are essential for many biosynthetic pathways.[12] This can lead to a redox imbalance that limits growth.
-
Action: Consider metabolic engineering strategies to enhance the regeneration of these cofactors. For example, overexpressing genes involved in the pentose phosphate pathway can increase NADPH availability.[13]
-
-
Accumulation of Toxic Byproducts: In addition to the initial inhibitors, the metabolism of your microorganism might produce other toxic byproducts under stress conditions.
-
Action: Analyze your fermentation broth for the accumulation of other potential inhibitors, such as other organic acids or aldehydes.
-
Issue 3: Low Product Yield Despite Sugar Consumption
Symptom: A significant portion of the sugars in the hydrolysate are consumed, but the yield of your target product (e.g., ethanol, lactic acid) is much lower than the theoretical maximum.
Potential Causes and Solutions:
-
Metabolic Shift towards Detoxification: The cells are prioritizing the detoxification of furfural and acetate over the production of your target compound. For example, the reduction of furfural to the less toxic furfuryl alcohol consumes reducing equivalents that would otherwise be used for product formation.[14]
-
Action: Employ a detoxification step prior to fermentation to reduce the initial inhibitor load. Alternatively, use a more robust microbial strain with a higher tolerance to these inhibitors.
-
-
Inhibition of Key Production Enzymes: Furfural and its derivatives can directly inhibit the enzymes responsible for the final steps of your product's biosynthetic pathway.
-
Action: If possible, select or engineer a microbial strain that overexpresses the key enzymes in your production pathway to overcome competitive inhibition.
-
-
Energy Diversion for Maintenance: The cellular energy (ATP) is being diverted to maintain pH homeostasis and repair cellular damage caused by the inhibitors, rather than being used for product synthesis.
-
Action: Optimize fermentation conditions to minimize stress on the cells. This includes maintaining optimal temperature, pH, and providing adequate nutrients.
-
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of Furfural and Acetate on Common Fermentation Microorganisms
| Inhibitor | Microorganism | IC50 (g/L) | Reference |
| Furfural | Saccharomyces cerevisiae | ~1.5 - 4.0 | [6] |
| Furfural | Escherichia coli | 2.9 | [4] |
| Acetate | Saccharomyces cerevisiae | ~3.0 - 6.0 | [7][15] |
| Acetate | Escherichia coli | ~6.0 | [8] |
Note: IC50 values can vary depending on the specific strain, medium composition, and experimental conditions.
Experimental Protocols
Protocol 1: Quantification of Furfural and Acetate by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Take a 1 mL sample of your fermentation broth.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: A suitable column for organic acid and sugar analysis (e.g., Bio-Rad Aminex HPX-87H).
-
Mobile Phase: 5 mM Sulfuric Acid.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detector: Refractive Index (RI) for acetate and UV (at 210 nm and 280 nm) for furfural.
-
-
Standard Curve:
-
Prepare a series of standards with known concentrations of furfural and acetic acid in your fermentation medium.
-
Run the standards on the HPLC to generate a standard curve for each compound.
-
-
Analysis:
-
Inject your prepared samples into the HPLC.
-
Quantify the concentration of furfural and acetate in your samples by comparing their peak areas to the standard curves.
-
Protocol 2: Overliming Detoxification of Lignocellulosic Hydrolysate
-
Preparation:
-
Heat the lignocellulosic hydrolysate to 50-60°C.
-
Prepare a slurry of calcium hydroxide (Ca(OH)2), also known as slaked lime.
-
-
pH Adjustment:
-
Slowly add the Ca(OH)2 slurry to the heated hydrolysate while stirring continuously.
-
Monitor the pH and continue adding the lime slurry until the pH reaches 10.0.
-
-
Incubation:
-
Maintain the temperature at 50-60°C and continue stirring for 30-60 minutes.
-
-
Neutralization:
-
Cool the hydrolysate to room temperature.
-
Slowly add sulfuric acid (H2SO4) to neutralize the hydrolysate to the desired pH for your fermentation (typically between 5.0 and 6.5).
-
-
Solid Removal:
-
A precipitate of calcium sulfate (gypsum) and other solids will form.
-
Remove the solids by centrifugation or filtration.
-
-
Sterilization:
-
Sterilize the detoxified hydrolysate by autoclaving or sterile filtration before use in fermentation.
-
Protocol 3: Activated Carbon Detoxification
-
Preparation:
-
Determine the optimal activated carbon loading for your hydrolysate (typically between 1% and 5% w/v).
-
Add the desired amount of powdered activated carbon to your hydrolysate.
-
-
Incubation:
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Carbon Removal:
-
Remove the activated carbon by filtration. It is recommended to use a series of filters with decreasing pore sizes to ensure complete removal.
-
-
Sterilization:
-
Sterilize the detoxified hydrolysate before use.
-
Visualization
Diagram 1: Cellular Targets of Furfural and Acetate Inhibition
Caption: Mechanisms of furfural and acetate toxicity in microbial cells.
Diagram 2: Troubleshooting Workflow for Fermentation Inhibition
Caption: A decision-making workflow for troubleshooting common fermentation issues.
References
- 1. Improving Acetic Acid and Furfural Resistance of Xylose-Fermenting Saccharomyces cerevisiae Strains by Regulating Novel Transcription Factors Revealed via Comparative Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the major fermentation inhibitors of recombinant 2G yeasts in diverse lignocellulose hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furfural Inhibits Growth by Limiting Sulfur Assimilation in Ethanologenic Escherichia coli Strain LY180 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of furfural toxicity and metabolic strategies to engineer tolerance in microbial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic acid stress in budding yeast: From molecular mechanisms to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Effects of acetic acid and lactic acid on the growth of Saccharomyces cerevisiae in a minimal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of fermentation inhibitors in the presence and absence of activated charcoal on the growth of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved furfural tolerance in Escherichia coli mediated by heterologous NADH-dependent benzyl alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance of Saccharomyces cerevisiae to High Concentrations of Furfural Is Based on NADPH-Dependent Reduction by at Least Two Oxireductases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Microbial detoxification of lignocellulosic biomass hydrolysates: Biochemical and molecular aspects, challenges, exploits and future perspectives [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Furfuryl Acetate Under Storage Conditions
Welcome to the Technical Support Center for furfuryl acetate. This guide is designed for researchers, scientists, and professionals in drug development who utilize furfuryl acetate in their work. Furfuryl acetate is a valuable compound, but its furan ring structure makes it susceptible to degradation, which can compromise experimental results and product quality. This resource provides in-depth, evidence-based guidance on understanding, preventing, and troubleshooting stability issues associated with furfuryl acetate.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns regarding the stability of furfuryl acetate.
Q1: My previously colorless furfuryl acetate has turned yellow/brown. What causes this, and is it still usable?
A: The discoloration of furfuryl acetate is a common indicator of degradation. This change is primarily due to two processes: oxidation and polymerization. When exposed to air (oxygen) and light, the furan ring can oxidize. Furthermore, furfuryl acetate can undergo polymerization, forming larger, colored molecules, often referred to as resins or humins.[][2]
Whether the discolored product is usable depends on the specific requirements of your application. For applications where high purity is critical, such as in the synthesis of pharmaceuticals or for analytical standards, using discolored furfuryl acetate is not recommended as the impurities could lead to unpredictable side reactions or interfere with analytical measurements. For less sensitive applications, its use may be acceptable, but it is crucial to first analyze the purity to identify and quantify the degradation products.
Q2: What are the primary degradation products I should be aware of?
A: The degradation of furfuryl acetate proceeds through several pathways. The main products you may encounter are:
-
Hydrolysis Products: The ester linkage in furfuryl acetate can be hydrolyzed, especially in the presence of moisture or acidic/basic conditions, to yield furfuryl alcohol and acetic acid .[3][4]
-
Oxidation Products: The furfuryl alcohol formed from hydrolysis can be further oxidized to furfural , which in turn can be oxidized to 2-furoic acid .[3][5]
-
Polymers: Furfural and other reactive intermediates can undergo polymerization to form dark, resinous, and often insoluble materials.[][2]
Q3: How can I prevent the degradation of furfuryl acetate during storage?
A: Preventing degradation requires a multi-faceted approach focusing on controlling environmental factors and using chemical stabilizers.
-
Temperature: Store furfuryl acetate in a cool environment, ideally refrigerated (2-8 °C). Lower temperatures significantly slow down the rates of hydrolysis, oxidation, and polymerization.[6]
-
Light: Protect the compound from light by storing it in an amber glass bottle or in a dark cabinet. UV light can provide the energy to initiate degradation reactions.
-
Oxygen: Oxygen is a key reactant in the oxidation pathway. Store furfuryl acetate under an inert atmosphere, such as nitrogen or argon, to displace oxygen from the container headspace.
-
Inert Atmosphere: For long-term storage, it is highly recommended to blanket the furfuryl acetate with an inert gas like nitrogen or argon before sealing the container. This minimizes the amount of oxygen available for oxidative degradation.
-
Container Choice: Use glass containers (amber is best) with a tightly sealing cap. Avoid plastics unless their compatibility has been verified, as plasticizers can leach into the product and some plastics may be permeable to oxygen. Furfural is known to be incompatible with copper and brass, so avoid these materials in storage or transfer equipment.[7]
-
Chemical Stabilizers: Add an appropriate antioxidant or polymerization inhibitor. See Q4 for more details.
Q4: What are the recommended stabilizers for furfuryl acetate, and at what concentration should they be used?
A: The use of stabilizers is a highly effective method to prolong the shelf life of furfuryl acetate. The choice of stabilizer depends on the specific degradation pathway you are trying to prevent.
-
Antioxidants: These compounds inhibit oxidation by scavenging free radicals.
-
Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant that is effective in preventing the oxidation of organic compounds.[8][9] A typical starting concentration is 100-500 ppm.
-
Hydroquinone: Another effective antioxidant that works by quenching peroxy-free radicals in the presence of oxygen.[10][11] It is often used in the range of 100-1000 ppm.
-
-
Polymerization Inhibitors: These compounds interrupt the chain reactions that lead to the formation of polymers.
-
Hydroquinone and its derivatives: Besides being antioxidants, they are also effective polymerization inhibitors for many monomers.[12][13]
-
N,N′-Di-sec-butyl-p-phenylenediamine (DBPDA): This amine-based stabilizer has shown excellent performance in preventing the oxidation and polymerization of furfural, a key degradation product of furfuryl acetate.[14]
-
It is crucial to note that the added stabilizer should be compatible with your downstream application.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of furfuryl acetate.
| Observation | Potential Cause(s) | Recommended Actions & Troubleshooting |
| Discoloration (Yellowing/Browning) | 1. Oxidation: Exposure to air. 2. Polymerization: Promoted by heat, light, and acidic conditions. | 1. Assess Purity: Analyze a sample using GC-MS or HPLC to identify and quantify impurities. 2. Purification: If necessary and feasible, purify the material via vacuum distillation. (See Experimental Protocol 2). 3. Future Prevention: Review your storage conditions. Ensure the container is tightly sealed, protected from light, stored in a cool place, and consider blanketing with an inert gas. Add a suitable stabilizer. |
| Presence of an Acidic Odor (Vinegar-like) | Hydrolysis: The ester has broken down into furfuryl alcohol and acetic acid. | 1. Confirm with pH measurement: A lowered pH of an aqueous extract would indicate the presence of acetic acid. 2. Analytical Confirmation: Use GC-MS to confirm the presence of acetic acid and furfuryl alcohol. 3. Purification: Vacuum distillation can separate furfuryl acetate from the less volatile acetic acid and more volatile furfuryl alcohol. |
| Unexpected Peaks in GC/HPLC Analysis | 1. Degradation Products: Peaks corresponding to furfuryl alcohol, furfural, or 2-furoic acid. 2. Polymerization Byproducts: Broad peaks or a rising baseline may indicate the presence of oligomers. | 1. Identify Peaks: Use a mass spectrometer (MS) detector to identify the unknown peaks by comparing their mass spectra to a library. 2. Review Storage History: Correlate the identified impurities with the storage conditions (e.g., age of the sample, exposure to air/light). 3. Optimize Chromatography: Ensure your analytical method is capable of separating the parent compound from its likely degradation products. (See Experimental Protocol 1). |
| Formation of a Precipitate or Haze | Advanced Polymerization: Formation of insoluble, high-molecular-weight polymers. | 1. Solubility Test: Check the solubility of the material in a standard solvent. The presence of insoluble material confirms polymerization. 2. Filtration: For immediate use in a non-critical application, you may be able to filter out the precipitate. 3. Discard and Replace: For most applications, the formation of a precipitate indicates significant degradation, and the material should be discarded. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments related to the stability of furfuryl acetate.
Experimental Protocol 1: GC-MS Method for Purity Assessment and Identification of Degradation Products
This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the qualitative and quantitative analysis of furfuryl acetate and its common degradation products.
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent 7890B or equivalent, coupled to a Mass Selective Detector (MSD).
-
Column: A mid-polarity column such as a DB-WAX or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.[15]
2. GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
-
3. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-350 amu
4. Sample Preparation:
-
Prepare a 1000 ppm stock solution of your furfuryl acetate sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Create a calibration curve using high-purity furfuryl acetate standard at concentrations ranging from 1 ppm to 200 ppm.
-
If available, prepare a mixed standard containing expected degradation products (furfuryl alcohol, furfural, 2-furoic acid) to confirm retention times and response factors.
5. Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra with those of the standards and reference libraries (e.g., NIST).
-
Quantify the purity of furfuryl acetate and the concentration of any identified degradation products using the calibration curve.
Experimental Protocol 2: Lab-Scale Purification of Discolored Furfuryl Acetate by Vacuum Distillation
This protocol is for the purification of furfuryl acetate that has undergone minor discoloration due to the presence of more volatile or less volatile impurities. Safety Note: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment.
1. Equipment:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap
-
Thermometer
2. Procedure:
-
Place the discolored furfuryl acetate into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin circulating cold water through the condenser.
-
Turn on the vacuum pump and slowly reduce the pressure in the system. A pressure of 5-10 mmHg is a good starting point.[16]
-
Once the vacuum is stable, begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of furfuryl acetate at the given pressure. The boiling point of furfuryl acetate is 175-177 °C at atmospheric pressure; it will be significantly lower under vacuum.
-
Discard the initial, more volatile fraction and stop the distillation before all the material in the boiling flask has evaporated to avoid concentrating non-volatile, potentially polymeric residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
Experimental Protocol 3: Accelerated Stability Testing
This protocol, based on ICH guidelines, is designed to predict the long-term stability of furfuryl acetate.[3][15][17]
1. Sample Preparation:
-
Divide a single batch of high-purity furfuryl acetate into several amber glass vials.
-
For testing stabilizers, prepare parallel sets of vials, each containing furfuryl acetate with a specific concentration of the stabilizer to be tested (e.g., 200 ppm BHT, 200 ppm hydroquinone). Include a control set with no stabilizer.
-
Blanket the headspace of each vial with nitrogen or argon before sealing.
2. Storage Conditions:
-
Place the vials in stability chambers at the following conditions:
-
Long-term: 25 °C / 60% Relative Humidity (RH)
-
Accelerated: 40 °C / 75% RH
-
3. Testing Schedule:
-
Analyze the samples at the following time points:
-
Initial: Time 0
-
Accelerated: 1, 3, and 6 months
-
Long-term: 3, 6, 9, 12, 18, and 24 months
-
4. Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Note any changes in color or clarity.
-
Purity: Use the GC-MS method in Protocol 1 to determine the percentage of furfuryl acetate remaining.
-
Degradation Products: Quantify the concentration of key degradation products (furfuryl alcohol, furfural, 2-furoic acid).
-
5. Data Evaluation:
-
Plot the concentration of furfuryl acetate and its degradation products over time for each storage condition.
-
Compare the degradation rates between the control and stabilized samples to determine the effectiveness of the stabilizers.
Visualizing Degradation Pathways and Stability Workflows
Degradation Pathway of Furfuryl Acetate
Caption: Key degradation pathways of furfuryl acetate.
Workflow for Troubleshooting Furfuryl Acetate Stability
Caption: Decision workflow for handling unstable furfuryl acetate.
References
- 2. chemimpex.com [chemimpex.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Furfuryl acetate | SIELC Technologies [sielc.com]
- 8. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 9. inside-our-products.loreal.com [inside-our-products.loreal.com]
- 10. chempoint.com [chempoint.com]
- 11. researchgate.net [researchgate.net]
- 12. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 13. US20140330053A1 - Hydroquinone Compounds for Inhibiting Monomer Polymerization - Google Patents [patents.google.com]
- 14. Furfuryl acetate synthesis - chemicalbook [chemicalbook.com]
- 15. ICH Guidelines for Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. database.ich.org [database.ich.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Furfural Acetate Quantification in Complex Matrices
Introduction
Furfural, and its derivative furfural acetate, are significant compounds monitored in various fields, from the quality control of food and beverages to the assessment of insulating oils in power transformers.[1][2] Their presence can indicate thermal processing, degradation, or aging, making their accurate quantification crucial for safety, quality, and predictive maintenance. However, analyzing these compounds in complex matrices such as food, biological samples, or industrial fluids presents a significant analytical challenge due to interfering substances.
This guide provides a comparative overview of common analytical techniques for this compound quantification and a detailed framework for method validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7] It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods.
Comparative Analysis of Key Quantification Methodologies
The choice of an analytical technique is paramount and depends on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Here, we compare three prevalent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in many analytical laboratories due to its versatility and robustness. For furfural analysis, reverse-phase HPLC with a C18 column is commonly employed, often with a simple mobile phase of acetonitrile and water.[8][9]
-
Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is typically performed using a UV detector, as furans have characteristic absorbance maxima.[9][10]
-
Advantages:
-
High reproducibility and precision.
-
Suitable for a wide range of concentrations.
-
Non-destructive, allowing for sample recovery.[11]
-
-
Limitations:
-
Sensitivity can be a limiting factor for trace analysis without pre-concentration steps.
-
Matrix components can co-elute with the analyte, potentially causing interference.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and selectivity, making it ideal for trace-level quantification and confirmation of this compound in highly complex matrices.[12]
-
Principle: The sample is volatilized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides structural information and highly selective quantification.
-
Advantages:
-
Limitations:
-
Requires the analyte to be volatile and thermally stable.
-
Derivatization may be necessary for some furanic compounds to improve volatility and chromatographic performance.
-
UV-Vis Spectrophotometry
This technique offers a rapid and straightforward approach, particularly for screening purposes or in matrices with minimal interference.
-
Principle: It measures the absorbance of light by the sample at a specific wavelength. Furfural and its derivatives have a characteristic absorbance maximum around 276-284 nm.[15]
-
Advantages:
-
Simple, fast, and cost-effective.
-
Can be used for in-situ measurements with portable instruments.[1]
-
-
Limitations:
In-Depth Guide: Validation of an HPLC-UV Method for this compound Quantification
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][16] The following is a detailed protocol for validating an HPLC-UV method for this compound quantification, aligned with ICH Q2(R1) guidelines.[3][4][6]
Core Validation Parameters
The validation process encompasses a series of experiments to assess the method's performance characteristics.[17][18][19]
-
Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest.[20][21]
-
Protocol:
-
Analyze a blank matrix sample (e.g., the food product without this compound) to check for interfering peaks at the retention time of this compound.
-
Analyze a spiked matrix sample to confirm the peak for this compound is well-resolved from other matrix components.
-
Perform peak purity analysis using a diode array detector (DAD) to confirm the homogeneity of the analyte peak.
-
-
-
Linearity: This demonstrates a proportional relationship between the analyte concentration and the analytical response over a defined range.[19]
-
Protocol:
-
Prepare a series of calibration standards of this compound at a minimum of five different concentrations.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (R²) should be ≥ 0.999.
-
-
-
Accuracy: This refers to the closeness of the measured value to the true value.[20][21]
-
Protocol:
-
Spike a blank matrix sample with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery. Acceptance criteria are typically between 90-110%.[22]
-
-
-
Precision: This assesses the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of a spiked matrix at 100% of the target concentration on the same day, with the same analyst and instrument.
-
The relative standard deviation (RSD) should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst and/or instrument.
-
The RSD between the two sets of data should be within acceptable limits (typically ≤ 5%).
-
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[16]
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.[16]
-
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of this compound that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
-
Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to parameters such as mobile phase composition (e.g., ±2%), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze a sample under each condition and assess the impact on the results. The results should not significantly deviate from the nominal conditions.
-
-
Sample Preparation: A Critical Step for Complex Matrices
The reliability of any analytical method heavily depends on the sample preparation procedure. For complex matrices, an effective extraction and clean-up strategy is essential to remove interfering substances and concentrate the analyte.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has gained popularity for the analysis of various compounds in food matrices.[22][23][24][25][26]
-
Workflow:
-
Extraction: The sample is homogenized and extracted with acetonitrile.
-
Salting Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation between the aqueous and organic layers.[26]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile layer is mixed with a sorbent (e.g., PSA, C18) to remove interfering compounds like fatty acids and pigments.
-
Analysis: The final extract is analyzed by HPLC or GC-MS.
-
Data Presentation and Visualization
Comparative Performance of Analytical Methods
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | Moderate to High | Very High | Low |
| Sensitivity (LOD/LOQ) | ng/mL range[9] | pg/mL to ng/mL range[13][14] | µg/mL range[27] |
| Linearity (R²) | > 0.999[23] | > 0.999[23] | > 0.99[1] |
| Accuracy (% Recovery) | 90-110%[9] | 80-120%[13][14] | 85-115% |
| Precision (RSD) | < 5%[22] | < 15%[28] | < 10% |
| Cost | Moderate | High | Low |
| Throughput | High | Moderate | Very High |
Experimental Workflow Diagrams
Caption: Overall workflow for analytical method validation.
Caption: QuEChERS sample preparation workflow for HPLC analysis.
Conclusion
The validation of analytical methods for this compound quantification is a meticulous process that is fundamental to ensuring data quality and reliability. While HPLC-UV offers a robust and versatile platform for routine analysis, GC-MS provides unparalleled sensitivity and specificity for challenging matrices and trace-level detection. UV-Vis spectrophotometry serves as a valuable tool for rapid screening.
A thorough understanding of the principles of method validation, guided by regulatory standards such as ICH Q2(R1), is essential for any analytical laboratory. The implementation of effective sample preparation techniques, like QuEChERS, is equally critical for mitigating matrix effects and achieving accurate results. By carefully selecting the appropriate analytical technique and rigorously validating the method, researchers and scientists can confidently quantify this compound in a wide range of complex samples.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. database.ich.org [database.ich.org]
- 8. Separation of Furfuryl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Simultaneous determination of furfural, acetic acid, and 5-hydroxymethylfurfural in corncob hydrolysates using liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theseus.fi [theseus.fi]
- 13. Simple gas chromatographic method for furfural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 20. propharmagroup.com [propharmagroup.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. Development and validation of QuEChERS-HPLC method for simultaneous analysis of 5-hydroxymethylfurfural, furfural, and p-cresol in brewery spent grain's hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A rapid and sensitive method for simultaneous quantification of seven furfural compounds in milk powder based on GC-MS/MS combined with QuEChERS method [jstage.jst.go.jp]
- 24. researchgate.net [researchgate.net]
- 25. QuEChERS: Home [quechers.eu]
- 26. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 27. researchgate.net [researchgate.net]
- 28. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Furfural Acetate Versus Other Furan Derivatives in Chemical Synthesis
In the landscape of modern chemical synthesis, particularly within the realms of pharmaceutical and materials science, furan derivatives stand out as versatile and valuable building blocks.[1][2] Derived from renewable biomass sources, these heterocyclic compounds offer a sustainable alternative to petroleum-based feedstocks.[2][3] Among the diverse family of furans, furfural acetate has emerged as a compound of significant interest due to its unique reactivity and broad applicability.[4][5] This guide provides a comprehensive comparison of this compound with other key furan derivatives, including furfural, furfuryl alcohol, and 5-hydroxymethylfurfural (HMF), supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The Furan Scaffold: A Foundation for Diverse Chemistry
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is the parent structure for a wide array of derivatives.[1][6] The oxygen atom endows the furan ring with electron-rich characteristics, making it susceptible to electrophilic substitution and a reactive diene in cycloaddition reactions.[7][8][9] This inherent reactivity, coupled with the ability to introduce various functional groups onto the furan ring, makes these compounds highly valuable in organic synthesis.[10][11]
This compound: Properties and Synthetic Utility
This compound, also known as furfuryl acetate, is the acetate ester of furfuryl alcohol.[12][13] It is a colorless to light-yellow liquid with a characteristic fruity aroma.[4][14] Its applications are diverse, ranging from a flavoring agent in the food industry to a solvent and a key intermediate in the synthesis of pharmaceuticals and polymers.[4][5][12]
Synthesis of this compound:
A common laboratory-scale synthesis involves the esterification of furfuryl alcohol with acetic anhydride.[12]
Experimental Protocol: Synthesis of this compound [12]
-
Materials: Furfuryl alcohol, acetic anhydride, sodium acetate, toluene, anhydrous sodium carbonate.
-
Procedure:
-
In a round-bottom flask, combine 50 mL of toluene, furfuryl alcohol (0.3 mol), sodium acetate (0.15 mol), and acetic anhydride (0.33 mol).
-
Stir the mixture and reflux for 4 hours.
-
After cooling, pour the reaction mixture into 300 mL of water and stir.
-
Separate the organic phase. Extract the aqueous phase with toluene and combine the organic layers.
-
Dry the combined organic phase with anhydrous sodium carbonate.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation to obtain this compound.
-
-
Expected Yield: ~98%[12]
The presence of the acetate group modifies the electronic properties and reactivity of the furan ring compared to its parent alcohol, offering distinct advantages in certain synthetic transformations.
Comparative Analysis of Furan Derivatives
To understand the unique position of this compound in chemical synthesis, it is essential to compare its performance against other prominent furan derivatives.
Furfural , an aldehyde, is a primary product from the dehydration of pentose sugars found in biomass.[15] It serves as a crucial starting material for the synthesis of a vast number of other furan derivatives.[16][17]
Reactivity in Diels-Alder Reactions:
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[18] While the furan ring can act as a diene, the electron-withdrawing nature of the aldehyde group in furfural deactivates the ring, making it a poor diene in many cases.[18] In contrast, the ester group in this compound is less deactivating, leading to improved reactivity in certain Diels-Alder cycloadditions.
-
Insight: The conversion of the aldehyde in furfural to an acetal or an ester like this compound can be a strategic move to enhance its participation in Diels-Alder reactions.[19][20]
dot
Caption: Reactivity comparison in Diels-Alder reactions.
Oxidation and Reduction:
The aldehyde group of furfural is readily oxidized to furoic acid or reduced to furfuryl alcohol.[21][22] this compound, with its ester functionality, is generally more stable towards oxidation under mild conditions compared to furfural.
Table 1: Comparison of this compound and Furfural
| Feature | This compound | Furfural |
| Functional Group | Ester | Aldehyde |
| Reactivity in Diels-Alder | Generally more reactive diene | Less reactive diene due to electron-withdrawing aldehyde |
| Oxidation | More stable to mild oxidation | Readily oxidized to furoic acid |
| Key Applications | Flavoring, solvent, intermediate for pharmaceuticals and polymers[4][5] | Precursor for furfuryl alcohol, furan, and other derivatives[15] |
Furfuryl alcohol is produced by the hydrogenation of furfural and is a key monomer in the production of furan resins.[15][21]
Esterification and Acylation Reactions:
Furfuryl alcohol readily undergoes esterification with various carboxylic acids to produce the corresponding furfuryl esters, including this compound.[23] This reaction is often catalyzed by acids.
dot
Caption: Synthesis of this compound from Furfuryl Alcohol.
Handling and Stability:
Furfuryl alcohol can be prone to polymerization, especially in the presence of acids.[15] this compound is generally more stable and less prone to self-polymerization, making it easier to handle and store in some applications.
Table 2: Comparison of this compound and Furfuryl Alcohol
| Feature | This compound | Furfuryl Alcohol |
| Functional Group | Ester | Alcohol |
| Reactivity | Less prone to polymerization | Can polymerize in the presence of acid |
| Key Reactions | Hydrolysis to furfuryl alcohol | Esterification, Etherification |
| Primary Use | Intermediate, flavoring, solvent[4][5] | Monomer for furan resins, precursor for other chemicals[15] |
5-Hydroxymethylfurfural (HMF) is another key platform chemical derived from the dehydration of hexose sugars.[3] It contains both an aldehyde and a primary alcohol group, offering multiple sites for chemical modification.
Selective Reactions:
The presence of two distinct functional groups in HMF allows for selective reactions. For example, the aldehyde can be selectively oxidized to a carboxylic acid, or the alcohol can be esterified.[24][25] This bifunctionality makes HMF a versatile precursor for a variety of monomers for polymer synthesis.[26] In contrast, this compound has a single primary modifiable site through its ester group (via hydrolysis).
Oxidation to 2,5-Furandicarboxylic Acid (FDCA):
A significant application of HMF is its oxidation to 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polyesters like PEF (polyethylene furanoate).[22] This transformation highlights the utility of HMF's bifunctional nature.
Table 3: Comparison of this compound and 5-Hydroxymethylfurfural (HMF)
| Feature | This compound | 5-Hydroxymethylfurfural (HMF) |
| Functional Groups | Ester | Aldehyde and Alcohol |
| Reactivity | Monofunctional reactivity at the ester | Bifunctional reactivity at aldehyde and alcohol |
| Key Transformation | Hydrolysis to furfuryl alcohol | Oxidation to 2,5-furandicarboxylic acid (FDCA) |
| Primary Application | Versatile intermediate and solvent[4][5] | Key platform chemical for polymers (e.g., PEF)[2] |
Experimental Considerations and Future Perspectives
The choice between this compound and other furan derivatives is highly dependent on the specific synthetic target and desired reaction pathway.
-
For Diels-Alder reactions where the furan ring acts as a diene, converting furfural to its acetate or acetal derivative can be advantageous.[19][27]
-
When ester functionalities are desired directly in the final product, this compound serves as a direct building block.
-
For the synthesis of bifunctional molecules and polymers , HMF is often the more suitable starting material due to its two reactive sites.[26]
The ongoing research into the valorization of biomass continues to uncover new catalytic systems and reaction pathways for the efficient conversion of furfural and other furanics into value-added chemicals.[28][29][30][31] The development of more selective and efficient catalysts for the transformation of these bio-based platform molecules will further expand their applications in chemical synthesis.[32][33]
Conclusion
This compound holds a distinct and valuable position within the family of furan derivatives. While furfural serves as a fundamental starting material and HMF offers bifunctionality for polymer synthesis, this compound provides a stable and versatile intermediate with modified reactivity that is advantageous in specific synthetic contexts, particularly where the reactivity of the furan ring as a diene is crucial. Understanding the comparative reactivity and properties of these key furan derivatives is paramount for researchers and drug development professionals aiming to leverage these sustainable building blocks in the creation of novel molecules and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Furan | Synthesis, Polymerization, Reactions | Britannica [britannica.com]
- 7. benchchem.com [benchchem.com]
- 8. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 9. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. Furan synthesis [organic-chemistry.org]
- 12. Page loading... [guidechem.com]
- 13. 2-Furanmethanol, acetate [webbook.nist.gov]
- 14. This compound | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Furfural - Wikipedia [en.wikipedia.org]
- 16. ift.co.za [ift.co.za]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Catalytic transfer hydrogenation of furfural to furfuryl alcohol using easy-to-separate core–shell magnetic zirconium hydroxide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Efficient valorization of biomass-derived furfural to fuel bio-additive over aluminum phosphate | CoLab [colab.ws]
- 29. orbit.dtu.dk [orbit.dtu.dk]
- 30. Recent catalytic innovations in furfural transformation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Evaluating the performance of furfural acetate as a bio-based solvent against traditional solvents
In the persistent quest for greener and more sustainable chemical processes, the spotlight has increasingly turned to bio-derived solvents as viable alternatives to their petroleum-based counterparts. Furfural acetate, a derivative of furfuryl alcohol, which is readily produced from lignocellulosic biomass, is emerging as a promising candidate in this domain.[1][2] This guide provides an in-depth technical evaluation of this compound's performance, contrasting it with traditional solvents ubiquitous in research and industry: toluene, tetrahydrofuran (THF), and ethyl acetate. Our analysis is grounded in experimental data and established safety protocols to offer researchers, scientists, and drug development professionals a comprehensive resource for informed solvent selection.
The Imperative for Greener Solvents: A Paradigm Shift
The principles of green chemistry call for the reduction or elimination of hazardous substances in chemical product design and manufacturing. Solvents are a primary target for this initiative, as they often constitute the largest mass component in a reaction or process and contribute significantly to the overall environmental footprint. Traditional solvents like toluene are effective but pose considerable health and environmental risks, including volatility, toxicity, and non-renewability.[3] Bio-based solvents, derived from renewable feedstocks such as agricultural residues, offer a compelling alternative by potentially reducing lifecycle emissions and dependence on fossil fuels.[4] Furfural, the precursor to this compound, is a prime example of a platform chemical derived from non-food biomass like corncobs and sawdust.[5]
Physicochemical Properties: A Head-to-Head Comparison
A solvent's utility is fundamentally dictated by its physical and chemical properties. Below is a comparative analysis of this compound against toluene, THF, and ethyl acetate.
Table 1: Core Physicochemical Properties
| Property | This compound | Toluene | Tetrahydrofuran (THF) | Ethyl Acetate |
| Molecular Formula | C₇H₈O₃[6] | C₇H₈[7] | C₄H₈O[6] | C₄H₈O₂[8] |
| Molar Mass ( g/mol ) | 140.14[6] | 92.14[3] | 72.11[6] | 88.11[8] |
| Boiling Point (°C) | 175 - 177[9] | 110.6[10] | 66[11] | 77.1[12] |
| Flash Point (°C) | 65 - 66[8][9] | 4[10] | -17[6] | -4[13] |
| Density (g/mL @ 20°C) | 1.11[8] | 0.867[10] | 0.888[14] | 0.902[13] |
| Water Solubility | 5-10 mg/mL (Slightly soluble)[13] | 0.52 mg/mL (Insoluble)[3] | Miscible[11] | Slightly soluble[8] |
Expert Analysis: this compound's high boiling point (175-177 °C) is a significant advantage in applications requiring elevated temperatures, as it reduces evaporative losses and improves process safety by minimizing flammable vapor concentrations.[9] Its higher flash point (65-66 °C) further underscores its favorable safety profile compared to the highly flammable traditional solvents, whose flash points are dangerously low (Toluene: 4 °C, THF: -17 °C, Ethyl Acetate: -4 °C).[6][8][9][10][13] While its water solubility is limited, it is sufficient for certain biphasic applications or processes where water removal is desired.[13]
Solubility Performance: The Hansen Parameter Perspective
To move beyond simple "polar" vs. "non-polar" descriptions, we utilize Hansen Solubility Parameters (HSP). HSP theory quantifies a solvent's character based on three intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH).[15][16] The principle is that substances with similar HSP values are likely to be miscible.[17]
Table 2: Hansen Solubility Parameters (MPa⁰.⁵)
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| This compound | 17.55[8] | 6.36[8] | 7.63[8] |
| Toluene | 18.0[18] | 1.4[18] | 2.0[18] |
| Tetrahydrofuran (THF) | 16.8[19] | 5.7[19] | 8.0[19] |
| Ethyl Acetate | 15.8[18] | 5.3[18] | 7.2[18] |
Expert Analysis: The HSP profile of this compound reveals a well-balanced character. Its dispersion component (δD) is comparable to toluene, suggesting efficacy in dissolving non-polar, aromatic compounds.[8][18] However, its polar (δP) and hydrogen bonding (δH) parameters are significantly higher than toluene's and are remarkably similar to those of THF and ethyl acetate.[8][18][19] This unique combination implies that this compound possesses a broad solvency power, capable of dissolving a wider range of solutes, from non-polar to moderately polar, making it a versatile replacement for multiple traditional solvents.
Performance in Application: A Liquid-Liquid Extraction Protocol
To provide a practical evaluation, we outline a self-validating experimental protocol for a liquid-liquid extraction of a model analyte, caffeine, from an aqueous solution. This protocol is designed to directly compare the extraction efficiency of this compound against toluene.
Causality Statement: Caffeine is chosen as the analyte due to its moderate polarity and its relevance in pharmaceutical and natural product extractions. Its partitioning behavior will effectively probe the solvent's ability to engage in both polar and non-polar interactions.
Experimental Protocol: Comparative Extraction of Caffeine
Objective: To quantify and compare the single-stage extraction efficiency of this compound and toluene for recovering caffeine from an aqueous solution.
Materials:
-
Caffeine standard (≥99%)
-
This compound (≥98%)
-
Toluene (HPLC grade)
-
Deionized water
-
Separatory funnels (250 mL)
-
Analytical balance
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and C18 column
Methodology:
-
Preparation of Aqueous Caffeine Standard:
-
Accurately weigh 1.00 g of caffeine and dissolve it in deionized water in a 1 L volumetric flask to create a 1.00 g/L stock solution. This serves as the aqueous phase.
-
Rationale: A known starting concentration is critical for accurately calculating the extraction efficiency.
-
-
Extraction Procedure (to be performed in triplicate for each solvent):
-
Measure 50.0 mL of the aqueous caffeine solution and place it into a 250 mL separatory funnel.
-
Add 50.0 mL of the extraction solvent (either this compound or toluene) to the funnel.
-
Rationale: A 1:1 phase ratio is a standard starting point for comparing solvent efficiencies directly.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Rationale: Vigorous mixing maximizes the interfacial surface area, facilitating the mass transfer of the solute from the aqueous to the organic phase until equilibrium is approached.
-
Allow the funnel to stand undisturbed until the two phases have clearly separated.
-
Carefully drain the lower aqueous layer into a clean beaker.
-
Collect the organic layer (top layer for toluene, bottom layer for the denser this compound) through the top of the funnel to avoid contamination.
-
-
Analysis:
-
Take a sample from the post-extraction aqueous phase.
-
Analyze the concentration of caffeine remaining in the aqueous phase using a pre-calibrated HPLC-UV method (e.g., detection at 273 nm).
-
Rationale: HPLC provides high sensitivity and specificity for quantifying caffeine. Analyzing the aqueous phase is often more direct than analyzing the organic phase, which may contain interfering extractives.
-
-
Calculation of Extraction Efficiency:
-
Calculate the Partition Coefficient (P) = Corg / Caq, where Corg is the concentration in the organic phase and Caq is the concentration in the aqueous phase at equilibrium. Corg can be calculated by mass balance: (Initial Mass - Final Aqueous Mass) / Vorg.
-
Calculate the Extraction Efficiency (%) = [(Initial Mass of Caffeine - Mass of Caffeine in Aqueous Phase) / Initial Mass of Caffeine] x 100.
-
Visualizing the Workflow
Health, Safety, and Environmental (HSE) Profile
A solvent's viability is not solely dependent on performance but also on its safety and environmental impact.
Table 3: Comparative HSE and GHS Hazard Data
| Parameter | Furfuryl Acetate | Toluene | Tetrahydrofuran (THF) | Ethyl Acetate |
| Source | Bio-based[1] | Petroleum-based[7] | Petroleum-based | Bio- or Petroleum-based[13] |
| GHS Pictograms | ||||
| Key Hazard Statements | H227: Combustible liquid.[12] | H225: Highly flammable. H304: May be fatal if swallowed and enters airways. H361: Suspected of damaging fertility or the unborn child. H373: May cause damage to organs through prolonged exposure. | H225: Highly flammable. H351: Suspected of causing cancer. EUH019: May form explosive peroxides.[5][20] | H225: Highly flammable. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.[21][22] |
| NFPA 704 (Health) | 1 (Slight)[13] | 2 (Moderate) | 2 (Moderate) | 1 (Slight) |
| NFPA 704 (Flammability) | 2 (Moderate)[13] | 3 (Serious) | 3 (Serious) | 3 (Serious) |
Expert Analysis: The HSE profile of this compound is markedly superior to the selected traditional solvents. It is classified only as a combustible liquid, not a highly flammable one, which significantly simplifies storage and handling requirements.[12][13] Crucially, it lacks the severe chronic health warnings associated with toluene (reproductive toxicity, organ damage) and THF (carcinogenicity).[20] The peroxide-forming tendency of THF is a well-known and serious laboratory hazard that is absent with this compound.[6][20] This improved safety profile, combined with its renewable origin, makes it a highly attractive alternative from a risk management and sustainability perspective.
Visualizing the Solvent Selection Logic
Conclusion and Future Outlook
This compound presents a compelling case as a high-performance, safer, and more sustainable alternative to traditional solvents like toluene, THF, and ethyl acetate. Its well-balanced solvency, high boiling point, and significantly improved safety profile make it a versatile option for a wide array of applications, from organic synthesis to extraction processes. While factors such as cost and current production scale must be considered, the data strongly supports its evaluation as a replacement solvent in both academic research and industrial drug development settings. As the chemical industry continues to pivot towards sustainability, platform molecules derived from biomass, such as furfural and its derivatives, are poised to play an increasingly critical role in building a greener future.
References
- 1. iris.unive.it [iris.unive.it]
- 2. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]
- 3. Toluene | Fisher Scientific [fishersci.ca]
- 4. Selective synthesis of furfuryl acetate over solid acid catalysts and active site exploration using density functional theory - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. redox.com [redox.com]
- 6. chinaamines.com [chinaamines.com]
- 7. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. Toluene Solvent Properties [macro.lsu.edu]
- 11. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 12. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 13. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 14. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 16. specialchem.com [specialchem.com]
- 17. pirika.com [pirika.com]
- 18. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 19. researchgate.net [researchgate.net]
- 20. chemos.de [chemos.de]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. rcilabscan.com [rcilabscan.com]
A Comparative Guide to GC-MS and GC-O for the Analysis of Furfural Acetate in Food Samples
For researchers, scientists, and professionals in flavor chemistry and food quality control, the accurate identification and characterization of aroma-active compounds are paramount. Furfural acetate, a key volatile compound, imparts characteristic sweet, fruity, and slightly burnt sugar-like notes to a variety of food products. Its presence and concentration can significantly influence the overall flavor profile and consumer acceptance. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), for the comprehensive analysis of this compound in food matrices. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.
The Significance of this compound in Food Aroma
Furfural and its derivatives are commonly formed during the thermal processing of foods through the Maillard reaction and caramelization.[1] this compound, in particular, contributes to the desirable aroma of many baked goods, roasted products, and beverages. However, its impact on the final flavor is not solely dependent on its concentration but also on its odor activity value (OAV), which is the ratio of its concentration to its odor detection threshold.[2] This highlights the need for analytical techniques that can not only quantify the compound but also assess its sensory relevance.
Principles of the Compared Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] The gas chromatograph separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries.[3]
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) uniquely combines instrumental analysis with human sensory perception.[4] The effluent from the GC column is split, with one portion directed to a conventional detector (such as a Flame Ionization Detector or a Mass Spectrometer) and the other to a sniffing port where a trained panelist can assess the odor of the eluting compounds.[2] This technique directly identifies which of the separated compounds are odor-active and provides a description of their scent.[5]
Synergistic Power: Why Cross-Validation is Crucial
The true strength in aroma analysis lies in the synergistic use of GC-MS and GC-O.[2] GC-MS provides the chemical identity and concentration of a vast number of volatile compounds, but many of these may not contribute to the perceived aroma.[2] Conversely, GC-O pinpoints the exact odor-active compounds but does not inherently provide their chemical structure.[2] By cross-validating the data from both techniques, researchers can correlate a specific odor event with a confidently identified chemical compound, leading to a comprehensive understanding of the aroma profile.
Performance Comparison: GC-MS vs. GC-O for this compound Analysis
The selection of an analytical technique is dictated by the specific research question. The following table summarizes the key performance characteristics of GC-MS and GC-O for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Primary Output | Chemical identification and quantification.[3] | Identification of odor-active compounds and their sensory description.[5] |
| Identification | Based on mass spectral fragmentation patterns and retention time.[3] | Based on human perception of odor. |
| Quantification | Highly accurate and precise quantification is possible.[6] | Semi-quantitative at best (e.g., using AEDA or Osme). |
| Sensitivity | High sensitivity, often in the picogram to femtogram range.[7] | Extremely high sensitivity for potent odorants, often surpassing instrumental detectors.[3] |
| Selectivity | High selectivity based on mass-to-charge ratio.[8] | Highly selective for compounds that elicit an olfactory response. |
| Throughput | Relatively high, amenable to automation. | Lower, as it requires trained human assessors.[2] |
| Cost | Higher initial instrument cost. | Lower instrument cost (for the olfactometry part), but ongoing costs for panelists. |
Experimental Workflow for Cross-Validation
A robust cross-validation study requires a well-designed experimental workflow that integrates both GC-MS and GC-O analyses.
Caption: Experimental workflow for the cross-validation of GC-MS and GC-O.
Detailed Experimental Protocols
The following protocols are designed for the analysis of this compound in a model food matrix, such as bread crust. Method validation is a critical step to ensure the reliability and accuracy of the results.[9][10] This involves assessing parameters like linearity, accuracy, precision, and limits of detection and quantification.[11][12]
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for volatile compounds like this compound.[7][8]
-
Sample Comminution: Finely grind 5 grams of the bread crust sample.
-
Vial Preparation: Transfer the ground sample into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard for quantification purposes.
-
Equilibration: Equilibrate the vial at 60°C for 15 minutes to allow volatile compounds to partition into the headspace.
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption: Immediately desorb the fiber in the GC inlet at 250°C for 5 minutes.
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[13]
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Data Acquisition: Full scan mode.
-
Identification: Compare mass spectra and retention indices with authentic standards and the NIST library.
GC-O Analysis Protocol
-
GC System: Same as GC-MS.
-
Effluent Splitter: At the end of the GC column, use a 1:1 ratio splitter to direct the effluent to the MS and the sniffing port.[2]
-
Sniffing Port: Transfer line heated to 250°C. Humidified air is mixed with the effluent to prevent nasal dryness.[2]
-
Assessors: Use a panel of at least three trained assessors.
-
Data Acquisition: Assessors record the retention time, intensity (on a predefined scale), and a descriptor for each detected odor. The data is compiled to create an aromagram.
Data Presentation and Interpretation
The quantitative data from GC-MS and the sensory data from GC-O can be integrated to provide a comprehensive picture of the aroma profile.
Table 1: Hypothetical Cross-Validated Data for this compound in Bread Crust
| Retention Time (min) | Compound ID (GC-MS) | Concentration (µg/kg) | Odor Descriptor (GC-O) | Odor Intensity (Avg.) |
| 12.5 | This compound | 150 | Sweet, Fruity, Caramel-like | 8.5/10 |
Logical Relationships in Aroma Analysis
The relationship between instrumental data and sensory perception is crucial for a complete understanding of food flavor.
Caption: Logical flow from instrumental analysis to the overall aroma profile.
Conclusion
Both GC-MS and GC-O are indispensable tools for the analysis of this compound in food samples. While GC-MS provides robust chemical identification and quantification, GC-O offers the invaluable dimension of sensory perception. The cross-validation of these two techniques provides a scientifically sound and comprehensive understanding of the role of this compound in the overall flavor profile of food products. This integrated approach empowers researchers and quality control professionals to make more informed decisions regarding product development, process optimization, and quality assurance.
References
- 1. notulaebotanicae.ro [notulaebotanicae.ro]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pfigueiredo.org [pfigueiredo.org]
- 6. A rapid and sensitive method for simultaneous quantification of seven furfural compounds in milk powder based on GC-MS/MS combined with QuEChERS method [jstage.jst.go.jp]
- 7. Simple gas chromatographic method for furfural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]
- 10. food-safety.com [food-safety.com]
- 11. s27415.pcdn.co [s27415.pcdn.co]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 13. theseus.fi [theseus.fi]
Assessing the environmental impact of furfural acetate production versus petrochemical alternatives
For researchers, scientists, and professionals in drug development, the imperative to adopt greener, more sustainable chemical processes has never been more urgent. The selection of solvents and chemical intermediates is a critical decision point, with profound implications for the environmental footprint of a product's lifecycle. This guide offers an in-depth, objective comparison between furfural acetate, a promising bio-based compound, and its traditional petrochemical alternatives. By synthesizing lifecycle assessment (LCA) data and field-proven insights, we aim to provide a clear, data-driven analysis to inform your experimental and manufacturing choices.
Introduction: The Shift Towards Bio-Based Chemicals
This compound (C₇H₈O₃) is a furan-derived ester increasingly recognized for its favorable properties as a solvent, flavoring agent, and a building block for bio-based polymers.[1] Its primary distinction lies in its origin: it is produced from furfural, a platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass.[2][3] This feedstock includes agricultural residues like corncobs, sugarcane bagasse, and wood chips, positioning furfural and its derivatives as renewable alternatives to chemicals sourced from finite fossil fuels.[4][5]
However, a "bio-based" label does not automatically confer environmental superiority. A rigorous assessment requires a comprehensive evaluation of the entire production lifecycle, from raw material extraction to the final product—a "cradle-to-gate" analysis. This guide will dissect the production pathways and environmental profiles of this compound and key petrochemicals it can potentially replace, such as Tetrahydrofuran (THF), Maleic Anhydride, and Phthalic Anhydride.
Production Pathways and Environmental Profiles
This compound: A Biomass-to-Chemicals Journey
The production of this compound is a multi-step process that begins with renewable agricultural waste. The environmental integrity of the final product is intrinsically linked to the efficiency and sustainability of each stage.
Production Workflow: From Biomass to this compound
Caption: Production pathway from lignocellulosic biomass to this compound.
Environmental Considerations:
-
Feedstock Advantage: The use of non-food agricultural residues is a significant environmental advantage.[5] It valorizes waste streams, avoids competition with food production, and utilizes a renewable carbon source.
-
Furfural Production "Hotspot": The conversion of biomass to furfural is the most environmentally intensive step.[6]
-
Energy Consumption: Traditional methods rely on steam for heating and distillation, which is energy-intensive. If this energy is derived from fossil fuels, it can lead to a significant carbon footprint.[6] Some studies have reported CO2 emissions in the range of 13.45 to 14.33 kg CO₂ per kg of furfural produced via conventional methods.
-
Waste Generation: The use of mineral acids like sulfuric acid in the hydrolysis step results in large volumes of acidic wastewater that require treatment.[6][7]
-
-
Modern Process Improvements: The environmental profile of furfural production is highly dependent on the technology employed.
-
Green Catalysts: A shift towards solid acid catalysts and biocatalytic methods using enzymes can reduce waste and operate under milder, less energy-demanding conditions.[5]
-
Energy Integration: Modern plants can burn the lignocellulosic residue (bagasse) to generate the steam and electricity needed for the process, creating a more circular and energy-efficient system.[8]
-
Carbon Negative Potential: Advanced production platforms, such as those developed by Origin Materials, which directly convert lignocellulosic carbon, claim a carbon-negative footprint for their furfural, at -1.5 kg CO₂ equivalent per kg of furfural, according to a Life Cycle Assessment (LCA) by Deloitte.[9] This highlights the vast potential for improvement over older technologies.
-
-
Synthesis Steps: The subsequent hydrogenation of furfural to furfuryl alcohol and its esterification to furfuryl acetate are standard chemical transformations. Their environmental impact is primarily associated with catalyst selection, solvent use, and energy consumption, but is generally less significant than the initial furfural production.
Petrochemical Alternatives: The Fossil Fuel Pathway
Petrochemicals that this compound can replace are derived from non-renewable fossil fuels like crude oil and natural gas. Their environmental impact is characterized by the depletion of finite resources and the release of fossil-derived carbon into the atmosphere.[10][11]
-
Tetrahydrofuran (THF): Primarily produced via the Reppe process (from acetylene and formaldehyde) or the oxidation of n-butane. These are energy-intensive processes reliant on petrochemical feedstocks.[9] The production of 1 kg of THF via the common Reppe process has a Global Warming Potential (GWP) of around 14.9 kg of CO₂ equivalent and a cumulative energy demand of 123.4 MJ.[9][12]
-
Maleic Anhydride: Traditionally manufactured through the vapor-phase oxidation of benzene or n-butane.[13] The process involving benzene is particularly concerning due to the carcinogenicity of the feedstock. The n-butane route is more common now and considered more eco-efficient, but still carries a significant carbon footprint.[13] One analysis calculated a CO₂ emissions eco-indicator of 4.24 tCO₂ per ton of maleic anhydride produced from benzene.[14]
-
Phthalic Anhydride: Produced by the catalytic oxidation of o-xylene or naphthalene, both derived from petroleum refining.[15][16] The process generates emissions of volatile organic compounds (VOCs), including maleic anhydride as a byproduct, and other pollutants that require control measures.[1][17] While bio-based routes are being explored, the industry remains dominated by fossil-fuel-based production.[6][18][19]
Head-to-Head Comparison: A Data-Driven Assessment
To provide a clear, objective comparison, the following table summarizes the key environmental metrics for this compound and its petrochemical counterparts. It's crucial to recognize that values for furfural-based products can vary significantly based on the production technology used (traditional vs. modern).
| Metric | This compound (from Furfural) | Tetrahydrofuran (THF) | Maleic Anhydride | Phthalic Anhydride |
| Primary Feedstock | Renewable Biomass (Agricultural Waste)[5] | Natural Gas / Crude Oil Derivatives[9] | Benzene or n-Butane (from Crude Oil)[13] | o-Xylene or Naphthalene (from Crude Oil)[15] |
| Feedstock Renewability | High | None | None | None |
| Global Warming Potential (GWP) | -1.5 to +14.3 kg CO₂ eq/kg (process dependent)[9] | ~14.9 kg CO₂ eq/kg[12] | ~4.2 kg CO₂ eq/kg (from Benzene)[14] | Data varies; significant fossil fuel inputs[15] |
| Key Environmental Issues | Energy intensity & acidic wastewater in older processes.[6] | High energy consumption, fossil resource depletion.[9] | Use of toxic feedstocks (benzene), GHG emissions.[13] | VOC emissions, fossil resource depletion.[1][17] |
| Biodegradability | Considered biodegradable.[1] | Low | Low | Low |
| Path to Improvement | Green catalysts, energy integration, advanced biorefineries.[5][8] | Limited; reliant on fossil fuels. | Bio-based routes are in development.[20] | Bio-based routes are in development.[18][19] |
Analysis of Causality:
The fundamental difference lies in the carbon source. This compound originates from biogenic carbon—carbon that is part of the active biological cycle.[10] Plants capture atmospheric CO₂ during growth; when this biomass is used, that same carbon is eventually returned. In contrast, petrochemicals are produced from fossil carbon, which has been sequestered underground for millions of years. Its extraction and combustion represent a net addition of CO₂ to the atmosphere, driving climate change.[10]
While traditional furfural production can be energy-intensive, the pathway to sustainability is clear and technologically feasible through process intensification and the use of renewable energy. For petrochemicals, the inherent dependence on a finite and environmentally damaging feedstock presents a more fundamental and intractable challenge.
Experimental Protocol: Life Cycle Assessment (LCA)
For a rigorous and standardized evaluation of environmental impact, the Life Cycle Assessment (LCA) methodology is the authoritative standard. It provides a self-validating system for quantifying the environmental burdens associated with a product or process.
Step-by-Step LCA Workflow
-
Goal and Scope Definition:
-
Objective: To compare the environmental impact of producing 1 kg of this compound versus 1 kg of a petrochemical alternative (e.g., THF).
-
System Boundary: Define the scope of the analysis. A "cradle-to-gate" assessment is common, covering all stages from raw material extraction (biomass harvesting or fossil fuel extraction) to the factory gate (final purified product).
-
Functional Unit: The basis for comparison, e.g., 1 kg of purified solvent.
-
-
Life Cycle Inventory (LCI):
-
This is the data collection phase. For each process step within the system boundary, quantify all inputs and outputs.
-
Inputs: Raw materials, energy (electricity, steam), water, catalysts, ancillary chemicals.
-
Outputs: Main product, co-products, emissions to air (CO₂, VOCs, NOx), emissions to water (wastewater), and solid waste.
-
This requires detailed process simulation (e.g., using Aspen Plus) and data from databases like Ecoinvent.
-
-
Life Cycle Impact Assessment (LCIA):
-
The LCI data is translated into potential environmental impacts. This is done by multiplying the inventory data by characterization factors.
-
Impact Categories:
-
Global Warming Potential (GWP): Measured in kg CO₂ equivalents.
-
Acidification Potential: Measured in kg SO₂ equivalents.
-
Eutrophication Potential: Measured in kg PO₄ equivalents.
-
Human Toxicity, Resource Depletion, etc.
-
-
Standardized methods like ReCiPe or IPCC guidelines are used for this classification.
-
-
Interpretation:
-
Analyze the LCIA results to identify the main drivers of environmental impact—the "hotspots." For example, is the largest contribution to GWP from the energy used in distillation or from the production of a specific raw material?
-
Conduct sensitivity analyses to understand how changes in key parameters (e.g., energy source, reaction yield) affect the overall results.
-
LCA Workflow Diagram
Caption: Standardized workflow for conducting a Life Cycle Assessment.
Conclusion and Future Outlook
The assessment reveals a clear distinction between this compound and its petrochemical alternatives. While the environmental performance of this compound is highly dependent on the sophistication of the production technology, its foundation in renewable, waste-stream biomass provides a fundamentally more sustainable long-term trajectory. Modern biorefineries that integrate energy production and utilize green catalysts can produce furfural derivatives with a significantly lower, and potentially negative, carbon footprint.
Conversely, petrochemical alternatives are intrinsically linked to the environmental burdens of the fossil fuel industry, from extraction to emissions. While process efficiencies can be improved, they cannot overcome the core issue of their non-renewable origin.
For researchers and drug development professionals, specifying bio-based solvents like this compound can be a powerful step towards reducing the environmental impact of their work. However, it is crucial to engage with suppliers on the specifics of their production processes, encouraging the adoption of the most advanced and sustainable technologies available. The future of green chemistry lies not just in choosing bio-based materials, but in championing the cleanest and most efficient methods for their production.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Maleic anhydride production from renewables: a life cycle assessment at pilot scale [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Maleic anhydride from bio-based 1-butanol and furfural: a life cycle assessment at the pilot scale - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03707F [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Phthalic Anhydride Production To Move Toward Sustainability [blog.alliedmarketresearch.com]
- 7. Emission Factor: Maleic anhydride (maleic anhydride production by catalytic oxidation of benzene) | Materials and Manufacturing | Chemical Products | Rest-of-World | Climatiq [climatiq.io]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. worldscientific.com [worldscientific.com]
- 10. astrobiosolvent.com [astrobiosolvent.com]
- 11. How sustainable solvent production is revolutionizing the chemical industry - Talented Ladies Club [talentedladiesclub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. editoraessentia.iff.edu.br [editoraessentia.iff.edu.br]
- 14. One moment, please... [laar.plapiqui.edu.ar]
- 15. gst-chem.com [gst-chem.com]
- 16. eea.europa.eu [eea.europa.eu]
- 17. epa.gov [epa.gov]
- 18. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Maleic anhydride from bio-based 1-butanol and furfural: a life cycle assessment at the pilot scale - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking the economic viability of different furfural acetate synthesis routes
An In-Depth Guide to the Economic Viability of Furfurfuryl Acetate Synthesis Routes
For researchers and chemical industry professionals, the transition to bio-based platform chemicals is not merely a matter of scientific feasibility but of economic reality. Furfuryl acetate, a valuable solvent, flavoring agent, and chemical intermediate, stands as a prime example.[1] Derived from furfuryl alcohol—itself a product of lignocellulosic biomass—its production represents a significant opportunity in the green chemistry landscape.[2][3] However, the choice of synthesis route is a critical decision with profound implications for capital expenditure, operational costs, and overall profitability.
This guide provides an in-depth, objective comparison of the primary synthesis routes for furfuryl acetate. Moving beyond simple academic yields, we will dissect the economic drivers of each pathway, offering the field-proven insights necessary to benchmark their industrial viability.
Part 1: The Economic Framework of Furfuryl Acetate Production
Before comparing specific routes, it is essential to understand the core economic levers that govern the process. The final cost of furfuryl acetate is a composite of several factors, each of which can favor one synthesis method over another depending on scale, location, and available infrastructure.
-
Raw Materials: This is often the most significant contributor to operational expenditure (OpEx). The fluctuating costs of feedstocks like furfuryl alcohol and the acetylating agent (e.g., acetic acid, acetic anhydride) are paramount. As of late 2025, furfuryl alcohol prices are in the range of $1.24 to $1.74 per kilogram, while acetic acid prices hover between $0.36 and $0.63 per kilogram, with significant regional variation.[4][5]
-
Catalyst: The choice of catalyst impacts both upfront cost and long-term performance. Key metrics include purchase price, activity (affecting reactor size and throughput), selectivity (impacting yield and purification costs), lifespan, and the feasibility and cost of regeneration.[6] For instance, solid acid catalysts like sulfated zirconia offer easier separation than homogeneous acids but can suffer from deactivation.[6][7]
-
Energy Consumption: Heating, cooling, and separation processes, particularly distillation, are energy-intensive and constitute a major operational cost.[8][9] Reaction temperature, pressure, and the need to break azeotropes (e.g., water-furfural) are critical variables.[10]
-
Capital Expenditure (CapEx): The initial investment in equipment is dictated by the process complexity. Routes requiring high-pressure reactors, specialized corrosion-resistant materials, or extensive multi-stage purification columns will have a significantly higher CapEx.[11][12]
-
Downstream Processing & Purification: The cost of separating the final product from unreacted starting materials, catalysts, solvents, and byproducts can be substantial. A high-yield reaction that produces difficult-to-separate impurities may be less economically viable than a lower-yield reaction with a simple purification train.[10]
Part 2: A Comparative Analysis of Major Synthesis Routes
We will now evaluate the three predominant chemical pathways to furfuryl acetate, benchmarking them against the economic framework established above.
Route A: Direct Catalytic Esterification
This is the most straightforward and atom-economical route, involving the reversible reaction between furfuryl alcohol and acetic acid, typically catalyzed by a strong acid.
Chemical Principle: C₅H₆O₂ (Furfuryl Alcohol) + CH₃COOH (Acetic Acid) ⇌ C₇H₈O₃ (Furfuryl Acetate) + H₂O
Process Workflow Analysis: The process involves mixing the reactants with a catalyst, heating to drive the reaction, and then separating the furfuryl acetate from water, unreacted starting materials, and the catalyst. The removal of water is critical to drive the equilibrium towards the product side.
Economic Viability Deep Dive:
-
Raw Materials: This route utilizes the lowest-cost acetylating agent, acetic acid.[13][14][15] This provides a significant baseline cost advantage.
-
Catalyst: The use of heterogeneous solid acid catalysts like sulfated zirconia or acidic resins is a major advantage.[16] While the initial cost of sulfated zirconia can be high, its key economic benefit lies in its reusability and simplified separation, avoiding costly and corrosive homogeneous acids like sulfuric acid.[17][18] Catalyst deactivation due to coking is a concern, requiring periodic regeneration (e.g., combustion of deposits), which adds to the operational complexity and cost.[6][7]
-
Energy & Separation: The primary economic drawback is the co-production of water. The removal of water is energy-intensive, often requiring reactive distillation or azeotropic distillation to shift the reaction equilibrium and achieve high conversion.[8][9] This complex separation process increases both CapEx (taller, more complex columns) and OpEx (high reboiler duties).[8][10]
Route B: Acetylation with Acetic Anhydride
This route uses a more reactive acetylating agent, acetic anhydride, to achieve high yields, often under milder conditions. The reaction can be catalyzed by either acids or, more commonly, tertiary amines.
Chemical Principle: C₅H₆O₂ (Furfuryl Alcohol) + (CH₃CO)₂O (Acetic Anhydride) → C₇H₈O₃ (Furfuryl Acetate) + CH₃COOH (Acetic Acid)
Process Workflow Analysis: The workflow is similar to esterification but avoids the co-production of water. The main separation challenge is isolating the product from the acetic acid byproduct and the catalyst.
References
- 1. CN102050805A - Method for synthesizing furfurylacetate by applying mesoporous acid material - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. iris.unive.it [iris.unive.it]
- 4. imarcgroup.com [imarcgroup.com]
- 5. businessanalytiq.com [businessanalytiq.com]
- 6. US6180555B1 - Acid catalyst with a sulfated zirconia base and its uses - Google Patents [patents.google.com]
- 7. iris.unito.it [iris.unito.it]
- 8. Energy and Capital Cost Reduction in Ester Transesterification Using an Optimized Reactive Distillation System with Prefractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biodieselmagazine.com [biodieselmagazine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. e-tarjome.com [e-tarjome.com]
- 12. repository.fit.edu [repository.fit.edu]
- 13. Acetic Acid Price Trends, Chart, Index And Forecast [price-watch.ai]
- 14. openpr.com [openpr.com]
- 15. Acetic Acid Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 16. Zirconia, Sulfated・260-02202[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. mobilityforesights.com [mobilityforesights.com]
- 18. scilit.com [scilit.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Furfural Acetate
In any high-stakes research and development environment, the integrity of our work is defined not only by our discoveries but also by the diligence with which we manage our processes from start to finish. The disposal of chemical reagents is a critical, non-negotiable step in the laboratory workflow. This guide provides an in-depth, procedural framework for the proper disposal of furfural acetate (CAS No. 623-17-6), ensuring operational safety, regulatory compliance, and environmental stewardship. The protocols herein are designed to be self-validating, grounding every action in established chemical safety principles.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the specific hazards of this compound is the foundation of its safe management. It is not merely a task to be completed but a risk to be managed. This compound is classified as a combustible liquid, and its vapors can form flammable mixtures in the air.[1][2] Its primary risks dictate the stringent disposal protocols required.
Key Physicochemical and Hazard Data for this compound
| Property | Value | Significance for Disposal |
| CAS Number | 623-17-6[3] | Unique identifier for accurate tracking and reporting. |
| Appearance | Colorless to clear yellow/orange liquid[3][4][5] | Visual identification of the substance. |
| Flash Point | ~65 - 66 °C (150 °F)[1][4][6][7] | Combustible Liquid. This is a primary hazardous characteristic. It must be kept away from ignition sources and cannot be disposed of via standard drains. |
| Density | ~1.118 g/cm³ at 20-25 °C[4][6][7] | Denser than water; will sink. This is relevant for spill management. |
| Solubility | Slightly soluble in water[4][7] | Prohibits drain disposal as it will not readily dilute and can persist in aquatic environments. |
| Health Hazards | May cause eye, skin, and respiratory tract irritation.[3][4][5][7] | Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong acids, strong bases.[3][5] | Critical for Segregation. Accidental mixing can lead to vigorous, exothermic, or gas-producing reactions. Waste must be stored separately. |
| Decomposition | Emits toxic fumes (CO, CO₂) upon combustion.[3][5][7] | Reinforces the need to prevent ignition and highlights the hazards in a fire scenario. |
The causality is clear: this compound's combustibility and incompatibility profile classify it as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[8][9] Therefore, it is forbidden from sink or standard trash disposal.[10]
Pre-Disposal Procedures: Segregation and Accumulation in the Laboratory
Proper disposal begins the moment a substance is designated as waste. Adherence to a systematic accumulation process within a designated Satellite Accumulation Area (SAA) is a regulatory requirement and a cornerstone of laboratory safety.[10][11]
Step 1: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Container Choice: Use only chemically compatible containers, such as the original manufacturer's bottle or a designated glass or polyethylene waste container.[8][10] The container must have a secure, screw-top cap to prevent leaks and vapor release.[10]
-
Labeling: Immediately affix a completed hazardous waste label to the container. Per EPA and OSHA requirements, this label must include:
Step 2: Segregation within the Satellite Accumulation Area (SAA)
The SAA is the designated location within the lab where waste is stored prior to collection.[11] The cardinal rule of the SAA is the strict segregation of incompatible chemicals to prevent dangerous reactions.[10][12]
-
Action: Store the this compound waste container in a secondary containment bin designated for organic, combustible liquids.
-
Causality: This physical barrier prevents accidental mixing with incompatible waste streams, such as strong acids or oxidizers, which could result in a fire or violent reaction.[10]
Caption: this compound waste must be physically segregated from incompatible chemical classes within the SAA.
Step-by-Step Disposal Protocols
The specific disposal action depends on the quantity of waste. Under no circumstances should evaporation in a fume hood be used as a disposal method for anything other than trace quantities on absorbent material.[13]
Protocol 3.1: Small Quantities & Contaminated Debris (e.g., <50 mL, contaminated wipes)
This protocol is for managing residual amounts, minor spills, or contaminated materials.
-
Prepare a Solid Waste Container: Designate a container (e.g., a sealable pail or wide-mouth bottle) for solid organic hazardous waste. Label it appropriately as described in Step 1.
-
Absorb the Liquid: In a well-ventilated fume hood, pour an inert absorbent material, such as vermiculite, clay, or sand, over the liquid this compound.[3] Do not use combustible absorbents like paper towels or sawdust , as this increases the fire hazard.[3]
-
Transfer to Solid Waste: Once fully absorbed, use spark-proof tools to carefully transfer the contaminated absorbent into the designated solid hazardous waste container.[3]
-
Seal and Store: Securely seal the container and place it in the SAA. Ensure it remains closed except when adding waste.[10][12]
Protocol 3.2: Bulk Liquid Quantities (e.g., >50 mL)
Bulk quantities of liquid this compound must be collected and managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12][13]
-
Utilize a Designated Container: Collect the waste in a properly selected and labeled hazardous waste container (see Step 1).
-
Avoid Overfilling: Fill the container to no more than 90% capacity. This headspace allows for vapor expansion and prevents spills due to temperature changes.[10]
-
Ensure Closure: Keep the container tightly sealed at all times except when adding waste. This is a primary EPA regulation to prevent the release of hazardous vapors.[12]
-
Request Pickup: Once the container is full or the waste is no longer being generated, arrange for a waste pickup through your institution's EHS office. Follow their specific procedures for scheduling a collection.[12]
Emergency Procedures: Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate hazards.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Control Ignition Sources: Immediately extinguish all open flames and turn off spark-producing equipment.[1][6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Don PPE: Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[1][6]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[3]
-
Collect Waste: Using spark-proof tools, carefully scoop the absorbed material into a sealable container.[3]
-
Label and Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to Protocol 3.1.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
The Disposal Workflow: A Decision-Making Framework
The entire process, from generation to final disposal, can be visualized as a systematic workflow. This ensures that every contingency is addressed in a compliant and safe manner.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
By internalizing this guide, you not only ensure the safe disposal of this compound but also reinforce a culture of safety and professionalism that is the hallmark of a leading scientific organization. Always consult your institution-specific Laboratory Management Plan and your EHS department for local requirements.[14]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | C7H8O3 | CID 12170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Furfuryl acetate(623-17-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Furfuryl acetate - Safety Data Sheet [chemicalbook.com]
- 7. FURFURYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. chemtalk.com.au [chemtalk.com.au]
- 14. epa.gov [epa.gov]
Hazard Assessment: Understanding the "Why" Behind the "What"
A Researcher's Guide to Personal Protective Equipment for Handling Furfural Acetate
Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the materials involved. This guide provides essential, immediate safety and logistical information for handling this compound (CAS 623-17-6), a combustible liquid with potential health hazards.[1][2] As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is structured to offer a self-validating system of protocols, explaining the causality behind each safety recommendation to ensure every step is understood and executed with precision.
This compound is a combustible liquid that presents several potential health risks that necessitate a stringent PPE protocol.[1] Understanding these hazards is the critical first step in mitigating them. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][3]
-
Combustibility: With a flash point of approximately 66°C (149°F), this compound vapors can form flammable mixtures with air.[1][4] This property dictates the need for controls that prevent ignition, such as avoiding open flames, sparks, and ensuring proper electrical grounding.[1]
-
Irritation: The compound is known to be an irritant to the skin, eyes, and respiratory tract.[3][5] Direct contact can lead to inflammation and discomfort.
-
Inhalation Risk: Inhalation of vapors may cause respiratory irritation and, at high concentrations, potentially central nervous system depression.[1] Therefore, maintaining adequate ventilation is paramount.
-
Toxicological Gaps: It is crucial to note that the toxicological properties of this compound have not been fully investigated.[1] This uncertainty demands a cautious approach, treating the substance with a higher degree of care and assuming it may have uncharacterized chronic effects.
Key Physical and Chemical Properties
A clear understanding of the substance's properties informs the selection of appropriate controls and PPE.
| Property | Value | Source |
| CAS Number | 623-17-6 | [4] |
| Molecular Formula | C₇H₈O₃ | [4] |
| Appearance | Clear yellow liquid | [1] |
| Flash Point | 66 °C (149 °F) - closed cup | [4] |
| Boiling Point | 175 - 177 °C | [4] |
| Density | 1.118 g/cm³ at 25 °C | [4] |
| Solubility | Slightly soluble in water | [3] |
Engineering and Administrative Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with a hierarchy of controls designed to minimize risk at the source.
-
Engineering Controls: The primary method for controlling exposure should always be through engineering solutions.
-
Fume Hood: All work involving the handling of open containers of this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with an eyewash station and a safety shower in case of accidental exposure.[1]
-
-
Administrative Controls: These are work practices that reduce the duration, frequency, and severity of exposure.
-
Minimize Quantities: Use the smallest quantity of this compound necessary for the experiment.
-
Restricted Access: Clearly designate areas where this compound is stored and handled.
-
Safe Work Practices: Avoid inhalation of vapor or mist.[4] Keep containers tightly closed when not in use.[1] Wash hands thoroughly after handling.[1]
-
Core PPE Requirements for this compound
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following are the minimum requirements for handling this compound.
Eye and Face Protection
-
Directive: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Causality: Goggles provide a seal around the eyes to protect against splashes of liquid and irritating vapors. Standard safety glasses do not offer sufficient protection. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing (e.g., transferring large quantities).
Skin and Body Protection
-
Gloves:
-
Directive: Wear appropriate protective gloves to prevent skin exposure.[1] While specific breakthrough data for this compound is not widely available, nitrile or neoprene gloves are generally recommended for handling esters. Always inspect gloves for tears or holes before use and change them frequently, especially if contact occurs.
-
Causality: Direct skin contact can cause irritation.[1] Impervious gloves provide a necessary barrier. Double-gloving can be an effective strategy to reduce the risk of exposure from a single glove failure.
-
-
Laboratory Coat:
-
Directive: A standard flame-resistant laboratory coat should be worn and kept fully buttoned.
-
Causality: This protects the skin and personal clothing from minor splashes and spills.
-
-
Additional Clothing:
-
Directive: For tasks with a higher risk of significant splashing, such as large-scale transfers, impervious clothing like a chemically resistant apron or sleeves should be utilized.[4] Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
-
Causality: This ensures that no area of the skin is left exposed to potential contact.
-
Respiratory Protection
-
Directive: Respiratory protection is typically not required when handling small quantities within a certified chemical fume hood. However, if engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, respiratory protection is necessary.[4] A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[2][4]
-
Causality: The inhalation of vapors poses a health risk.[1] Respirators are a critical defense when ventilation is inadequate to control the concentration of airborne contaminants.
Operational Plan: PPE Protocols in Practice
Proper use of PPE involves more than just wearing it; it includes correct donning, doffing, and disposal to prevent cross-contamination.
Step-by-Step PPE Workflow
-
Inspect: Before entering the work area, visually inspect all PPE for damage (cracks, tears, etc.).
-
Donning Sequence:
-
Put on the laboratory coat and any additional protective clothing.
-
Put on the first pair of gloves (if double-gloving).
-
Put on respiratory protection, if required, and perform a user seal check.
-
Put on safety goggles and a face shield, if required.
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing Sequence (to minimize contamination):
-
Remove the outer pair of gloves.
-
Remove the lab coat and any other protective clothing, turning it inside out as it is removed.
-
Remove the face shield and goggles.
-
Remove respiratory protection, if worn.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Visualization of PPE Workflow
Caption: PPE selection, donning, and doffing workflow.
Emergency Protocols: Spills and Exposures
In the event of an accident, a swift and correct response is critical to minimizing harm.
Accidental Release Measures
If this compound is spilled:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or ventilation is poor.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][3]
-
Ventilate: Increase ventilation to the area.
-
Containment: Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]
-
Collection: Use spark-proof tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., 60-70% ethanol) followed by soap and water.[3]
Visualization of Spill Response
Caption: Step-by-step spill response protocol for this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan for Contaminated PPE
All disposable PPE that has been in contact with this compound must be treated as hazardous waste.
-
Collection: Place contaminated gloves, wipes, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4] Do not discard contaminated PPE in the regular trash.
By adhering to these comprehensive guidelines, you can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
